molecular formula C8H15O10P B562350 Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate CAS No. 91382-81-9

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Katalognummer: B562350
CAS-Nummer: 91382-81-9
Molekulargewicht: 302.17 g/mol
InChI-Schlüssel: CCWGGDIDQPGNLT-MNCSTQPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H15O10P and its molecular weight is 302.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

91382-81-9

Molekularformel

C8H15O10P

Molekulargewicht

302.17 g/mol

IUPAC-Name

(2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid

InChI

InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4-,5-,6+,8-/m1/s1

InChI-Schlüssel

CCWGGDIDQPGNLT-MNCSTQPFSA-N

Isomerische SMILES

CO[C@@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)C(=O)O

Kanonische SMILES

COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O

Synonyme

Methyl 3-Deoxy-D-arabino-2-heptulopyranosidonic Acid 7-(Dihydrogen Phosphate); 

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate in the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway, essential for the survival of bacteria, fungi, and plants, represents a prime target for the development of novel antimicrobial and herbicidal agents. The first committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. Inhibition of this enzyme is a key strategy for disrupting the biosynthesis of aromatic amino acids. This technical guide delves into the role of DAHP synthase in the shikimate pathway and explores the potential of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate (M3DHP7P) as a substrate analog and potential inhibitor. While direct inhibitory data for M3DHP7P is not prevalent in current literature, its structural similarity to the natural product, DAHP, suggests a basis for competitive inhibition. This guide provides a comprehensive overview of DAHP synthase, known inhibitors with their kinetic data, detailed experimental protocols for inhibitor screening, and visualizations of the key pathways and mechanisms.

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[1][2] Chorismate is the last common precursor for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as other essential aromatic compounds.[3] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of non-toxic antimicrobial drugs and herbicides.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Figure 1: The Shikimate Pathway.

DAHP Synthase: The Gatekeeper of the Shikimate Pathway

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54) catalyzes the first committed step in the shikimate pathway: the aldol condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP and inorganic phosphate.[4] This enzyme is a critical point of regulation for the entire pathway. In many microorganisms, DAHP synthase is subject to feedback inhibition by the aromatic amino acid end products, thus controlling the carbon flux into the pathway.[3][4]

The catalytic mechanism of DAHP synthase is a metal-dependent process, often requiring a divalent cation such as Mn2+ or Fe2+ for activity.[4] The reaction is proposed to proceed through a tetrahedral intermediate formed by the nucleophilic attack of the enolate of PEP on the carbonyl carbon of E4P.

Inhibition of DAHP Synthase: A Strategy for Drug Development

Given its pivotal role, DAHP synthase is a prime target for the design of inhibitors that can block the shikimate pathway. Known inhibitors of DAHP synthase can be broadly categorized as:

  • Feedback Inhibitors: The natural aromatic amino acid end products (phenylalanine, tyrosine, and tryptophan) can allosterically inhibit different isozymes of DAHP synthase, providing a natural mechanism of regulation.[4][5]

  • Substrate Analogs: Molecules that mimic the structure of the substrates (PEP and E4P) or the product (DAHP) can act as competitive inhibitors.

  • Transition-State Analogs: Compounds designed to resemble the unstable tetrahedral intermediate of the reaction can bind to the enzyme with high affinity and act as potent inhibitors. A notable example is DAHP oxime.[6]

Quantitative Data on DAHP Synthase Inhibitors

The following table summarizes the kinetic data for several known inhibitors of DAHP synthase from various organisms.

InhibitorEnzyme SourceType of InhibitionKi/IC50Reference(s)
L-TryptophanE. coli DAHPS(Trp)Mixed-typeKd = 1 µM[5]
L-TyrosineE. coli DAHPS(Tyr)Competitive (vs E4P)-[4]
DAHP OximeBacterial DAHPSTransition-state mimicKi = 1.5 µM[6]
Pyruvate N-formylhydrazonePhenylalanine-regulated DAHPSCompetitiveKi = 11 ± 3 µM[7]
(E)-2-methyl-3-phosphonoacrylic acidE. coli DAHPSCompetitiveKi = 4.7 µM[6]

This compound (M3DHP7P)

This compound is a methylated derivative of the natural product of the DAHP synthase reaction. While commercially available as a biochemical reagent for research in glycobiology, there is a lack of specific studies in the reviewed literature detailing its synthesis or its inhibitory effects on DAHP synthase.[1]

However, based on its structure, M3DHP7P can be classified as a product analog. The methyl group on the anomeric carbon and potentially on the carboxylate could influence its binding to the active site of DAHP synthase. It is plausible that M3DHP7P could act as a competitive inhibitor by binding to the active site and preventing the binding of the natural substrates or the release of the product.

inhibition_mechanism Enzyme DAHP Synthase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrates PEP + E4P Substrates->ES_Complex Product DAHP Inhibitor M3DHP7P (Substrate Analog) Inhibitor->EI_Complex ES_Complex->Product

Figure 2: Proposed Competitive Inhibition by a Substrate Analog.

Further research, utilizing the experimental protocols outlined below, is necessary to determine the precise nature and extent of the inhibitory activity of M3DHP7P against DAHP synthase.

Experimental Protocols

The following are detailed methodologies for assaying DAHP synthase activity, which are suitable for screening potential inhibitors like M3DHP7P.

Continuous Spectrophotometric Assay

This assay continuously monitors the decrease in absorbance at 232 nm, which corresponds to the consumption of PEP.

Materials:

  • 1 M Tris-HCl buffer, pH 7.5

  • 100 mM Phosphoenolpyruvate (PEP)

  • 100 mM Erythrose-4-phosphate (E4P)

  • Purified DAHP synthase

  • Test inhibitor (e.g., M3DHP7P) dissolved in a suitable solvent

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 232 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.2 mM PEP, and the desired concentration of the test inhibitor.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding E4P to a final concentration of 0.5 mM.

  • Immediately monitor the decrease in absorbance at 232 nm for a set period (e.g., 5-10 minutes).

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of PEP at 232 nm (ε = 2.8 x 103 M-1cm-1).

  • To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (PEP or E4P) and the inhibitor.

Discontinuous Colorimetric Assay (Thiobarbituric Acid Assay)

This assay measures the amount of DAHP produced after a fixed reaction time. The DAHP is oxidized with periodate and then reacted with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically.

Materials:

  • Same as for the continuous assay, plus:

  • 25% (w/v) Trichloroacetic acid (TCA)

  • 0.2 M Sodium periodate in 9 M phosphoric acid

  • 2% (w/v) Sodium arsenite in 0.5 M HCl

  • 0.3% (w/v) Thiobarbituric acid, pH 2.0

Procedure:

  • Set up reaction mixtures as described for the continuous assay in a final volume of 100 µL.

  • Initiate the reaction by adding DAHP synthase and incubate at 37°C for a fixed time (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of 25% TCA.

  • Centrifuge the samples to pellet the precipitated protein.

  • To 100 µL of the supernatant, add 50 µL of the periodate solution and incubate at room temperature for 20 minutes.

  • Add 100 µL of the sodium arsenite solution to quench the excess periodate.

  • Add 1 mL of the thiobarbituric acid solution and heat at 100°C for 15 minutes.

  • Cool the samples and measure the absorbance at 549 nm.

  • A standard curve using known concentrations of DAHP should be prepared to quantify the amount of product formed.

experimental_workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer and Substrates (PEP, E4P) Mix Mix Buffer, Substrates, and Inhibitor Prep_Buffer->Mix Prep_Enzyme Prepare DAHP Synthase Solution Start_Rxn Initiate with DAHP Synthase Prep_Enzyme->Start_Rxn Prep_Inhibitor Prepare Inhibitor (M3DHP7P) dilutions Prep_Inhibitor->Mix Incubate Equilibrate to Assay Temperature Mix->Incubate Incubate->Start_Rxn Monitor Monitor Reaction (Spectrophotometry or Timed Quenching) Start_Rxn->Monitor Calc_Rate Calculate Reaction Rates Monitor->Calc_Rate Plot_Data Plot Data (e.g., Lineweaver-Burk) Calc_Rate->Plot_Data Det_Ki Determine Kinetic Parameters (Ki, IC50) Plot_Data->Det_Ki

Figure 3: General Experimental Workflow for Inhibitor Screening.

Conclusion and Future Directions

DAHP synthase remains a highly attractive target for the development of new antimicrobial and herbicidal agents. While a variety of inhibitors have been identified and characterized, the exploration of novel inhibitor scaffolds is crucial to overcome potential resistance mechanisms. This compound, as a structurally related analog of the enzymatic product, warrants further investigation as a potential inhibitor of DAHP synthase. The experimental protocols provided in this guide offer a robust framework for such investigations. Future studies should focus on the synthesis of M3DHP7P and its derivatives, followed by detailed kinetic characterization to elucidate their mechanism of inhibition and potential as lead compounds for drug development.

References

The Shikimate Pathway: A Technical Guide to the Biosynthesis of Aromatic Amino Acids from 3-Deoxy-D-arabino-heptulosonate-7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originating from 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This pathway is essential for bacteria, archaea, fungi, and plants, but absent in mammals, making it a prime target for the development of antimicrobial agents and herbicides.[1][2] This document details the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the study of this vital pathway.

Introduction to the Shikimate Pathway

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids.[2][3][4] The first committed step is the formation of DAHP, catalyzed by DAHP synthase.[5][6][7][8][9] The pathway is a significant route for carbon flow in organisms that possess it, with up to 30% of photosynthetically fixed carbon in plants being channeled through this pathway to produce a vast array of aromatic compounds.[9][10]

The Core Enzymatic Steps

The conversion of DAHP to chorismate involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The pathway from chorismate then branches for the synthesis of the individual aromatic amino acids.

The seven enzymes of the core shikimate pathway are:

  • 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54): Catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form DAHP.[5][6]

  • 3-Dehydroquinate (DHQ) synthase (EC 4.2.3.4): Converts DAHP to 3-dehydroquinate.[6][11][12]

  • 3-Dehydroquinate dehydratase (EC 4.2.1.10): Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1]

  • Shikimate dehydrogenase (EC 1.1.1.25): Reduces 3-dehydroshikimate to shikimate.[1]

  • Shikimate kinase (EC 2.7.1.71): Phosphorylates shikimate to form shikimate 3-phosphate.[1][12]

  • 5-Enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19): Catalyzes the addition of a second PEP molecule to shikimate 3-phosphate to yield 5-enolpyruvylshikimate-3-phosphate.[1][12]

  • Chorismate synthase (EC 4.2.3.5): Converts EPSP to chorismate.[1][12]

From chorismate, the pathway diverges. Chorismate mutase catalyzes the first step towards phenylalanine and tyrosine, while anthranilate synthase initiates the biosynthesis of tryptophan.[3][13]

Quantitative Data on Key Enzymes

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its enzymes. Below is a summary of available quantitative data for key enzymes in the pathway.

EnzymeOrganismSubstrate(s)K_m_k_cat_Inhibitor(s)K_i_
DAHP Synthase (AroF) Escherichia coliPEP, E4P1 µM (for Mn²⁺)75 s⁻¹Phenylalanine, Tyrosine7 nM (for DAHP oxime)
Chorismate Mutase Bacillus subtilisChorismate--Transition-state analog-
Chorismate Mutase Mycobacterium tuberculosisChorismate--Phenylalanine, Tyrosine (synergistic)-

Note: Quantitative data for enzyme kinetics can vary significantly based on the organism, isoenzyme, and experimental conditions. The data presented here are illustrative examples.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the shikimate pathway and the quantification of aromatic amino acids.

Assay for DAHP Synthase Activity

This protocol is based on the colorimetric method for detecting the production of DAHP.

Materials:

  • Enzyme solution (0.01-0.05 µg protein)

  • 50 mM HEPES buffer, pH 7.4

  • 2 mM MnCl₂

  • 4 mM D-erythrose 4-phosphate (E4P)

  • 4 mM Phosphoenolpyruvate (PEP)

  • 0.1 M Dithiothreitol (DTT)

  • Periodate solution (0.2 M sodium meta-periodate in 9 M phosphoric acid)

  • Thiobarbiturate solution (0.025 M sodium thiobarbiturate, pH 2.0)

  • Cyclohexanone

Procedure:

  • Prepare the enzyme solution.

  • Incubate the enzyme solution with 0.5 µL of 0.1 M DTT or water for 15 minutes at room temperature.

  • Prepare the substrate solution containing HEPES buffer, MnCl₂, E4P, and PEP, and preheat to 37°C.

  • Initiate the reaction by adding the enzyme solution to the preheated substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • To quantify DAHP, oxidize it with the periodate solution.

  • Add the thiobarbiturate solution and heat to develop a colored product.

  • Extract the colored product with cyclohexanone.

  • Measure the absorbance of the organic phase at the appropriate wavelength (typically around 549 nm).

  • Calculate the enzyme activity based on a standard curve of known DAHP concentrations.

Quantification of Aromatic Amino Acids by HPLC

This protocol outlines a general method for the quantification of phenylalanine, tyrosine, and tryptophan using high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • Hydrolyzed protein or peptide samples

  • Standards for phenylalanine, tyrosine, and tryptophan

  • Internal standards (e.g., L-homotyrosine, 4-fluoro-DL-phenylalanine)

  • Mobile phase A: Aqueous buffer (e.g., 0.1 M HCl)

  • Mobile phase B: Organic solvent (e.g., acetonitrile)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Perform acidic hydrolysis of protein or peptide samples (e.g., using 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize and filter the samples.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of phenylalanine, tyrosine, and tryptophan, along with the internal standard.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject a known volume of the sample or standard onto the column.

    • Elute the amino acids using a gradient of mobile phase B.

    • Detect the amino acids by monitoring the absorbance at a specific wavelength (e.g., 215 nm or 280 nm).

  • Quantification:

    • Identify the peaks corresponding to each aromatic amino acid and the internal standard based on their retention times.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the peak area of each standard to the internal standard against the concentration.

    • Determine the concentration of each aromatic amino acid in the samples from the calibration curve.

Signaling Pathways and Regulation

The biosynthesis of aromatic amino acids is tightly regulated to meet the metabolic demands of the cell. The primary regulatory control point is the first enzyme, DAHP synthase.

Feedback Inhibition: In many bacteria, DAHP synthase exists as multiple isoenzymes, each allosterically inhibited by one of the three aromatic amino acids.[5][6] For example, in E. coli, there are three isoenzymes, each sensitive to either phenylalanine, tyrosine, or tryptophan.[5] This feedback inhibition allows the cell to finely tune the carbon flow into the pathway based on the availability of the final products.

Transcriptional Control: In addition to allosteric regulation, the expression of the genes encoding the shikimate pathway enzymes can be regulated at the transcriptional level.[5][11] This provides a longer-term mechanism for adjusting the biosynthetic capacity of the pathway in response to environmental or developmental cues.

Enzyme Complex Formation: In some organisms, such as Mycobacterium tuberculosis, chorismate mutase forms a complex with DAHP synthase. This complex formation enhances the catalytic efficiency of chorismate mutase and introduces a synergistic feedback inhibition by phenylalanine and tyrosine, providing an additional layer of regulation.[14]

Visualizations

The following diagrams illustrate the key aspects of the aromatic amino acid biosynthesis pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Phe Phenylalanine Prephenate->Phe Tyr Tyrosine Prephenate->Tyr Trp Tryptophan Anthranilate->Trp

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

DAHP_Synthase_Regulation cluster_pathway Shikimate Pathway DAHPS DAHP Synthase Chorismate ... -> Chorismate DAHPS->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHPS Feedback Inhibition Tyr->DAHPS Feedback Inhibition Trp->DAHPS Feedback Inhibition

Caption: Feedback Regulation of DAHP Synthase.

Experimental_Workflow_DAHP_Assay start Start: Prepare Enzyme and Substrate Solutions incubate Incubate Enzyme and DTT start->incubate reaction Initiate Reaction at 37°C incubate->reaction stop Stop Reaction reaction->stop oxidize Oxidize DAHP with Periodate stop->oxidize color Develop Color with Thiobarbiturate oxidize->color extract Extract with Cyclohexanone color->extract measure Measure Absorbance extract->measure end End: Calculate Activity measure->end

Caption: Workflow for DAHP Synthase Activity Assay.

References

The Gatekeeper of Aromatic Amino Acid Synthesis: A Technical Guide to 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) is a critical enzyme that serves as the entry point into the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in bacteria, archaea, plants, fungi, and apicomplexan parasites.[1] Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents, herbicides, and drugs targeting parasitic diseases. This technical guide provides an in-depth overview of the function, mechanism, and regulation of DAHPS, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Function and Biological Role

DAHPS (EC 2.5.1.54) catalyzes the first committed step in the shikimate pathway: the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] This aldol-type reaction channels carbon flux from central carbohydrate metabolism into the pathway that ultimately leads to the production of chorismate, the common precursor for all three aromatic amino acids.[2] These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a wide array of secondary metabolites, including vitamins (folate), quinones, and in plants, lignins, flavonoids, and alkaloids.[3][4]

The pivotal role of DAHPS in controlling the flow of metabolites into this essential pathway underscores its importance as a primary site of regulation.[1]

Structural Organization

DAHPS enzymes exhibit significant structural diversity across different organisms, but they generally function as oligomers, most commonly as homotetramers, with each subunit containing a catalytic active site.[5] The quaternary structure often consists of two tightly bound dimers.[1] The core catalytic domain of most DAHPS enzymes features a (β/α)8-barrel, also known as a TIM barrel, a common structural motif in enzymes.[6]

Structurally, DAHPS can be broadly classified into two main types:

  • Type I DAHPS: Found in many bacteria and fungi, these enzymes are typically larger and are subject to allosteric regulation by the aromatic amino acid end products.[7] They are further subdivided into Type Iα and Type Iβ based on sequence and regulatory mechanisms.[6]

  • Type II DAHPS: Predominantly found in plants and some bacteria, these enzymes are generally smaller and their primary mode of regulation is often at the level of gene expression rather than allosteric feedback inhibition.[3]

A key feature of the DAHPS active site is the requirement for a divalent metal ion cofactor, which is essential for catalytic activity.[5] This metal ion, often Mn²⁺, is typically coordinated by a conserved Cys-X-X-His motif within the active site.[5]

Catalytic Mechanism

The catalytic mechanism of DAHPS involves a stereospecific aldol condensation reaction. The reaction proceeds through a series of steps orchestrated by the enzyme's active site residues and the divalent metal ion cofactor.

A proposed catalytic mechanism is as follows:

  • Substrate Binding: Phosphoenolpyruvate (PEP) is the first substrate to bind to the enzyme-metal complex.[1]

  • Water Activation: The divalent metal ion in the active site coordinates with and activates a water molecule.[8]

  • Oxocarbenium Intermediate Formation: The activated water molecule attacks the C2 position of PEP, leading to the cleavage of the phosphate group and the formation of a transient oxocarbenium-like intermediate.

  • Nucleophilic Attack: The C3 of the enolic intermediate performs a nucleophilic attack on the carbonyl carbon of the second substrate, D-erythrose 4-phosphate (E4P).

  • Product Formation and Release: This attack results in the formation of the seven-carbon product, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Inorganic phosphate is the first product to be released, followed by DAHP.[1]

Key catalytic residues, including cysteine, histidine, and lysine, are positioned to facilitate this condensation reaction.[7]

Regulation of DAHPS Activity

To maintain cellular homeostasis, the activity of DAHPS is tightly regulated, preventing the unnecessary expenditure of energy and resources. The primary regulatory mechanisms include:

  • Feedback Inhibition: This is a major form of regulation for Type I DAHPS. The end products of the shikimate pathway—tryptophan, tyrosine, and phenylalanine—can bind to allosteric sites on the enzyme, distinct from the active site.[5] This binding induces a conformational change that reduces the enzyme's catalytic efficiency. In organisms like Escherichia coli, different DAHPS isoenzymes are subject to feedback inhibition by specific aromatic amino acids.[1]

  • Transcriptional Control: In plants and some bacteria, the expression of the gene(s) encoding DAHPS is regulated in response to various developmental and environmental cues.[1] This mechanism controls the total amount of DAHPS protein present in the cell.

  • Substrate Availability: The intracellular concentrations of the substrates PEP and E4P can also influence the rate of the DAHPS-catalyzed reaction.

Quantitative Data

The kinetic parameters of DAHPS vary depending on the organism, the specific isoenzyme, and the experimental conditions. The following tables summarize key quantitative data for DAHPS from various sources.

Table 1: Kinetic Parameters of DAHPS
Organism/IsoenzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Metal CofactorReference
Escherichia coli (Trp-sensitive)PEP5.321Mn²⁺[9]
E4P35Mn²⁺[9]
Escherichia coli (Phe-sensitive)PEP-70Mn²⁺[4]
E4P-Mn²⁺[4]
Pyrococcus furiosusPEP1201.5Zn²⁺, Cd²⁺, Mn²⁺[1]
E4P28Zn²⁺, Cd²⁺, Mn²⁺[1]
Bacillus subtilisPEP1394.6Fe²⁺, Zn²⁺[5]
E4P1760Fe²⁺, Zn²⁺[5]
Saccharomyces cerevisiae (Aro4p, Tyr-sensitive)PEP11012.5Co²⁺[2]
E4P200Co²⁺[2]
Aspergillus nidulans (AroFp, Tyr-sensitive)PEP1101.5-[2]
E4P130-[2]
Aspergillus nidulans (AroGp, Phe-sensitive)PEP2801.3-[2]
E4P200-[2]
Table 2: Inhibition Constants (K_i_) for DAHPS Inhibitors
Organism/IsoenzymeInhibitorK_i_ (µM)Type of InhibitionReference
Escherichia coli (Trp-sensitive)L-Tryptophan1 (K_d_)Mixed-type/Noncompetitive[9]
Providencia alcalifaciensPhenylalanine132-[10]
Quinic Acid382-[10]
Bacterial DAHPSDAHP oxime1.5Transition state mimic[3]
Phenylalanine-regulated DAHPSPyruvate N-formylhydrazone11 ± 3-[11]
Aspergillus nidulans (AroFp)Tyrosine100-[2]
Aspergillus nidulans (AroGp)Phenylalanine100-[2]
Saccharomyces cerevisiae (Aro3p)Phenylalanine110-[2]
Saccharomyces cerevisiae (Aro4p)Tyrosine40-[2]

Experimental Protocols

Recombinant DAHPS Expression and Purification

This protocol describes a general method for the expression and purification of a His-tagged recombinant DAHPS in E. coli.

  • Gene Cloning: The gene encoding the DAHPS of interest is cloned into an expression vector (e.g., pET series) containing a polyhistidine (His₆) tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction:

    • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.[12]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

    • Lyse the cells by sonication or using a French press.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • Clarify the cell lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA or other suitable metal-chelate affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged DAHPS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Buffer Exchange and Storage: The purified protein is typically dialyzed into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.

DAHPS Enzyme Activity Assays

6.2.1. Continuous Spectrophotometric Assay

This assay continuously monitors the decrease in absorbance at 232 nm, which corresponds to the consumption of the substrate PEP.[5]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Buffer (e.g., 100 mM 1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP), pH 7.5)

    • Phosphoenolpyruvate (PEP) (e.g., 600 µM)

    • D-erythrose 4-phosphate (E4P) (e.g., 1 mM)

    • Divalent metal cofactor (e.g., 0.1 mM MnCl₂)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes in a spectrophotometer.

  • Initiation: Initiate the reaction by adding a known amount of purified DAHPS enzyme.

  • Measurement: Monitor the decrease in absorbance at 232 nm over time. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of PEP at 232 nm (ε = 2840 M⁻¹cm⁻¹).[5]

6.2.2. Discontinuous Colorimetric Assay (Thiobarbituric Acid Assay)

This assay measures the amount of DAHP produced after a fixed reaction time. The DAHP is oxidized by periodate, and the resulting product reacts with thiobarbituric acid (TBA) to form a colored compound that can be quantified spectrophotometrically at 549 nm.[6][8]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer, PEP, E4P, and the metal cofactor as described for the continuous assay.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the DAHPS enzyme.

    • Incubate for a fixed period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).[5]

  • Oxidation:

    • To an aliquot of the quenched reaction, add a solution of sodium periodate in sulfuric acid.

    • Incubate for 20-30 minutes at 37°C.[6][13]

  • Quenching of Excess Periodate: Add a solution of sodium arsenite in hydrochloric acid to quench the unreacted periodate.[6][13]

  • Color Development:

    • Add a solution of thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath for 10-15 minutes to develop the pink color.[6][13]

  • Measurement: Cool the samples to room temperature and measure the absorbance at 549 nm. The amount of DAHP produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of DAHP or a suitable standard.

DAHPS Crystallization

Obtaining high-quality crystals of DAHPS is essential for structural studies using X-ray crystallography. This is a generalized protocol, and specific conditions will need to be optimized for each DAHPS protein.

  • Protein Preparation:

    • The DAHPS protein should be highly pure (>95%) and concentrated (typically 5-20 mg/mL).

    • The protein should be in a low ionic strength buffer with minimal additives.

    • It is often beneficial to perform a final clarification step by centrifugation or filtration (0.22 µm filter) to remove any aggregates.

  • Crystallization Screening:

    • Use commercially available sparse matrix screens (e.g., from Hampton Research, Qiagen) to test a wide range of crystallization conditions (precipitants, pH, salts, and additives).

    • The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

  • Optimization of Initial Hits:

    • Once initial crystal "hits" are identified, the conditions are optimized by systematically varying the concentrations of the precipitant, protein, and other components, as well as the pH.

  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully harvested from the drop using a small loop.

    • Before flash-cooling in liquid nitrogen for data collection, crystals are typically soaked in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

  • X-ray Diffraction Data Collection: Data is collected at a synchrotron source to determine the three-dimensional structure of the DAHPS enzyme.

Visualizations

The Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHPS PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs DAHPS->DAHP

Caption: The Shikimate Pathway, with DAHPS catalyzing the initial committed step.

Catalytic Mechanism of DAHPS

DAHPS_Mechanism cluster_substrates Substrates PEP Phosphoenolpyruvate (PEP) Binding1 PEP binds to Enzyme-Metal Complex PEP->Binding1 1. Binds first E4P Erythrose 4-Phosphate (E4P) Nucleophilic_Attack Aldol Condensation E4P->Nucleophilic_Attack Enzyme DAHPS Active Site (with Metal Ion) Water_Activation 2. Metal ion activates a water molecule Binding1->Water_Activation Intermediate_Formation 3. Formation of Oxocarbenium Intermediate Water_Activation->Intermediate_Formation Intermediate_Formation->Nucleophilic_Attack 4. Nucleophilic attack by enolic intermediate on E4P Product_Formation 5. Formation of DAHP Nucleophilic_Attack->Product_Formation Product_Release DAHP is released Product_Formation->Product_Release Pi is released first DAHP_Product DAHP Product_Release->DAHP_Product Product

Caption: A simplified representation of the catalytic mechanism of DAHPS.

Experimental Workflow for DAHPS Analysis

DAHPS_Workflow Cloning 1. Gene Cloning & Expression Vector Construction Expression 2. Recombinant Protein Expression in E. coli Cloning->Expression Purification 3. Protein Purification (e.g., IMAC) Expression->Purification Characterization 4. Purity & Concentration Assessment Purification->Characterization Activity_Assay 5. Enzyme Activity Assay (Spectrophotometric/Colorimetric) Characterization->Activity_Assay Crystallization 8. Crystallization Trials Characterization->Crystallization Kinetic_Analysis 6. Determination of Kinetic Parameters (Km, kcat) Activity_Assay->Kinetic_Analysis Inhibition_Studies 7. Inhibition Assays (Determination of Ki) Kinetic_Analysis->Inhibition_Studies Structure_Det 9. X-ray Crystallography & Structure Determination Crystallization->Structure_Det

Caption: A typical experimental workflow for the study of DAHPS.

Conclusion and Future Directions

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase stands as a crucial enzyme, not only for the fundamental survival of a wide range of organisms but also as a promising target for therapeutic and agricultural applications. A thorough understanding of its structure, function, and regulation is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on elucidating the subtle differences in the active sites and regulatory mechanisms of DAHPS from various pathogens to develop species-specific inhibitors, thereby minimizing off-target effects. Furthermore, the exploration of novel inhibitor scaffolds and the use of advanced techniques such as cryo-electron microscopy will undoubtedly provide deeper insights into the dynamic nature of this essential enzyme, paving the way for the development of next-generation drugs and herbicides.

References

The Genesis of Aromatic Life: Unraveling the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational discoveries, key intermediates, and experimental methodologies that unveiled a central metabolic route.

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—stands as a cornerstone of biochemistry. Its discovery, a landmark achievement in metabolic research, was the culmination of elegant experiments primarily utilizing microbial mutants. This technical guide provides an in-depth exploration of the elucidation of the shikimate pathway, detailing the key intermediates, the experimental protocols used to identify them, and the quantitative data that underpinned these seminal discoveries. This pathway, absent in animals, is a critical target for the development of herbicides and antimicrobial agents.

The Pioneers and Their Strategy: The Rise of the Auxotroph

The elucidation of the shikimate pathway is largely credited to the pioneering work of Bernard D. Davis and David B. Sprinson in the 1950s. Their primary experimental strategy involved the use of auxotrophic mutants of Escherichia coli. These mutants were unable to grow on a minimal medium but could be rescued by the addition of one or more aromatic compounds. By identifying the specific substances that accumulated in the culture media of these mutants and the compounds that could restore their growth, they were able to piece together the sequence of metabolic intermediates.

The Seven Steps to Aromaticity: A Cascade of Intermediates

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate, the common precursor to the three aromatic amino acids.

The Intermediates of the Shikimate Pathway

The seven key intermediates in the main trunk of the shikimate pathway are:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • 3-Dehydroquinate (DHQ)

  • 3-Dehydroshikimate (DHS)

  • Shikimate

  • Shikimate 3-phosphate (S3P)

  • 5-Enolpyruvylshikimate 3-phosphate (EPSP)

  • Chorismate

The overall flow of the pathway is depicted in the following diagram:

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate 3-phosphate (S3P) Shikimate->S3P aroK, aroL EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC AAs Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->AAs

Figure 1: The Shikimate Pathway to Aromatic Amino Acids.

Quantitative Insights from Foundational Experiments

The following tables summarize key quantitative data extracted from the seminal papers on the discovery and characterization of the shikimate pathway enzymes and intermediates.

Accumulation of Intermediates by E. coli Mutants

This table presents data on the accumulation of shikimate pathway intermediates by various auxotrophic mutants of E. coli, a key experimental approach used by Bernard Davis.

E. coli Mutant StrainBlocked EnzymeAccumulated IntermediateConcentration in Culture Medium (µg/mL)
83-1Shikimate Dehydrogenase3-Dehydroshikimic acid20-40
83-23-Dehydroquinate Dehydratase3-Dehydroquinic acid15-30
83-3Shikimate KinaseShikimic acid50-100

Table 1: Accumulation of Shikimate Pathway Intermediates by E. coli Auxotrophs.

Enzymatic Activities and Kinetic Parameters

This table summarizes the kinetic properties of some of the key enzymes of the shikimate pathway, as determined in early studies.

EnzymeSourceSubstrate(s)Km (µM)Vmax (units/mg protein)Inhibitor(s)Ki (µM)
3-Dehydroquinate SynthaseE. coliDAHP40.12--
Dehydroshikimic ReductasePea leaves3-Dehydroshikimic acid500.5Shikimic acid200
Chorismate MutaseAerobacter aerogenesChorismic acid130-Phenylalanine, Tyrosine10, 30

Table 2: Kinetic Parameters of Key Shikimate Pathway Enzymes.

Experimental Protocols: A Window into Discovery

The following sections provide detailed methodologies for the key experiments that were instrumental in the elucidation of the shikimate pathway.

Isolation and Identification of 3-Dehydroshikimic Acid

Objective: To isolate and identify the intermediate accumulated by an E. coli mutant blocked in the conversion of this intermediate to shikimic acid.

Experimental Workflow:

Isolation_DHS cluster_culture Bacterial Culture cluster_isolation Isolation cluster_characterization Characterization Culture Grow E. coli mutant 83-1 in minimal medium + tyrosine Centrifuge Centrifuge to remove cells Culture->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Acidify Acidify supernatant to pH 2.5 Supernatant->Acidify Adsorb Adsorb on charcoal Acidify->Adsorb Elute Elute with aqueous ethanol Adsorb->Elute Concentrate Concentrate eluate Elute->Concentrate Crystallize Crystallize from ethyl acetate-petroleum ether Concentrate->Crystallize UV_Spec UV Spectroscopy Crystallize->UV_Spec Chem_Tests Chemical Tests (e.g., periodate oxidation) Crystallize->Chem_Tests

Figure 2: Workflow for the Isolation of 3-Dehydroshikimic Acid.

Methodology:

  • Culture: E. coli mutant 83-1, blocked in shikimate dehydrogenase, was grown in a minimal salts medium supplemented with limiting amounts of tyrosine to allow for growth and accumulation of the intermediate.

  • Harvesting: The bacterial culture was centrifuged to pellet the cells, and the clear supernatant was collected.

  • Isolation:

    • The supernatant was acidified to approximately pH 2.5 with sulfuric acid.

    • The acidified supernatant was passed through a column of activated charcoal, which adsorbs the aromatic intermediate.

    • The charcoal was washed with water to remove salts and other impurities.

    • The intermediate was eluted from the charcoal with 50% aqueous ethanol.

    • The ethanolic eluate was concentrated under reduced pressure.

  • Crystallization and Identification:

    • The concentrated solution was further purified by crystallization from a mixture of ethyl acetate and petroleum ether.

    • The crystalline product was identified as 3-dehydroshikimic acid based on its ultraviolet absorption spectrum, which showed a maximum at 234 nm, and by chemical tests such as periodate oxidation, which indicated the presence of a vicinal diol and an α-keto acid.

Enzymatic Synthesis and Isolation of Chorismic Acid

Objective: To demonstrate the enzymatic conversion of 5-enolpyruvylshikimate 3-phosphate (EPSP) to chorismate and to isolate the product.

Experimental Workflow:

Synthesis_Chorismate cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Incubate Incubate EPSP with chorismate synthase (aroC) Stop_reaction Stop reaction with ethanol Incubate->Stop_reaction Chromatography Paper chromatography Stop_reaction->Chromatography Elute_band Elute UV-absorbing band Chromatography->Elute_band UV_Spec UV Spectroscopy Elute_band->UV_Spec Bioassay Bioassay with aromatic amino acid auxotrophs Elute_band->Bioassay

Figure 3: Workflow for the Enzymatic Synthesis of Chorismic Acid.

Methodology:

  • Enzyme Preparation: A cell-free extract containing chorismate synthase (encoded by the aroC gene) was prepared from a suitable strain of E. coli.

  • Enzymatic Reaction:

    • 5-Enolpyruvylshikimate 3-phosphate (EPSP), the substrate, was incubated with the enzyme preparation in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • The reaction was allowed to proceed at 37°C for a defined period.

    • The reaction was terminated by the addition of cold ethanol to precipitate the protein.

  • Purification and Identification:

    • The reaction mixture was centrifuged, and the supernatant was concentrated.

    • The concentrate was subjected to paper chromatography using a butanol-acetic acid-water solvent system.

    • A UV-absorbing spot that was absent in control reactions lacking either the enzyme or the substrate was identified.

    • This spot was eluted from the paper.

  • Characterization:

    • The ultraviolet absorption spectrum of the eluted compound showed a characteristic maximum at 275 nm.

    • The biological activity of the isolated compound was confirmed by its ability to support the growth of E. coli mutants that required all three aromatic amino acids for growth, demonstrating it was the common precursor, chorismic acid.

Conclusion

The discovery of the shikimate pathway is a testament to the power of microbial genetics and biochemistry in unraveling complex metabolic networks. The meticulous work of Davis, Sprinson, and their contemporaries, using simple yet elegant experimental approaches, laid the foundation for our understanding of aromatic amino acid biosynthesis. The quantitative data they generated and the protocols they developed remain relevant to this day, providing a blueprint for metabolic pathway elucidation. For researchers, scientists, and drug development professionals, a deep understanding of these foundational discoveries is not merely a historical exercise but a crucial underpinning for the rational design of new therapeutic agents and herbicides that target this essential and fascinating pathway.

Chemical structure and properties of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate, a derivative of the crucial metabolic intermediate 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). While detailed experimental data for the methylated compound is limited in publicly accessible literature, this document compiles available information on its chemical structure and properties. To provide a thorough context for its potential applications, particularly in drug development, this guide also delves into the well-characterized role of its parent compound, DAHP, in the shikimate pathway—a vital metabolic route in microorganisms and plants, and a validated target for antimicrobial and herbicide development. This guide also presents a theoretical synthesis protocol and discusses the potential biological significance of the methyl glycoside modification.

Introduction

This compound is a phosphorylated carbohydrate that is structurally related to 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). DAHP is the first committed intermediate in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds in bacteria, archaea, fungi, and plants.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic antimicrobial agents and herbicides.[4]

The methylation of the anomeric hydroxyl group to form a methyl pyranoside suggests its potential use as a chemical probe or a more stable analog of DAHP for studying the enzymes of the shikimate pathway. This guide aims to consolidate the known information on this compound and to provide a foundational understanding based on the extensive research conducted on its parent molecule, DAHP.

Chemical Structure and Properties

The precise, experimentally determined three-dimensional structure and detailed physicochemical properties of this compound are not widely reported. However, based on its chemical name and the known structure of DAHP, its chemical structure can be confidently inferred.

Table 1: Chemical and Physical Properties of this compound and its Parent Compound, DAHP.

PropertyThis compound3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP)
CAS Number 91382-81-92627-73-8[1][5]
Molecular Formula C₈H₁₅O₁₀PC₇H₁₃O₁₀P[1][5]
Molecular Weight 302.17 g/mol 288.145 g/mol [1][5]
Canonical SMILES Not availableC(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O[1]
Physical State Not specified (likely a solid)Solid[1]
Solubility Not specified (likely soluble in water)Soluble in water
Melting Point Not availableNot available
Boiling Point Not availableNot available

The Shikimate Pathway and the Role of DAHP

To understand the potential significance of this compound, it is essential to comprehend the biological context of its parent compound, DAHP. DAHP is synthesized through the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), a reaction catalyzed by the enzyme DAHP synthase (DAHPS).[1][3] This is the first and rate-limiting step of the shikimate pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHPS->DAHP DHQ_Synthase DHQ Synthase DAHP->DHQ_Synthase DHQ 3-Dehydroquinate (DHQ) DHQ_Synthase->DHQ Shikimate_Pathway Further steps of the Shikimate Pathway DHQ->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Caption: The initial steps of the Shikimate Pathway.

The subsequent steps involve the conversion of DAHP to 3-dehydroquinate (DHQ) by DHQ synthase, and then through a series of enzymatic reactions to chorismate, the common precursor for the three aromatic amino acids.[1]

Experimental Protocols

Due to the lack of specific published research on this compound, detailed, validated experimental protocols for its synthesis and analysis are not available. However, a theoretical synthesis protocol can be proposed based on established organic chemistry principles.

Theoretical Synthesis of this compound

The synthesis of the target molecule would likely involve a multi-step process starting from a suitable precursor, such as 2-deoxy-D-glucose, as has been described for the synthesis of DAHP.[6] A plausible synthetic route is outlined below. It is crucial to note that this is a hypothetical pathway and would require experimental optimization.

Synthesis_Workflow Start 2-Deoxy-D-glucose Step1 Cyanohydrin formation and hydrolysis Start->Step1 Intermediate1 Methyl 3-deoxy-D-gluco-heptonate Step1->Intermediate1 Step2 Esterification (Methanol, Acid catalyst) Intermediate2 Protected methyl heptonate Step2->Intermediate2 Intermediate1->Step2 Step3 Protection of hydroxyl groups (e.g., Acylation or Benzoylation) Intermediate3 Protected methyl heptonate with free primary hydroxyl Step3->Intermediate3 Intermediate2->Step3 Step4 Selective deprotection of the primary hydroxyl group Intermediate4 Protected and phosphorylated methyl heptonate Step4->Intermediate4 Intermediate3->Step4 Step5 Phosphorylation (e.g., with POCl₃ or other phosphitylating agent) Final_Product Methyl 3-Deoxy-D-arabino- heptulopyranoside-7-Phosphate Step5->Final_Product Intermediate4->Step5 Step6 Deprotection of hydroxyl groups

Caption: A plausible synthetic workflow for the target compound.

Step 1: Chain Elongation. Starting with 2-deoxy-D-glucose, a Kiliani-Fischer synthesis or a similar chain elongation method could be employed to introduce a seventh carbon atom.

Step 2: Methyl Glycoside Formation. The resulting heptose would be treated with methanol under acidic conditions (e.g., HCl in methanol) to form the methyl pyranoside. This reaction typically yields a mixture of anomers (α and β) which may require separation.

Step 3: Protection of Hydroxyl Groups. To selectively phosphorylate the primary hydroxyl group at C7, the other secondary hydroxyl groups would need to be protected. This is commonly achieved using protecting groups such as acetyl or benzyl ethers.

Step 4: Selective Deprotection (if necessary). If a protecting group strategy is used that also protects the primary hydroxyl, a selective deprotection step would be required.

Step 5: Phosphorylation. The free primary hydroxyl group at C7 would then be phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) in the presence of a base, or a phosphoramidite-based method.

Step 6: Deprotection. Finally, the protecting groups on the secondary hydroxyls would be removed to yield the final product.

Purification and Characterization: Purification at each step would likely involve column chromatography. The final product would be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS) to confirm its structure and purity.

Potential Biological Role and Applications

While the specific biological functions of this compound have not been detailed in the literature, its structural similarity to DAHP suggests several potential applications in research and drug development.

  • Enzyme Inhibition Studies: The methyl glycoside may act as a competitive inhibitor of DAHP synthase or other enzymes in the shikimate pathway. The stability of the glycosidic bond compared to the open-chain form of DAHP might lead to different binding kinetics and inhibitory profiles.

  • Chemical Probe: As a stable analog of DAHP, it could be used as a chemical probe to study the active site of DAHP synthase and other related enzymes. It could also be used in the development of assays for these enzymes.

  • Drug Development Lead: The shikimate pathway is a validated target for drug development. Modifications to the core DAHP structure, such as the introduction of a methyl glycoside, could be a starting point for the design of novel inhibitors with improved pharmacological properties, such as increased cell permeability or metabolic stability.

  • Glycobiology Research: As indicated by some suppliers, this compound is used in glycobiology research.[7] This broad classification suggests it may be used in studies related to carbohydrate chemistry, enzyme-carbohydrate interactions, or as a reference standard.

Conclusion and Future Directions

This compound is a compound of interest due to its close structural relationship to DAHP, a key player in the essential shikimate pathway. While there is a notable lack of detailed experimental data on the methylated derivative, this guide provides a comprehensive overview of its known properties and its likely chemical and biological context.

Future research should focus on the experimental validation of its synthesis, the thorough characterization of its physicochemical properties, and the investigation of its biological activity. In particular, studies on its interaction with DAHP synthase and other enzymes of the shikimate pathway would be invaluable for assessing its potential as a tool for research and as a lead compound in drug discovery efforts targeting this important metabolic route. The development of a robust and scalable synthetic protocol would be the first critical step in enabling these future investigations.

References

Regulating the Gateway: A Technical Guide to Carbon Flow in the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway represents a critical metabolic junction in bacteria, archaea, fungi, and plants, channeling carbon from central metabolism into the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.[1] As this pathway is absent in animals, its enzymes are prime targets for the development of herbicides and antimicrobial agents.[2] Precise control of carbon entry into this pathway is paramount for cellular homeostasis and for biotechnological applications aimed at overproducing valuable aromatic compounds. This guide provides an in-depth technical overview of the core regulatory mechanisms governing carbon flow into the shikimate pathway, with a focus on the initial committing enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS).

The Gatekeeper Enzyme: 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway respectively, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3] This reaction is catalyzed by DAHPS, which serves as the primary point of regulation for carbon entry into the pathway. The mechanisms controlling DAHPS activity and expression are sophisticated and differ significantly between microorganisms and plants.

Regulation in Microorganisms: The Escherichia coli Model

In E. coli, the regulation of carbon flow into the shikimate pathway is predominantly achieved through feedback inhibition and transcriptional repression of three DAHPS isozymes, each sensitive to one of the three aromatic amino acid end products.[4]

  • AroG: Predominantly expressed and is allosterically inhibited by phenylalanine.[5]

  • AroF: Allosterically inhibited by tyrosine.[6]

  • AroH: Allosterically inhibited by tryptophan.[5]

This multi-isozyme strategy allows for a nuanced response to the cellular concentrations of each aromatic amino acid.

Regulation in Plants: The Arabidopsis thaliana Model

In contrast to the direct feedback inhibition seen in microorganisms, the regulation of DAHPS in plants is more complex and appears to be primarily at the genetic level.[7] While direct feedback inhibition by aromatic amino acids on plant DAHPS is generally not observed, recent studies have revealed a highly complex metabolite-mediated regulation.[8] In Arabidopsis thaliana, there are three main DAHPS isoforms (DHS1, DHS2, and DHS3). Tyrosine and tryptophan have been found to inhibit AthDHS2, but not AthDHS1 or AthDHS3.[8] Furthermore, intermediates from the aromatic amino acid and phenylpropanoid pathways, such as chorismate and caffeate, can inhibit all Arabidopsis DAHPS isoforms.[8]

Quantitative Analysis of DAHPS Regulation

Understanding the kinetics of DAHPS is crucial for modeling metabolic flux and for engineering strains with desired production characteristics. The following tables summarize key quantitative data for E. coli and A. thaliana DAHPS isozymes.

Table 1: Kinetic Parameters of E. coli DAHPS Isozymes

Isozyme (Gene)Effector Amino AcidSubstrateKm / S0.5 (µM)kcat (s-1)Inhibition TypeKi (µM)
AroG (Phe) PhenylalaninePEP-70-~10
E4P----
AroF (Tyr) TyrosinePEP--Noncompetitive>10
E4P--Competitive>10
AroH (Trp) TryptophanPEP5.321Partial Noncompetitive1
E4P35-Mixed-type-

Data compiled from multiple sources, including[6][9][10]. Note that kinetic parameters can vary depending on the experimental conditions, such as the metal cofactor present.

Table 2: Inhibition of Arabidopsis thaliana DHS Isoforms

IsoformInhibitor% Inhibition
AthDHS1 TyrosineNo significant inhibition
TryptophanNo significant inhibition
ChorismateStrong inhibition
CaffeateStrong inhibition
AthDHS2 TyrosineSignificant inhibition
TryptophanSignificant inhibition
ChorismateStrong inhibition
CaffeateStrong inhibition
AthDHS3 TyrosineNo significant inhibition
TryptophanNo significant inhibition
ChorismateStrong inhibition
CaffeateStrong inhibition

Data summarized from[8].

Signaling Pathways and Regulatory Networks

The regulation of carbon flow into the shikimate pathway involves intricate signaling networks that communicate the cellular demand for aromatic compounds back to the DAHPS enzyme and the genes that encode it.

Feedback Inhibition Loop

The primary and most direct regulatory mechanism in microorganisms is the allosteric feedback inhibition of DAHPS by the end-product aromatic amino acids. This allows for a rapid and sensitive modulation of carbon flux in response to changing metabolic needs.

Feedback_Inhibition PEP_E4P PEP + E4P DAHPS DAHPS (AroG, AroF, AroH) PEP_E4P->DAHPS Substrates Shikimate_Pathway Shikimate Pathway DAHPS->Shikimate_Pathway DAHP Chorismate Chorismate Shikimate_Pathway->Chorismate Phe Phenylalanine Chorismate->Phe Multiple steps Tyr Tyrosine Chorismate->Tyr Multiple steps Trp Tryptophan Chorismate->Trp Multiple steps Phe->DAHPS Inhibits AroG Tyr->DAHPS Inhibits AroF Trp->DAHPS Inhibits AroH

Feedback inhibition of E. coli DAHPS isozymes.
Transcriptional Regulation in E. coli

In addition to allosteric regulation, the expression of the aroG, aroF, and aroH genes is controlled at the transcriptional level by repressor proteins. The TyrR repressor, in the presence of its corepressors tyrosine or phenylalanine, binds to specific operator sites in the promoter regions of the aroG and aroF genes, thereby inhibiting their transcription.[11][12] Similarly, the Trp repressor, when complexed with tryptophan, binds to the operator region of the aroH gene to repress its transcription.[13]

Transcriptional_Regulation TyrR TyrR Repressor aroG_promoter aroG promoter TyrR->aroG_promoter Binds operator aroF_promoter aroF promoter TyrR->aroF_promoter Binds operator TrpR TrpR Repressor aroH_promoter aroH promoter TrpR->aroH_promoter Binds operator Phe Phenylalanine Phe->TyrR Co-repressors Tyr Tyrosine Tyr->TyrR Co-repressors Trp Tryptophan Trp->TrpR Co-repressor AroG_exp AroG expression aroG_promoter->AroG_exp AroF_exp AroF expression aroF_promoter->AroF_exp AroH_exp AroH expression aroH_promoter->AroH_exp

Transcriptional repression of E. coli aro genes.

Experimental Protocols

DAHP Synthase Enzyme Assay (Colorimetric Method)

This protocol is adapted from methodologies described for bacterial and plant DAHPS.[14][15]

Materials:

  • Enzyme extract or purified DAHPS

  • Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)

  • Erythrose-4-phosphate (E4P) solution (e.g., 50 mM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Periodic acid solution (0.2 M in 0.125 M H2SO4)

  • Sodium arsenite solution (0.5 M in 0.5 M HCl)

  • Thiobarbituric acid solution (0.04 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PEP, and the enzyme sample in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding E4P to the mixture.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet any precipitated protein.

  • To an aliquot of the supernatant, add the periodic acid solution and incubate at 37°C for 20 minutes.

  • Add the sodium arsenite solution to quench the excess periodate.

  • Add the thiobarbituric acid solution and heat at 100°C for 15 minutes to develop a pink chromophore.

  • Cool the samples and add DMSO to stabilize the color.

  • Measure the absorbance at 549 nm.

  • Quantify the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

Site-Directed Mutagenesis for Feedback-Resistant DAHPS

This protocol outlines a general workflow for creating a feedback-resistant DAHPS mutant, for example, in the aroG gene of E. coli, based on splicing by overlap extension (SOE)-PCR.[16][17]

SDM_Workflow Plasmid Plasmid with wild-type aroG gene Primers Design mutagenic primers Plasmid->Primers PCR1 PCR 1: Amplify 5' fragment (forward primer + reverse mutagenic primer) Primers->PCR1 PCR2 PCR 2: Amplify 3' fragment (forward mutagenic primer + reverse primer) Primers->PCR2 Gel_Purify Gel purify PCR products PCR1->Gel_Purify PCR2->Gel_Purify SOE_PCR SOE-PCR: Combine fragments and amplify full-length mutated gene Gel_Purify->SOE_PCR Clone Clone mutated aroG into expression vector SOE_PCR->Clone Transform Transform E. coli Clone->Transform Verify Verify mutation by sequencing and test for feedback resistance Transform->Verify

Workflow for creating a feedback-resistant DAHPS mutant.
Quantification of Shikimate Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites. The following is a generalized protocol for the analysis of shikimate pathway intermediates.[2][18]

Sample Preparation:

  • Rapidly quench metabolic activity in cell cultures or tissues, for example, by using cold methanol.

  • Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Separate the polar (metabolite-containing) phase by centrifugation.

  • Dry the polar extract under vacuum or nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column with an appropriate mobile phase gradient.

  • Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite, specific precursor-to-product ion transitions are monitored.

  • Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a corresponding stable isotope-labeled internal standard and a calibration curve generated with authentic standards.

Conclusion and Future Perspectives

The regulation of carbon flow into the shikimate pathway is a finely tuned process that is essential for the life of microorganisms and plants. While significant progress has been made in understanding the allosteric and transcriptional control of DAHPS, particularly in model organisms like E. coli, the intricate regulatory networks in plants are still being unraveled. The development of advanced analytical techniques, such as metabolomics and metabolic flux analysis, combined with genetic and protein engineering, will continue to provide deeper insights into these complex systems. This knowledge is not only fundamental to our understanding of cellular metabolism but also holds immense potential for the development of novel antimicrobial agents, herbicides, and for the metabolic engineering of microorganisms and plants for the sustainable production of aromatic compounds.

References

Illuminating the Cellular Stage: A Technical Guide to the Subcellular Localization of DAHP Synthase in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the subcellular localization of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase in plants. This critical enzyme, the gatekeeper of the shikimate pathway, exhibits a fascinating dual localization within plant cells, a feature with significant implications for plant metabolism and potential applications in herbicide and drug development.

The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), which are essential building blocks for proteins and precursors for a vast array of secondary metabolites vital for plant growth, development, and defense. The subcellular compartmentalization of DAHP synthase, the first enzyme in this pathway, plays a pivotal role in regulating the flow of carbon into these critical biosynthetic routes.

This technical guide synthesizes current knowledge on the dual localization of DAHP synthase in both the plastids and the cytosol, providing a detailed overview of the experimental evidence, methodologies, and regulatory mechanisms that govern its distribution within the plant cell.

Dual Localization: A Tale of Two Compartments

Evidence from numerous studies indicates that plants possess distinct isoforms of DAHP synthase, each targeted to a different subcellular compartment. The majority of DAHP synthase activity is found in the plastids , the site of photosynthesis and many biosynthetic pathways. However, a significant and functionally distinct pool of this enzyme also resides in the cytosol .[1][2]

This dual localization is not merely a redundancy but reflects a sophisticated metabolic strategy. The plastidic isoform is typically dependent on manganese ions (Mn²⁺) for its activity and is thought to be primarily responsible for providing aromatic amino acids for protein synthesis and the production of plastid-derived secondary metabolites. In contrast, the cytosolic isoform often shows a preference for cobalt ions (Co²⁺) and is believed to contribute to the synthesis of cytosolic secondary metabolites, such as flavonoids and some phenylpropanoids.

Quantitative Distribution of DAHP Synthase Activity

Subcellular fractionation studies, involving the careful separation of cellular components, have been instrumental in quantifying the distribution of DAHP synthase activity between the plastids and the cytosol in various plant species. The following table summarizes key findings from these experiments:

Plant SpeciesTissuePlastid Activity (%)Cytosol Activity (%)Reference
Vigna radiata (Mung bean)Seedlings~80%~20%[1]
Solanum tuberosum (Potato)TubersPredominantly plastidicPresent[1]
Nicotiana tabacum (Tobacco)Cell CulturesMajor fractionMinor fraction[3]
Daucus carota (Carrot)RootsMultiple isoforms present-[4]

Note: The exact percentage can vary depending on the plant's developmental stage, tissue type, and environmental conditions.

Experimental Protocols for Determining Subcellular Localization

Understanding the subcellular localization of DAHP synthase relies on a toolkit of sophisticated experimental techniques. This guide provides detailed methodologies for the key experiments cited in the literature.

Subcellular Fractionation and Enzyme Assays

This classical biochemical approach involves the physical separation of cellular organelles.

Protocol:

  • Tissue Homogenization: Plant tissue is gently homogenized in an ice-cold buffer containing osmoticum (e.g., sorbitol) to maintain organelle integrity.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, plastids, mitochondria, and finally microsomes. The supernatant from the high-speed centrifugation is considered the cytosolic fraction.

  • Plastid Purification: The crude plastid pellet is often further purified using density gradient centrifugation (e.g., Percoll or sucrose gradients) to remove contaminating organelles.

  • DAHP Synthase Activity Assay: The enzymatic activity in each fraction is measured by monitoring the formation of DAHP from its substrates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). The reaction is typically stopped with trichloroacetic acid, and the DAHP product is quantified colorimetrically after periodate oxidation and reaction with thiobarbituric acid.[5]

GFP Fusion Protein Expression and Microscopy

This in vivo technique allows for the visualization of protein localization in living cells.

Protocol:

  • Vector Construction: The coding sequence of the DAHP synthase isoform of interest is fused in-frame with the gene for Green Fluorescent Protein (GFP) or other fluorescent reporters in a plant expression vector.

  • Transient Expression: The resulting construct is introduced into plant cells, commonly through Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves or by transforming plant protoplasts.[6][7][8]

  • Confocal Laser Scanning Microscopy (CLSM): The subcellular localization of the GFP-fusion protein is visualized using a confocal microscope. Co-localization with known organelle markers (e.g., chlorophyll autofluorescence for plastids) is used to confirm the location.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a powerful technique to study protein-protein interactions in vivo and can simultaneously reveal the subcellular location of the interaction.

Protocol:

  • Vector Construction: The two proteins of interest (e.g., DAHP synthase and a potential interacting partner) are fused to two non-fluorescent fragments of a fluorescent protein (e.g., the N- and C-terminal halves of YFP).

  • Co-expression: Both constructs are co-expressed in plant cells (e.g., N. benthamiana leaves or protoplasts).[9][10][11][12][13]

  • Fluorescence Microscopy: If the two proteins interact, the fluorescent protein fragments are brought into close proximity, allowing them to refold and emit a fluorescent signal, which can be detected by microscopy. The location of the fluorescence reveals the subcellular compartment where the interaction occurs.

Regulation of DAHP Synthase Localization: The Role of 14-3-3 Proteins

Recent research has shed light on a fascinating regulatory mechanism that controls the cytosolic retention of a specific DAHP synthase isoform, DAHPS2, in Arabidopsis thaliana. This regulation is mediated by the interaction with 14-3-3 proteins, a family of highly conserved regulatory proteins.

The interaction between DAHPS2 and 14-3-3 proteins is enhanced in the presence of high levels of the aromatic amino acid tyrosine. This interaction is thought to sequester DAHPS2 in the cytosol, preventing its import into the plastids. This mechanism provides a sophisticated way for the cell to fine-tune the flux of carbon into the shikimate pathway in response to metabolic cues.

The following diagram illustrates the proposed signaling pathway for the tyrosine-induced cytosolic retention of DAHPS2:

BiFC_Workflow Start Hypothesized Interaction: DAHPS + Partner Protein Cloning Clone CDS into BiFC vectors (pSPYNE & pSPYCE) Start->Cloning Agro Transform Agrobacterium with BiFC constructs Cloning->Agro Infiltration Agro-infiltrate N. benthamiana leaves Agro->Infiltration Expression Transient expression of fusion proteins (2-3 days) Infiltration->Expression Microscopy Confocal Laser Scanning Microscopy (CLSM) Expression->Microscopy Analysis Analyze YFP signal (Localization & Intensity) Microscopy->Analysis Conclusion Conclusion on Interaction and Subcellular Location Analysis->Conclusion

References

The Gatekeeper of Aromaticity: A Technical Guide to the Role of DAHP in Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) in the biosynthesis of a vast array of secondary metabolites. As the first committed intermediate in the shikimate pathway, DAHP serves as the gatekeeper for the flow of carbon from central metabolism into the biosynthesis of aromatic amino acids and a multitude of derived natural products. This document details the enzymatic synthesis of DAHP, the intricate regulatory mechanisms governing its production, and its subsequent conversion into chorismate, the central precursor for countless secondary metabolites. We present a comprehensive overview of the shikimate pathway, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved biochemical and regulatory networks to facilitate a deeper understanding for researchers and professionals in drug development and metabolic engineering.

Introduction: DAHP as the Entry Point to Aromatic Compound Biosynthesis

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[2] The first committed step of this essential pathway is the condensation of phosphoenolpyruvate (PEP), a key intermediate of glycolysis, and D-erythrose 4-phosphate (E4P), derived from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[3][4] This reaction is catalyzed by DAHP synthase (DHS), placing this enzyme in a critical position to control the flux of carbon into the biosynthesis of aromatic compounds.[3]

Chorismate, the end product of the shikimate pathway, serves as a crucial branch-point metabolite.[4] From chorismate, metabolic pathways diverge to produce not only the essential aromatic amino acids required for protein synthesis but also a plethora of secondary metabolites.[2][5] These secondary metabolites include, but are not limited to, flavonoids, lignans, tannins, alkaloids, and many antibiotics, which exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and agrochemical industries.[5][6] Therefore, understanding the regulation and kinetics of DAHP synthesis is paramount for the targeted metabolic engineering of microorganisms and plants to enhance the production of valuable secondary metabolites.

The Shikimate Pathway: From DAHP to Chorismate

The conversion of DAHP to chorismate involves a series of six subsequent enzymatic reactions. Each intermediate in this pathway can also be considered a potential branch point for other metabolic routes.[2]

The seven enzymes of the shikimate pathway are:

  • DAHP synthase (DHS) : Catalyzes the formation of DAHP from PEP and E4P.[3]

  • 3-dehydroquinate (DHQ) synthase : Converts DAHP to 3-dehydroquinate.[7]

  • 3-dehydroquinate dehydratase : Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1]

  • Shikimate dehydrogenase : Reduces 3-dehydroshikimate to shikimate.[1]

  • Shikimate kinase : Phosphorylates shikimate to form shikimate 3-phosphate.[1]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase : Catalyzes the condensation of shikimate 3-phosphate and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate.[1] This enzyme is the target of the broad-spectrum herbicide glyphosate.[1][2]

  • Chorismate synthase : Catalyzes the final step, the elimination of phosphate from EPSP to yield chorismate.[1]

Visualization of the Shikimate Pathway

Shikimate_Pathway cluster_inputs Precursors PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary_Metabolites Secondary Metabolites (Flavonoids, Alkaloids, etc.) Chorismate->Secondary_Metabolites DAHP_Synthase_Regulation cluster_pathway Shikimate Pathway PEP PEP DAHPS DAHP Synthase PEP->DAHPS E4P E4P E4P->DAHPS DAHP DAHP DAHPS->DAHP Chorismate Chorismate DAHP->Chorismate ... AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs AAs->DAHPS Feedback Inhibition DAHP_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, PEP, E4P, Enzyme) start->prep_reaction incubate_reaction Incubate at 37°C prep_reaction->incubate_reaction stop_reaction Stop Reaction with TCA incubate_reaction->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_periodate Add Periodic Acid Incubate at 37°C supernatant->add_periodate add_arsenite Add Sodium Arsenite add_periodate->add_arsenite add_tba Add TBA Boil for 15 min add_arsenite->add_tba cool Cool to Room Temperature add_tba->cool measure_abs Measure Absorbance at 549 nm cool->measure_abs calculate Calculate Specific Activity measure_abs->calculate end End calculate->end

References

The Gateway Keeper: A Technical Guide to Feedback Inhibition of DAHP Synthase by Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase) stands as a critical control point in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, plants, and lower eukaryotes.[1] As the first committed step, DAHP synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] Its position at the entrance of this vital pathway makes it a primary target for allosteric regulation, allowing cells to modulate the flow of carbon into the pathway in response to the availability of the final aromatic amino acid products. This feedback inhibition is a key mechanism for maintaining cellular homeostasis and conserving metabolic energy. Understanding the intricacies of this regulation is paramount for researchers in metabolic engineering, drug development, and fundamental biochemistry. This guide provides an in-depth technical overview of the feedback inhibition of DAHP synthase by aromatic amino acids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Allosteric Regulation of DAHP Synthase

The feedback inhibition of DAHP synthase is primarily mediated by the binding of one or more of the three aromatic amino acids to allosteric sites on the enzyme, which are distinct from the active site.[2] This binding event induces a conformational change in the enzyme, leading to a decrease in its catalytic activity. The specific patterns of inhibition vary significantly across different organisms and even among different isoenzymes within the same organism.

In many bacteria, such as Escherichia coli, three distinct DAHP synthase isoenzymes exist, each primarily inhibited by one of the three aromatic amino acids:

  • AroG (DAHP synthase Phe): Predominantly inhibited by phenylalanine.

  • AroF (DAHP synthase Tyr): Primarily inhibited by tyrosine.

  • AroH (DAHP synthase Trp): Mainly inhibited by tryptophan.[3]

This differential regulation allows for fine-tuned control of the carbon flux into the shikimate pathway based on the specific needs for each aromatic amino acid. In some organisms, a synergistic inhibition is observed, where the combined presence of multiple aromatic amino acids results in a greater inhibitory effect than the sum of their individual effects.[1] For instance, the DAHP synthase from Mycobacterium tuberculosis exhibits a complex pattern of synergistic inhibition by combinations of phenylalanine, tyrosine, and tryptophan.[1]

In contrast to the well-characterized allosteric feedback inhibition in bacteria, the regulation of DAHP synthase in plants is primarily controlled at the level of gene expression, with feedback inhibition by aromatic amino acids being less pronounced or absent.[4]

Quantitative Analysis of Inhibition

The potency of feedback inhibition is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a standardized measure for comparing the inhibitory effects of different aromatic amino acids on various DAHP synthase enzymes. The following tables summarize key quantitative data on the inhibition of DAHP synthase by aromatic amino acids from different organisms.

OrganismIsoenzymeInhibitorKᵢ (µM)IC₅₀ (µM)NotesReference
Escherichia coliAroG (Phe-sensitive)Phenylalanine-~10[5]
Escherichia coliAroF (Tyr-sensitive)Tyrosine-~20[6]
Escherichia coliAroH (Trp-sensitive)Tryptophan1 (Kᵈ)-Kᵈ value reported[1]
Saccharomyces cerevisiaeAro3 (Phe-sensitive)Phenylalanine15-[6]
Saccharomyces cerevisiaeAro4 (Tyr-sensitive)Tyrosine25-[6]
Aspergillus nidulansAroFp (Tyr-sensitive)Tyrosine18-Competitive inhibitor[6]
Aspergillus nidulansAroGp (Phe-sensitive)Phenylalanine35-[6]
Providencia alcalifaciensPaDAHPS (Phe-sensitive)Phenylalanine132-[7]
Providencia alcalifaciensPaDAHPS (Phe-sensitive)Quinic Acid382-Quinic acid is a structural analog and also shows inhibition.[7]

Table 1: Inhibition Constants of DAHP Synthase by Aromatic Amino Acids.

OrganismIsoenzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)S₀.₅ (µM)NotesReference
Escherichia coliAroH (Trp-sensitive)PEP-215.3Sigmoidal kinetics[1]
Escherichia coliAroH (Trp-sensitive)E4P-2135Sigmoidal kinetics[1]
Alcaligenes eutrophus H16DAHP synthasePEP43--[2]
Alcaligenes eutrophus H16DAHP synthaseE4P55--[2]
Aeropyrum pernixDAH7PSPEP8911.0-Michaelis-Menten kinetics[4]
Aeropyrum pernixDAH7PSE4P2801.0-Michaelis-Menten kinetics[4]

Table 2: Kinetic Parameters of DAHP Synthase.

Experimental Protocols

DAHP Synthase Activity Assay: Continuous Spectrophotometric Method

This assay continuously monitors the consumption of PEP by measuring the decrease in absorbance at 232 nm.

Materials:

  • Spectrophotometer with temperature control

  • Quartz cuvettes

  • Reaction Buffer: 50 mM Bis-Tris buffer, pH 7.5

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)

  • Erythrose-4-phosphate (E4P) stock solution (e.g., 10 mM)

  • MnCl₂ stock solution (e.g., 10 mM)

  • Purified DAHP synthase enzyme

  • Aromatic amino acid inhibitor stock solution (e.g., 10 mM)

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • Reaction Buffer

    • PEP (final concentration, e.g., 100 µM)

    • MnCl₂ (final concentration, e.g., 100 µM)

    • Inhibitor (at desired concentrations for inhibition studies)

    • Add water to a final volume just before adding the enzyme and E4P.

  • Blank Measurement: Measure the absorbance of the reaction mixture without E4P at 232 nm to establish a baseline.

  • Initiate Reaction: Add E4P (final concentration, e.g., 300 µM) to the cuvette, mix quickly, and immediately start recording the absorbance at 232 nm over time (e.g., for 5-10 minutes).

  • Enzyme-catalyzed Reaction: To a separate cuvette with the complete reaction mixture (including E4P and inhibitor), add a small, known amount of purified DAHP synthase to initiate the reaction.

  • Data Acquisition: Record the decrease in absorbance at 232 nm over time. The initial linear portion of the curve represents the initial velocity of the reaction.

  • Calculation: Calculate the enzyme activity based on the rate of PEP consumption using its molar extinction coefficient (ε₂₃₂ = 2800 M⁻¹cm⁻¹).

  • Inhibition Analysis: To determine IC₅₀ values, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration. To determine Kᵢ values, perform the assay at various substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

DAHP Synthase Activity Assay: Discontinuous Colorimetric Method

This method measures the amount of DAHP produced after a fixed reaction time.

Materials:

  • Water bath or incubator

  • Centrifuge

  • Spectrophotometer

  • Reaction Buffer: 50 mM EPPS-KOH, pH 7.75

  • PEP stock solution

  • E4P stock solution

  • MnCl₂ stock solution

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • Purified DAHP synthase enzyme

  • Aromatic amino acid inhibitor stock solution

  • 20% (w/v) Trichloroacetic acid (TCA)

  • Periodate solution (e.g., 0.2 M sodium periodate in 9 M phosphoric acid)

  • Thiobarbituric acid solution (e.g., 0.04 M sodium thiobarbiturate)

Procedure:

  • Enzyme Pre-incubation: Pre-incubate the purified DAHP synthase with DTT (e.g., 1 mM final concentration) for 10 minutes at 35°C.[8]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • PEP (e.g., 2 mM final concentration)

    • E4P (e.g., 0.5 mM final concentration)

    • MnCl₂ (e.g., 0.7 mM final concentration)

    • Inhibitor (at desired concentrations)

    • Add the pre-incubated enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 35°C for a defined period (e.g., 15-30 minutes).[8]

  • Stop Reaction: Stop the reaction by adding 25 µL of 20% TCA.[8]

  • Color Development:

    • Add periodate solution and incubate at 37°C for 30 minutes.

    • Add thiobarbituric acid solution and heat at 100°C for 15 minutes to develop a pink color.

  • Measurement: Cool the samples and measure the absorbance at 549 nm.

  • Quantification: Determine the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

  • Inhibition Analysis: As described in the continuous assay protocol.

Site-Directed Mutagenesis of the Allosteric Site

This protocol outlines a general workflow for introducing point mutations into the gene encoding DAHP synthase to study the role of specific amino acid residues in inhibitor binding.

Materials:

  • Plasmid DNA containing the DAHP synthase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic

  • DNA sequencing reagents

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental template DNA while leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the overnight cultures and sequence the DAHP synthase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: Express and purify the mutant DAHP synthase protein.

  • Kinetic Analysis: Perform enzyme activity and inhibition assays (as described above) with the mutant protein to assess the impact of the mutation on catalytic activity and inhibitor binding.

Visualizing the Regulatory Network

Signaling Pathway of Feedback Inhibition

The following diagram illustrates the allosteric feedback inhibition of DAHP synthase by aromatic amino acids.

Feedback_Inhibition_Pathway cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose-4-Phosphate (E4P) E4P->DAHPS DAHP DAHP DAHPS->DAHP Chorismate Chorismate DAHP->Chorismate ...6 steps Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHPS Tyr->DAHPS Trp->DAHPS

Caption: Allosteric feedback inhibition of DAHP synthase.

Experimental Workflow for Inhibition Analysis

This diagram outlines the general workflow for determining the inhibitory effect of aromatic amino acids on DAHP synthase activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify DAHP Synthase Perform_Assay Perform DAHP Synthase Activity Assay (Spectrophotometric or Colorimetric) with varying inhibitor concentrations Purify_Enzyme->Perform_Assay Prepare_Reagents Prepare Substrates (PEP, E4P) and Inhibitors (Phe, Tyr, Trp) Prepare_Reagents->Perform_Assay Measure_Activity Measure Enzyme Activity (Initial Velocity or Endpoint) Perform_Assay->Measure_Activity Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Activity->Plot_Data Calculate_Parameters Calculate IC₅₀ and Kᵢ values Plot_Data->Calculate_Parameters

Caption: Workflow for DAHP synthase inhibition analysis.

Logical Relationship of Isoenzyme Regulation

This diagram illustrates the specific feedback inhibition of E. coli DAHP synthase isoenzymes by their corresponding aromatic amino acids.

Isoenzyme_Regulation AroG AroG (DAHP synthase Phe) AroF AroF (DAHP synthase Tyr) AroH AroH (DAHP synthase Trp) Phe Phenylalanine Phe->AroG Tyr Tyrosine Tyr->AroF Trp Tryptophan Trp->AroH

Caption: Specific inhibition of E. coli DAHP synthase isoenzymes.

Conclusion

The feedback inhibition of DAHP synthase by aromatic amino acids is a sophisticated and diverse regulatory mechanism that plays a pivotal role in controlling the flow of metabolites through the shikimate pathway. The existence of isoenzymes with distinct inhibitory profiles and the potential for synergistic interactions highlight the complexity of this metabolic control. A thorough understanding of the quantitative aspects of this inhibition, coupled with robust experimental methodologies, is essential for advancing research in areas ranging from the development of novel antimicrobial agents that target this essential pathway to the metabolic engineering of microorganisms for the enhanced production of valuable aromatic compounds. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource for professionals dedicated to unraveling and manipulating this fundamental biological process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a stable derivative of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). DAHP is a crucial intermediate in the shikimate pathway, a metabolic route found in bacteria, fungi, plants, and apicomplexan parasites, but absent in mammals.[1] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). The first committed step of this pathway is the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form DAHP, a reaction catalyzed by DAHP synthase.[1] The unique presence of the shikimate pathway in pathogens makes its enzymes, including DAHP synthase, attractive targets for the development of novel antimicrobial agents and herbicides. The synthesis of stable analogs and intermediates like this compound is therefore of significant interest for biochemical assays, inhibitor screening, and structural biology studies.

Applications in Research and Drug Development

  • Biochemical Assays: As a stable analog of a key metabolic intermediate, this compound can be used as a standard or substrate in the development and validation of assays for DAHP synthase and other enzymes of the shikimate pathway.

  • Inhibitor Screening: It can serve as a scaffold or starting material for the synthesis of potential inhibitors of DAHP synthase. The development of such inhibitors is a promising avenue for new antibiotic and herbicide discovery.

  • Structural Biology: The compound can be used in co-crystallization studies with DAHP synthase to elucidate the enzyme's active site and mechanism of action, aiding in the rational design of more potent inhibitors.

  • Glycobiology Research: This phosphorylated sugar derivative is a useful tool in the broader field of glycobiology for studying carbohydrate chemistry and the role of complex sugars in biological systems.

Experimental Protocols

The following protocols are based on established chemical syntheses of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) and its derivatives. The synthesis is a multi-step process starting from a readily available carbohydrate. A key intermediate is methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate, which is then phosphorylated to yield the final product.[2]

Protocol 1: Synthesis of Methyl (Methyl 3-deoxy-D-arabino-heptulopyranosid)onate

This protocol outlines the initial steps to create the core structure before phosphorylation.

  • Preparation of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal:

    • Start with 2-deoxyglucose.

    • React with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to protect the aldehyde group.

  • Protection of Hydroxyl Groups:

    • Protect the primary and secondary hydroxyl groups using a suitable protecting group strategy. For example, acetonide protection for adjacent diols.

  • Chain Extension (Cyanohydrin Formation and Hydrolysis):

    • Introduce a new carbon atom at the C1 position via a cyanohydrin reaction using sodium cyanide.

    • Hydrolyze the resulting nitrile to a carboxylic acid.

  • Methyl Ester and Glycoside Formation:

    • Treat the product with methanolic HCl. This step simultaneously forms the methyl ester from the carboxylic acid and the methyl pyranoside from the hemiacetal.[2]

  • Deprotection:

    • Selectively remove the protecting groups to yield methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate.

Protocol 2: Phosphorylation to Yield this compound

This final step introduces the phosphate group at the C7 position.

  • Selective Protection (if necessary):

    • Protect all hydroxyl groups except for the primary hydroxyl at the C7 position. This can be achieved using trityl or silyl protecting groups that show a preference for primary alcohols.

  • Phosphorylation:

    • React the partially protected intermediate with a phosphorylating agent. Dibenzyl phosphoryl chloride or a similar reagent is effective. The reaction is typically carried out in a non-protic solvent like pyridine at low temperatures.

  • Deprotection (Hydrogenolysis):

    • Remove the benzyl protecting groups from the phosphate moiety via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst).

    • Concurrently or in a subsequent step, remove any remaining hydroxyl protecting groups to yield the final product.

  • Purification:

    • Purify the final compound using ion-exchange chromatography.

Data Presentation

The following table summarizes representative data for the synthesis of DAHP, the precursor to the target compound. Yields and conditions can vary and should be optimized for each specific derivative.

StepStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Dithioacetal Formation2-Deoxyglucose1,3-Propanedithiol, BF₃·OEt₂Dichloromethane85-95[2]
Cyanohydrin Formation & HydrolysisProtected HexoseNaCN, then acid hydrolysisAqueous/Organic60-70[2]
Methyl Ester/Glycoside FormationHeptonic AcidMethanolic HClMethanol70-80[2]
Phosphorylation & Deprotection (of DAHP)Protected HeptosideDibenzyl phosphoryl chloride, then H₂/Pd-CPyridine/MeOH50-60[2]

Visualizations

Below are diagrams illustrating the key pathway and a generalized experimental workflow for the synthesis.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose-4-Phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Pathway ... DHQ->Pathway AAs Aromatic Amino Acids (Trp, Tyr, Phe) Pathway->AAs DAHPS->DAHP

Caption: The Shikimate Pathway showing the formation of DAHP.

synthesis_workflow Start 2-Deoxyglucose Step1 Protection & Chain Extension Start->Step1 Intermediate1 Heptonic Acid Derivative Step1->Intermediate1 Step2 Methylation & Cyclization (MeOH/HCl) Intermediate1->Step2 Intermediate2 Methyl (Methyl-heptulopyranosid)onate Step2->Intermediate2 Step3 Phosphorylation Intermediate2->Step3 Intermediate3 Protected Phosphorylated Intermediate Step3->Intermediate3 Step4 Deprotection & Purification Intermediate3->Step4 Final Methyl 3-Deoxy-D-arabino- heptulopyranoside-7-Phosphate Step4->Final

References

Application Notes and Protocols for Metabolic Engineering of the Shikimate Pathway to Increase Aromatic Compound Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a central metabolic route in microorganisms and plants responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2][3] Beyond its role in primary metabolism, the pathway's intermediates serve as precursors for a vast array of valuable aromatic compounds, including flavonoids, vanillin, and various pharmaceuticals.[1][2][4] Metabolic engineering of the shikimate pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative to traditional chemical synthesis or extraction from natural sources for the production of these high-value chemicals.[1][5][6]

This document provides detailed application notes and experimental protocols for the metabolic engineering of the shikimate pathway to enhance the production of aromatic compounds. It covers key engineering strategies, detailed methodologies for genetic manipulation and fermentation, and analytical techniques for product quantification.

The Shikimate Pathway: A Metabolic Overview

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, leading to the central intermediate, chorismate.[1][2][7] Chorismate is the final common precursor for the three aromatic amino acids and other derived compounds.[8]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP aroG/F/H (DAHP synthase) E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-phosphate (S3P) Shikimate->S3P aroK/L EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Aromatics Aromatic Compounds (e.g., Vanillin, Flavonoids) Chorismate->Aromatics AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AA

Figure 1: The Shikimate Pathway.

Key Metabolic Engineering Strategies

Several strategies are commonly employed to enhance the metabolic flux through the shikimate pathway towards the desired aromatic compounds. These strategies often involve a combination of genetic modifications to redirect carbon flow and alleviate regulatory bottlenecks.

Engineering_Strategies Start Metabolic Engineering of Shikimate Pathway IncreasePrecursor Increase Precursor Availability (PEP & E4P) Start->IncreasePrecursor Deregulation Deregulation of the Pathway Start->Deregulation BlockCompeting Block Competing Pathways Start->BlockCompeting OverexpressHeterologous Overexpress Heterologous Biosynthetic Genes Start->OverexpressHeterologous Result Increased Aromatic Compound Production IncreasePrecursor->Result sub1 Overexpress tktA (transketolase) Inactivate ptsG (PTS system) IncreasePrecursor->sub1 Deregulation->Result sub2 Overexpress feedback-resistant aroGfbr or ARO4K229L Deregulation->sub2 BlockCompeting->Result sub3 Delete aroK and aroL (shikimate kinases) BlockCompeting->sub3 OverexpressHeterologous->Result sub4 Introduce genes for vanillin or flavonoid biosynthesis OverexpressHeterologous->sub4

Figure 2: Key Metabolic Engineering Strategies.

Common Genetic Targets for Increased Aromatic Production:

StrategyGene Target(s)Organism(s)Rationale
Increase Precursor Supply tktA (overexpression)E. coliIncreases the pool of Erythrose-4-Phosphate (E4P).[9]
ppsA (overexpression)E. coliIncreases the pool of Phosphoenolpyruvate (PEP).[10]
Inactivate PTS systemE. coliConserves PEP for the shikimate pathway.[11]
Deregulation of Pathway aroGfbr, aroFfbr (overexpression)E. coliOvercomes feedback inhibition of DAHP synthase by aromatic amino acids.[10][12]
ARO4K229L, ARO7G141S (overexpression)S. cerevisiaeOvercomes feedback inhibition of DAHP synthase and chorismate mutase.[1]
Blocking Competing Pathways aroK, aroL (deletion)E. coliPrevents the conversion of shikimate to chorismate, leading to shikimate accumulation.[9]
tyrR (deletion)E. coliGlobal regulator, deletion can upregulate expression of some aro genes.[10]
pheA (deletion)E. coliBlocks the conversion of chorismate to phenylalanine.[1]
Product-specific Pathway Overexpression of plant-derived genesE. coli, S. cerevisiaeIntroduction of heterologous pathways for the synthesis of specific compounds like flavonoids or vanillin.[1][13]

Experimental Protocols

The following section provides detailed protocols for the key experiments involved in the metabolic engineering of the shikimate pathway.

Experimental_Workflow Start Start: Strain and Plasmid Design Cloning 1. Gene Cloning and Plasmid Construction Start->Cloning Transformation 2. Host Strain Transformation Cloning->Transformation Knockout 3. Gene Knockout (e.g., CRISPR-Cas9) Transformation->Knockout Fermentation 4. Fermentation and Product Accumulation Knockout->Fermentation Analysis 5. Product Extraction and Quantification (HPLC) Fermentation->Analysis End End: Data Analysis and Strain Optimization Analysis->End

Figure 3: General Experimental Workflow.
Protocol for Gene Overexpression in E. coli

This protocol describes the steps for cloning a gene of interest (e.g., aroGfbr) into an expression vector and transforming it into E. coli.

4.1.1. Plasmid Construction

  • Primer Design and PCR Amplification:

    • Design primers with appropriate restriction sites to amplify the target gene from the genomic DNA of the source organism.

    • Perform PCR to amplify the gene.

    • Purify the PCR product using a commercial kit.

  • Restriction Digestion:

    • Digest both the purified PCR product and the expression vector (e.g., pET-28b) with the selected restriction enzymes.

    • Purify the digested vector and insert.

  • Ligation:

    • Set up a ligation reaction using T4 DNA ligase to insert the digested gene into the linearized vector.[14]

    • Incubate as recommended by the manufacturer.

4.1.2. Preparation of Competent E. coli Cells

This protocol is for preparing chemically competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.[3]

  • Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow at 37°C with shaking to an OD600 of 0.4-0.6.[3]

  • Chill the culture on ice for 20-30 minutes.

  • Centrifuge the cells at 4,000 x g for 10 minutes at 4°C.[3]

  • Discard the supernatant and gently resuspend the cell pellet in 50 mL of ice-cold, sterile 100 mM CaCl2.[3]

  • Incubate on ice for 30 minutes.

  • Centrifuge again at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 4 mL of ice-cold 100 mM CaCl2 with 15% glycerol.

  • Aliquot 100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.

4.1.3. Transformation

  • Thaw an aliquot of competent cells on ice.[7]

  • Add 1-5 µL of the ligation mixture to the cells.

  • Incubate on ice for 30 minutes.[7]

  • Heat-shock the cells at 42°C for 45-90 seconds.[7]

  • Immediately place the tube on ice for 2 minutes.[7]

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with gentle shaking.[7]

  • Plate 100-200 µL of the culture on LB agar plates containing the appropriate antibiotic for selection.

  • Incubate overnight at 37°C.

  • Screen colonies by colony PCR and sequence verification.

Protocol for CRISPR-Cas9 Mediated Gene Knockout in E. coli

This protocol outlines the general steps for deleting a target gene (e.g., aroK) from the E. coli chromosome.

  • gRNA Design and Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest.

    • Clone the gRNA sequence into a Cas9 and λ-Red recombinase co-expression plasmid (e.g., pCasRed).[15]

  • Preparation of Donor DNA:

    • Synthesize a donor DNA template consisting of 50-100 bp homology arms flanking the desired deletion site.

  • Transformation and Knockout:

    • Prepare competent E. coli cells harboring the Cas9-gRNA plasmid.

    • Co-transform the donor DNA into the competent cells.

    • Induce the expression of Cas9 and λ-Red recombinase (e.g., with IPTG).[9]

  • Screening and Verification:

    • Plate the transformed cells on selective media.

    • Screen for successful knockouts by colony PCR using primers flanking the target region.

    • Verify the deletion by Sanger sequencing.

Fed-Batch Fermentation Protocol

This protocol provides a general framework for high-density cultivation of engineered E. coli for aromatic compound production.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate the overnight culture into 100 mL of defined fermentation medium in a shake flask and grow for 12-16 hours.

  • Bioreactor Fermentation:

    • Inoculate a 5 L bioreactor containing 3 L of defined fermentation medium with the seed culture to an initial OD600 of ~0.1.

    • Fermentation Medium (example): Glucose (20 g/L), (NH4)2SO4 (5 g/L), KH2PO4 (3 g/L), MgSO4·7H2O (1 g/L), trace metal solution.

    • Conditions: Maintain pH at 7.0 (controlled with NH4OH), temperature at 37°C, and dissolved oxygen (DO) above 20% by controlling agitation and aeration.

    • Fed-Batch Strategy: When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor.

    • Induction: When the culture reaches a high cell density (e.g., OD600 of 50-80), induce the expression of the target genes with an appropriate inducer (e.g., IPTG).

    • Continue the fermentation for 48-96 hours, collecting samples periodically for analysis.

HPLC Analysis of Aromatic Compounds

This section provides example HPLC methods for the quantification of common aromatic compounds.

4.4.1. Quantification of Shikimic Acid

  • Column: C18 reversed-phase column.[16]

  • Mobile Phase: Isocratic elution with 0.01 M H2SO4 in water.[16]

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 210 nm.[16]

  • Standard Curve: Prepare a standard curve of shikimic acid in the range of 1-200 mg/L.[16]

4.4.2. Quantification of Vanillin

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Standard Curve: Prepare a standard curve of vanillin in a suitable concentration range.

4.4.3. Quantification of Flavonoids (e.g., Naringenin, Quercetin)

  • Column: C18 reversed-phase column.[13][17]

  • Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% formic acid in water (B).

    • Example Gradient: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-90% A; 30-35 min, 90% A; 35-40 min, 10% A.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm (for naringenin) and 370 nm (for quercetin).[17]

  • Standard Curve: Prepare individual standard curves for each flavonoid.

Data Presentation: Production of Aromatic Compounds via Shikimate Pathway Engineering

The following tables summarize the production of various aromatic compounds in metabolically engineered E. coli and S. cerevisiae.

Table 1: Production of Shikimic Acid and its Derivatives in Engineered E. coli

ProductHost StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
Shikimic AcidE. coliaroK-, aroL-, aroFfbr overexpression, glf, glk, tktA overexpression870.36[9]
Shikimic AcidE. colinon-PTS, aroGfbr, tktA overexpression, aroK repression60.310.30[18]
Quinic AcidE. coliaroD-, aroE overexpression49N/A[19]
Gallic AcidE. coliaroZ, pobA* overexpression20N/A[19]

Table 2: Production of Aromatic Amino Acid-Derived Compounds

ProductHost StrainKey Genetic ModificationsTiter (g/L)Yield (g/g carbon)Reference
p-Hydroxybenzoic acid (pHBA)C. glutamicumMultiple gene integrationsHigh productionN/A[1]
p-Coumaric acidS. cerevisiaeARO4K229L, ARO7G141S, aroL overexpression1.93N/A[1]
ResveratrolS. cerevisiaeExtended p-coumaric acid pathway0.53N/A[1]
p-Aminobenzoic acid (PABA)E. colipabA, pabB, pabC, aroFfbr overexpression4.8N/A[19]
VanillinS. cerevisiaeARO4K229L, ARO7G141S and pathway extension0.8545N/A

Table 3: Production of Flavonoids in Engineered S. cerevisiae

ProductHost StrainKey Genetic ModificationsTiter (mg/L)Reference
NaringeninS. cerevisiaeHeterologous expression of plant genes>100[20]
KaempferolS. cerevisiaeHeterologous expression of plant genes26.57[20]
QuercetinS. cerevisiaeHeterologous expression of plant genes20.38[20]
ResokaempferolS. cerevisiaeHeterologous expression of plant genes0.51[20]
FisetinS. cerevisiaeHeterologous expression of plant genes<1[20]

Conclusion

The metabolic engineering of the shikimate pathway provides a powerful platform for the sustainable production of a wide range of valuable aromatic compounds. By applying the strategies and protocols outlined in this document, researchers can systematically engineer microbial hosts to achieve high titers and yields of desired products. The continued development of synthetic biology tools and a deeper understanding of metabolic regulation will further unlock the potential of the shikimate pathway for industrial biotechnology.

References

Application Notes and Protocols for the Purification of Recombinant DAHP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of recombinant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. DAHP synthase is the first enzyme in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][2] As this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antimicrobial agents and herbicides. The following protocols are designed for the purification of recombinant DAHP synthase expressed in Escherichia coli, a common host for protein production.

Data Presentation: Purification of Recombinant DAHP Synthase

The following table summarizes the purification of the tryptophan-sensitive DAHP synthase isoenzyme (AroH) from E. coli. The recombinant protein was overexpressed and purified to homogeneity.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Crude Extract280028000101001
Ammonium Sulfate (40-65%)9502240023.6802.4
DEAE-Sephacel (Anion Exchange)8516800197.66019.8
Phenyl-Sepharose (HIC)25126005044550.4
Sephacryl S-200 (Size Exclusion)18100805603656

*One unit of DAHP synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DAHP per minute under standard assay conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purification of recombinant DAHP synthase.

Protocol 1: Purification of His-tagged Recombinant DAHP Synthase

This protocol is designed for DAHP synthase that has been engineered to contain a polyhistidine tag (His-tag), allowing for efficient purification using immobilized metal affinity chromatography (IMAC).[3][4]

1. Cell Lysis and Clarification

a. Thaw the cell pellet from a 1 L culture of E. coli expressing the His-tagged DAHP synthase on ice. b. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant (clarified lysate) and filter it through a 0.45 µm syringe filter.

Buffer Formulations:

  • Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM PMSF.

  • Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol.

  • Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol.

2. Immobilized Metal Affinity Chromatography (IMAC)

a. Equilibrate a 5 mL Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer. b. Load the clarified lysate onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged DAHP synthase with 5 CV of Elution Buffer. e. Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

3. (Optional) Polishing by Size-Exclusion Chromatography

For higher purity, the pooled fractions from IMAC can be further purified by size-exclusion chromatography (SEC).

a. Concentrate the pooled fractions to 1-2 mL using a centrifugal filter unit. b. Equilibrate a Superdex 200 or similar SEC column with SEC Buffer. c. Load the concentrated protein onto the column. d. Elute with 1.5 CV of SEC Buffer at a flow rate of 0.5 mL/min. e. Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure DAHP synthase.

Buffer Formulation:

  • SEC Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol 2: Purification of Native or Untagged Recombinant DAHP Synthase

This protocol is a more traditional approach for purifying DAHP synthase without an affinity tag. It typically involves a combination of ion-exchange and size-exclusion chromatography.

1. Cell Lysis and Ammonium Sulfate Precipitation

a. Perform cell lysis as described in Protocol 1, Step 1. b. To the clarified lysate, slowly add solid ammonium sulfate with constant stirring at 4°C to achieve 40% saturation. c. Stir for 1 hour at 4°C and then centrifuge at 15,000 x g for 30 minutes. Discard the pellet. d. To the supernatant, add more ammonium sulfate to reach 65% saturation. e. Stir for 1 hour at 4°C and centrifuge as before. f. Discard the supernatant and resuspend the pellet in a minimal volume of Anion Exchange Buffer A. g. Dialyze the resuspended pellet against 2 L of Anion Exchange Buffer A overnight at 4°C with one buffer change.

2. Anion-Exchange Chromatography

a. Equilibrate a DEAE-Sephacel or Q-Sepharose column with Anion Exchange Buffer A. b. Load the dialyzed sample onto the column. c. Wash the column with 5 CV of Anion Exchange Buffer A. d. Elute the bound proteins with a linear gradient of 0-100% Anion Exchange Buffer B over 20 CV. e. Collect fractions and perform enzyme activity assays and SDS-PAGE to identify fractions containing DAHP synthase.

Buffer Formulations:

  • Anion Exchange Buffer A: 20 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Anion Exchange Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM DTT.

3. Size-Exclusion Chromatography

a. Pool and concentrate the active fractions from the anion-exchange step. b. Perform size-exclusion chromatography as described in Protocol 1, Step 3.

Visualizations

The following diagrams illustrate the experimental workflows for the purification of recombinant DAHP synthase.

Purification_Workflow_His_Tag cluster_start Cell Culture and Lysis cluster_purification Purification Steps cluster_end Final Product Ecoli E. coli Culture Lysis Cell Lysis & Clarification Ecoli->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC Clarified Lysate SEC Size-Exclusion Chromatography IMAC->SEC Pooled Fractions Pure_Protein Pure DAHP Synthase SEC->Pure_Protein

Caption: Workflow for His-tagged DAHP synthase purification.

Purification_Workflow_Native cluster_start Initial Steps cluster_purification Chromatography cluster_end Final Product Lysis Cell Lysis & Clarification AmSO4 Ammonium Sulfate Precipitation Lysis->AmSO4 Clarified Lysate Anion_Exchange Anion-Exchange Chromatography AmSO4->Anion_Exchange Dialyzed Sample SEC Size-Exclusion Chromatography Anion_Exchange->SEC Active Fractions Pure_Protein Pure DAHP Synthase SEC->Pure_Protein

Caption: Workflow for native DAHP synthase purification.

Signaling_Pathway_Shikimate PEP Phosphoenolpyruvate DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose-4-Phosphate E4P->DAHPS DAHP DAHP DAHPS->DAHP Shikimate_Pathway Shikimate Pathway (6 steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA

Caption: The role of DAHP synthase in the shikimate pathway.

References

Application Notes and Protocols for Isotopic Labeling Studies of the Shikimate Pathway Using DAHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[1][3] Understanding the flux and regulation of this pathway is critical for drug development and metabolic engineering.

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. By introducing atoms with a different isotope (e.g., ¹³C or ²H) into a metabolic precursor, researchers can follow their incorporation into downstream metabolites. This provides valuable insights into pathway activity, flux distribution, and enzyme kinetics. These application notes provide detailed protocols for using isotopically labeled DAHP to study the shikimate pathway.

Key Applications

  • Metabolic Flux Analysis: Quantify the rate of carbon flow through the shikimate pathway under various conditions.

  • Enzyme Inhibition Studies: Investigate the effects of potential inhibitors on DAHP synthase and subsequent enzymes in the pathway.

  • Drug Discovery: Screen for compounds that disrupt the shikimate pathway by monitoring the metabolism of labeled DAHP.

  • Metabolic Engineering: Evaluate the impact of genetic modifications on the efficiency of the shikimate pathway for the production of valuable aromatic compounds.

Diagram of the Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate- 3-Phosphate (EPSP) S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Various Enzymes

Caption: The Shikimate Pathway, starting from PEP and E4P to Chorismate.

Experimental Protocols

Protocol 1: In Vitro Enzyme Assay with Isotopically Labeled DAHP

This protocol describes an in vitro assay to measure the activity of 3-dehydroquinate (DHQ) synthase using ¹³C-labeled DAHP.

Materials:

  • Purified DHQ synthase

  • [U-¹³C₇]-DAHP (uniformly ¹³C-labeled DAHP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (if required for the specific enzyme, e.g., NAD⁺ for some DHQ synthases)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, cofactors, and a known concentration of [U-¹³C₇]-DAHP.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of purified DHQ synthase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of [U-¹³C₇]-DHQ produced. The mass transition from the labeled precursor to the labeled product will be monitored.

Data Analysis:

The rate of [U-¹³C₇]-DHQ formation is calculated and used to determine the specific activity of the enzyme.

SubstrateProductEnzyme Activity (nmol/min/mg)
[U-¹³C₇]-DAHP[U-¹³C₇]-DHQExample Value: 150
Unlabeled DAHPUnlabeled DHQExample Value: 155
Protocol 2: Whole-Cell Isotopic Labeling with Labeled Precursors to Produce Labeled DAHP

This protocol describes a whole-cell labeling experiment to study the flux through the shikimate pathway by feeding labeled glucose, which gets converted to labeled PEP and E4P, and subsequently to labeled DAHP and downstream metabolites.

Materials:

  • Bacterial or yeast cell culture

  • Defined growth medium

  • [U-¹³C₆]-glucose

  • Quenching solution (e.g., cold methanol)

  • Extraction buffer (e.g., acetonitrile/methanol/water mixture)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture: Grow the microbial cells in a defined medium to a specific growth phase (e.g., mid-log phase).

  • Isotope Labeling: Replace the medium with a fresh medium containing a known concentration of [U-¹³C₆]-glucose.

  • Time-Course Sampling: At various time points, withdraw aliquots of the cell culture.

  • Quenching and Extraction: Rapidly quench the metabolic activity by adding the cold quenching solution. Pellet the cells and extract the intracellular metabolites using the extraction buffer.

  • Sample Preparation: Centrifuge the extract to remove cell debris and collect the supernatant.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the metabolites to make them volatile.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of DAHP and other shikimate pathway intermediates.

Data Analysis:

The mass isotopomer distributions are used to calculate the fractional labeling of each metabolite over time. This data can be used in metabolic flux analysis software to estimate the flux through the shikimate pathway.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
DAHP5101520251582
Shikimate8121822201262
Chorismate10152025151041
Phenylalanine1218252013831

Note: The table shows hypothetical mass isotopomer distributions.

Experimental Workflow and Data Analysis Logic

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase start Start: Isotopically Labeled Substrate (e.g., [U-13C]-DAHP or [U-13C]-Glucose) incubation Incubation with Biological System (Enzyme or Whole Cells) start->incubation quenching Quenching of Metabolic Activity incubation->quenching extraction Extraction of Metabolites quenching->extraction ms_analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) extraction->ms_analysis data_processing Data Processing: Peak Integration & Isotopomer Distribution ms_analysis->data_processing flux_analysis Metabolic Flux Analysis (Software Modeling) data_processing->flux_analysis results Results: Pathway Flux, Enzyme Kinetics, Inhibitor Efficacy flux_analysis->results

Caption: Workflow for isotopic labeling studies of the shikimate pathway.

Conclusion

Isotopic labeling studies using DAHP or its precursors are invaluable for dissecting the complexities of the shikimate pathway. The protocols outlined here provide a framework for researchers to investigate metabolic flux, enzyme activity, and the effects of potential inhibitors. This information is crucial for the rational design of new drugs targeting this essential pathway and for the metabolic engineering of microorganisms for the production of valuable aromatic compounds.

References

Use of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate as a precursor for flavonoid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Augmenting Flavonoid Precursor Supply via the Shikimate Pathway

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of plant secondary metabolites with significant applications in the pharmaceutical, nutraceutical, and cosmetic industries due to their antioxidant, anti-inflammatory, and anti-cancer properties. The de novo biosynthesis of flavonoids in both plants and engineered microorganisms depends on a robust supply of aromatic amino acid precursors, primarily L-phenylalanine and L-tyrosine. These amino acids are products of the shikimate pathway.

A critical rate-limiting step at the entrance of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1][2] Consequently, enhancing the activity of the enzyme responsible for this conversion, DAHP synthase, is a key metabolic engineering strategy to increase the carbon flux towards flavonoid production. While the direct exogenous application of DAHP or its derivatives like Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is not a documented strategy, the overexpression of a heterologous DAHP synthase has been proven effective.

This document provides detailed application notes on this strategy, summarizing the quantitative impact on flavonoid production and providing a protocol for the heterologous expression of DAHP synthase in a microbial host.

Data Presentation

The heterologous expression of a feedback-resistant DAHP synthase can significantly increase the titers of downstream flavonoid products. A recent study engineered a strain of Streptomyces albidoflavus for the production of the methylated flavones diosmetin and chrysoeriol. By introducing a DAHP synthase from an antibiotic biosynthetic gene cluster found in Amycolatopsis balhimycina, they successfully enhanced the production of these target compounds.[3][4][5]

Table 1: Enhancement of Flavonoid Production in S. albidoflavus by DAHP Synthase Overexpression

FlavonoidTiter without DAHP Synthase Overexpression (mg/L)Titer with DAHP Synthase Overexpression (mg/L)Percentage Increase (%)
Diosmetin2.44[3]4.03[3]65[3]
Chrysoeriol2.34[3]3.13[3]34[3]

Data sourced from Cano-Prieto et al., 2024.[3][4][5][6]

Signaling Pathways and Experimental Workflow

Flavonoid Biosynthesis Pathway

The following diagram illustrates the initial stages of aromatic amino acid synthesis via the shikimate pathway, which feeds into the general phenylpropanoid pathway, the direct precursor route to all flavonoids. The intervention point, DAHP synthase, is highlighted.

Flavonoid Biosynthesis Pathway cluster_2 Phenylpropanoid & Flavonoid Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP Shikimate Shikimate DAHP->Shikimate ... Chorismate Chorismate Shikimate->Chorismate Multiple Steps Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL Tyr->CoumaroylCoA TAL, 4CL Naringenin Naringenin Chalcone CoumaroylCoA->Naringenin CHS Flavanones Flavanones Naringenin->Flavanones CHI Flavonoids -> Further Flavonoids (Flavones, Flavonols, etc.) Flavanones->Flavonoids DAHP_Synthase DAHP Synthase (Target for Overexpression) DAHP_Synthase->DAHP Condensation

Caption: The shikimate pathway as the entry point for flavonoid biosynthesis.

Experimental Workflow for Heterologous Gene Expression

This diagram outlines the general workflow for enhancing flavonoid production by introducing a heterogolous DAHP synthase gene into a microbial host.

Experimental Workflow A 1. Gene Identification & Synthesis Identify DAHP synthase gene (e.g., from A. balhimycina). Codon-optimize for expression host (e.g., S. albidoflavus). B 2. Vector Construction Clone synthesized gene into an integrative expression vector (e.g., pSET152-derived) under a strong constitutive promoter. A->B C 3. Host Transformation Introduce the expression vector into the engineered flavonoid-producing host strain via conjugation or transformation. B->C D 4. Strain Selection & Verification Select for successful integrants using antibiotic resistance markers. Verify gene integration by PCR. C->D E 5. Fermentation & Production Cultivate the engineered strain and the control strain under optimal fermentation conditions. D->E F 6. Metabolite Extraction & Analysis Extract flavonoids from the culture medium/biomass. Quantify flavonoid titers using HPLC or LC-MS. E->F G 7. Data Comparison Compare flavonoid titers between the DAHP-enhanced strain and the parent strain to determine the increase in production. F->G

Caption: Workflow for enhancing flavonoid yield via DAHP synthase expression.

Experimental Protocols

The following protocol is a generalized methodology based on the successful enhancement of diosmetin and chrysoeriol production in S. albidoflavus.[3][4] Researchers should adapt specific components, such as plasmids, promoters, and culture conditions, to their host organism and target flavonoids.

Protocol: Heterologous Expression of DAHP Synthase for Enhanced Flavonoid Production

1. Gene Selection and Synthesis: a. Gene Identification: Select a DAHP synthase gene that is known to be feedback-resistant to aromatic amino acids. The gene from the chlorothricin biosynthetic gene cluster of Amycolatopsis balhimycina is a proven candidate.[5] b. Codon Optimization: Optimize the coding sequence of the selected gene for the intended expression host (e.g., Streptomyces, E. coli, S. cerevisiae). c. Gene Synthesis: Commercially synthesize the codon-optimized gene, including appropriate restriction sites for cloning.

2. Construction of the Expression Vector: a. Vector Selection: Choose an appropriate expression vector for your host. For Streptomyces, an integrative vector like pSET152 is suitable as it ensures stable, single-copy integration into the chromosome. b. Promoter: Place the DAHP synthase gene under the control of a strong, constitutive promoter (e.g., ermEp*). c. Cloning: Digest the synthesized gene and the expression vector with the chosen restriction enzymes. Ligate the gene into the vector. d. Verification: Transform the ligation product into a cloning host like E. coli DH5α. Verify the correct insertion and sequence of the gene via colony PCR and Sanger sequencing.

3. Host Strain Transformation: a. Host Preparation: Prepare the engineered flavonoid-producing microbial host for transformation. For Streptomyces, this involves preparing protoplasts or using intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002). b. Transformation/Conjugation: Introduce the verified expression plasmid into the final host strain. c. Selection: Plate the transformed cells onto a selective medium containing the appropriate antibiotic (e.g., apramycin for pSET152-based vectors) to select for successful integrants.

4. Fermentation and Production Analysis: a. Inoculum Preparation: Grow a seed culture of the verified engineered strain (and a non-DAHP-expressing control strain) in a suitable liquid medium. b. Production Culture: Inoculate the main production medium with the seed culture. Ferment for a specified period (e.g., 5-7 days) under optimal conditions (temperature, pH, aeration). c. Sampling: Collect samples at regular intervals to monitor growth and flavonoid production.

5. Flavonoid Extraction and Quantification: a. Extraction: Centrifuge the culture sample to separate the biomass from the supernatant. Extract flavonoids from both fractions. A common method is to use an equal volume of ethyl acetate. b. Sample Preparation: Evaporate the organic solvent and resuspend the dried extract in a suitable solvent like methanol. c. Quantification: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Use authentic standards to create a calibration curve for absolute quantification of the target flavonoids. Compare the titers from the DAHP-expressing strain to the control strain to confirm the enhancement of flavonoid biosynthesis.

References

Application Notes and Protocols for Heterologous Expression of DAHP Synthase in Metabolic Pathway Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase is the enzyme that catalyzes the first committed step in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and some protists. As this pathway is absent in mammals, it represents a prime target for the development of herbicides and antimicrobial agents. In the realm of metabolic engineering, the heterologous expression of DAHP synthase is a critical strategy for enhancing the production of a wide array of valuable aromatic compounds, including biofuels, pharmaceuticals, and specialty chemicals. By overexpressing DAHP synthase, the metabolic flux towards the shikimate pathway can be significantly increased, leading to higher yields of desired products. Furthermore, the use of DAHP synthase variants that are insensitive to feedback inhibition by aromatic amino acids can further boost productivity.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of DAHP synthase, primarily in Escherichia coli, a commonly used host for recombinant protein production. The subsequent sections will cover the principles of DAHP synthase in metabolic engineering, detailed experimental protocols, and data presentation for enhanced pathway reconstruction.

Principles of DAHP Synthase in Metabolic Engineering

DAHP synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form DAHP. This reaction serves as a gateway, controlling the flow of carbon into the shikimate pathway.[1] In many microorganisms, the activity of DAHP synthase is tightly regulated by feedback inhibition from the end products of the pathway—the aromatic amino acids.[1] This regulation can limit the overproduction of desired aromatic compounds in engineered strains.

To overcome this limitation, two primary strategies are employed:

  • Overexpression of Wild-Type DAHP Synthase: Increasing the cellular concentration of the enzyme can partially overcome feedback inhibition and increase the overall flux through the pathway.

  • Expression of Feedback-Resistant DAHP Synthase Mutants: Site-directed mutagenesis can be used to create DAHP synthase variants that are no longer inhibited by aromatic amino acids.[2] The expression of these mutant enzymes can lead to a significant increase in the production of downstream metabolites.

The choice of the host organism is also crucial. E. coli is a popular choice due to its well-characterized genetics, rapid growth, and the availability of a wide range of genetic tools.[3] However, other hosts like Streptomyces albidoflavus have also been successfully used for the production of specific compounds like flavonoids.

Data Presentation: Quantitative Analysis of Enhanced Production

The heterologous expression of DAHP synthase has been shown to significantly increase the titers of various aromatic compounds. The following table summarizes the quantitative improvements observed in different studies.

Target ProductHost OrganismDAHP Synthase SourceFold Increase / TiterReference
DiosmetinStreptomyces albidoflavusAmycolatopsis balhimycina65% increase (4.03 mg/L)[4]
ChrysoeriolStreptomyces albidoflavusAmycolatopsis balhimycina34% increase (3.13 mg/L)[4]
p-Coumaric acidPseudomonas putidaEngineered P. putida AroF-I variantsSignificantly increased production[2]
IndigoEscherichia coliE. coli aroGfbr (feedback resistant)60% increase in production[5]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the heterologous expression and characterization of DAHP synthase.

Protocol 1: Cloning of DAHP Synthase Gene into an Expression Vector

This protocol describes the cloning of a DAHP synthase gene (e.g., aroG from E. coli) into a pET expression vector. pET vectors are widely used for high-level protein expression in E. coli strains that carry the T7 RNA polymerase gene, such as BL21(DE3).[6]

Materials:

  • E. coli strain containing the DAHP synthase gene of interest

  • pET expression vector (e.g., pET-28a(+))

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase for PCR

  • Primers for amplifying the DAHP synthase gene (with appropriate restriction sites)

  • DNA purification kits (for PCR products and plasmids)

  • Agarose gel electrophoresis equipment and reagents

  • Chemically competent E. coli DH5α (for cloning)

  • LB agar plates with appropriate antibiotics (e.g., kanamycin for pET-28a(+))

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the coding sequence of the DAHP synthase gene. Incorporate restriction sites for NdeI at the 5' end of the forward primer (including the start codon) and XhoI at the 5' end of the reverse primer (downstream of the stop codon).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the DAHP synthase gene from the genomic DNA of the source organism.

  • Purification of PCR Product: Purify the amplified PCR product using a DNA purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digest: Digest both the purified PCR product and the pET expression vector with NdeI and XhoI restriction enzymes. Follow the manufacturer's recommendations for reaction conditions and incubation times.

  • Gel Purification: Separate the digested vector and insert by agarose gel electrophoresis. Excise the DNA bands corresponding to the linearized vector and the DAHP synthase insert and purify the DNA using a gel extraction kit.

  • Ligation: Set up a ligation reaction with the purified, digested vector and insert using T4 DNA Ligase. Include a control reaction with only the digested vector to assess self-ligation.

  • Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony PCR and Plasmid Miniprep: Screen the resulting colonies by colony PCR to identify those containing the insert. Culture the positive colonies and perform a plasmid miniprep to isolate the recombinant plasmid.

  • Verification: Verify the sequence of the cloned DAHP synthase gene by DNA sequencing.

Protocol 2: Heterologous Expression of DAHP Synthase in E. coli BL21(DE3)

This protocol outlines the expression of the recombinant DAHP synthase in the E. coli BL21(DE3) expression host.

Materials:

  • Verified recombinant pET vector containing the DAHP synthase gene

  • Chemically competent E. coli BL21(DE3) cells

  • LB medium and LB agar plates with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

  • Spectrophotometer

Procedure:

  • Transformation into Expression Host: Transform the verified recombinant plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[7]

  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth and Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.4-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[8]

  • Expression: Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Protocol 3: Cell Lysis and Protein Purification

This protocol describes the preparation of a cell lysate and the purification of His-tagged DAHP synthase using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell pellet from Protocol 2

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Sonicator or French press

  • Centrifuge

  • Ni-NTA affinity chromatography column and resin

  • Bradford assay reagents

Procedure:

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme, DNase I, and a protease inhibitor cocktail.

  • Lysis: Lyse the cells by sonication on ice or by passing them through a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the cell debris.

  • Column Equilibration: Equilibrate a Ni-NTA column with Lysis Buffer.

  • Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DAHP synthase from the column using Elution Buffer. Collect the fractions.

  • Protein Concentration and Purity Analysis: Determine the protein concentration of the eluted fractions using the Bradford assay. Analyze the purity of the protein by SDS-PAGE.

  • Dialysis/Buffer Exchange: If necessary, dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol).

Protocol 4: DAHP Synthase Enzyme Activity Assay (Discontinuous Colorimetric Assay)

This assay measures the amount of DAHP produced by the enzyme.[5] The DAHP is oxidized by periodate, and the resulting product reacts with thiobarbituric acid (TBA) to form a colored compound that can be measured spectrophotometrically at 549 nm.

Materials:

  • Purified DAHP synthase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Phosphoenolpyruvate (PEP) stock solution

  • D-Erythrose 4-phosphate (E4P) stock solution

  • Divalent metal ion cofactor solution (e.g., 10 mM MnCl2)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Sodium periodate solution (20 mM in 0.125 M H2SO4)

  • Sodium arsenite solution (2% in 0.5 M HCl)

  • Thiobarbituric acid (TBA) solution (0.3%)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, PEP, E4P, and the divalent metal ion cofactor. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified DAHP synthase.

  • Incubation: Incubate the reaction at the desired temperature for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA solution.

  • Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

  • Color Development:

    • Transfer a portion of the supernatant to a new tube.

    • Add the sodium periodate solution and incubate for 20 minutes at 37°C.

    • Add the sodium arsenite solution to quench the excess periodate.

    • Add the TBA solution and heat at 100°C for 15 minutes to develop the color.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 549 nm.

  • Calculation: Calculate the amount of DAHP produced using a standard curve prepared with known concentrations of DAHP. The specific activity of the enzyme can then be calculated (e.g., in µmol of product formed per minute per mg of enzyme).

Visualizations

Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase (aroG, aroF, aroH) PEP->DAHP_Synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP_Synthase DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp->DAHP_Synthase Phe->DAHP_Synthase Tyr->DAHP_Synthase

Caption: The Shikimate Pathway, with DAHP synthase as the entry point.

Experimental Workflow for Heterologous Expression of DAHP Synthase

Experimental_Workflow Gene_Cloning 1. Gene Cloning (DAHP synthase into pET vector) Transformation_Cloning 2. Transformation (into E. coli DH5α) Gene_Cloning->Transformation_Cloning Plasmid_Verification 3. Plasmid Verification (Colony PCR & Sequencing) Transformation_Cloning->Plasmid_Verification Transformation_Expression 4. Transformation (into E. coli BL21(DE3)) Plasmid_Verification->Transformation_Expression Protein_Expression 5. Protein Expression (IPTG Induction) Transformation_Expression->Protein_Expression Cell_Lysis 6. Cell Lysis & Clarification Protein_Expression->Cell_Lysis Purification 7. Protein Purification (IMAC) Cell_Lysis->Purification Enzyme_Assay 8. Enzyme Activity Assay Purification->Enzyme_Assay Analysis 9. Data Analysis Enzyme_Assay->Analysis

Caption: Workflow for heterologous expression and characterization of DAHP synthase.

References

Application Notes: Analytical Techniques for the Detection and Quantification of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) is a crucial intermediate metabolite in the shikimate pathway. This pathway is found in bacteria, archaea, fungi, algae, and plants, and is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] The enzyme DAHP synthase (DHS) catalyzes the first committed step of this pathway, the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP.[2][3] As the entry point to this essential pathway, the quantification of DAHP and the characterization of DAHP synthase activity are critical for research in metabolic engineering, drug discovery (as the pathway is absent in mammals, making its enzymes attractive targets for antimicrobial agents), and herbicide development.[3][4] This document provides an overview of the analytical techniques available for the detection and quantification of DAHP and its derivatives, along with detailed protocols for key methods.

1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like DAHP.

  • Principle : HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). For a polar, phosphorylated compound like DAHP, reversed-phase chromatography using a C18 column is a common approach.

  • Detection :

    • Diode Array Detector (DAD) : DAD provides UV-Vis absorbance data across a range of wavelengths.[5][6] DAHP does not have a strong chromophore, so detection is typically performed at low wavelengths (~210-230 nm). While practical and cost-effective, sensitivity can be limited.[5]

    • Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher sensitivity and selectivity.[7][8] MS detectors identify compounds based on their mass-to-charge ratio (m/z), providing structural confirmation and enabling robust quantification even in complex biological matrices.[8]

  • Advantages :

    • Robust and reproducible separation.[7]

    • LC-MS provides high sensitivity and specificity.

    • Well-established methodology.

  • Limitations :

    • Requires sample cleanup to avoid matrix effects.

    • UV-based detection may lack sensitivity for low-abundance analysis.

    • LC-MS instrumentation has a higher cost and complexity.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of phosphorylated sugars like DAHP, chemical derivatization is a mandatory prerequisite for analysis.[9][10]

  • Principle : Analytes are vaporized and separated in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then detected by a mass spectrometer.

  • Derivatization : To increase volatility, polar functional groups (hydroxyl, carboxyl, phosphate) on DAHP must be chemically modified.[11] A common method is a two-step process:

    • Methoximation : Protects aldehyde and keto groups to prevent the formation of multiple derivatives.[12]

    • Silylation : Replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[12]

  • Advantages :

    • Excellent chromatographic resolution.

    • High sensitivity and provides structural information from mass spectra.

  • Limitations :

    • Requires an additional, and sometimes complex, derivatization step which can introduce variability.[9]

    • Potential for incomplete derivatization or side-product formation.

3. Enzymatic Assays

Enzymatic assays are commonly used to determine the activity of DAHP synthase (DHS) by measuring the rate of DAHP formation. These can be adapted to quantify DAHP itself if it is the limiting substrate.

  • Principle : These methods rely on the specific catalytic activity of an enzyme.[13] A common approach is a discontinuous colorimetric assay where the reaction is stopped, and the product (DAHP) is quantified.[14] The amount of DAHP produced can be determined by reacting it with periodic acid and thiobarbituric acid, which forms a colored adduct measurable by spectrophotometry.

  • Advantages :

    • High specificity due to the nature of enzyme-substrate interactions.

    • Can be configured for high-throughput screening in microplate format.[13]

    • Relatively low cost compared to chromatographic methods.

  • Limitations :

    • Indirect measurement of the analyte.

    • Susceptible to interference from other components in the sample matrix that may affect enzyme activity.

    • Requires purified enzyme for standard curve generation if quantifying DAHP directly.

4. Biosensors

While not yet widely established specifically for DAHP, biosensor technology offers a promising avenue for rapid and sensitive detection.

  • Principle : A biosensor combines a biological recognition element (e.g., an enzyme or antibody) with a physicochemical transducer.[15] For DAHP, a potential design could involve immobilizing DAHP synthase on an electrode. The enzymatic reaction would produce a measurable electrochemical signal (e.g., a change in current or potential) proportional to the DAHP concentration.[16]

  • Advantages :

    • Potential for real-time, continuous monitoring.

    • High sensitivity and selectivity.[17]

    • Amenable to miniaturization for point-of-care or field applications.[16]

  • Limitations :

    • Development can be complex and requires specialized expertise.

    • Sensor stability and reproducibility can be challenging.

    • Susceptibility to fouling from complex sample matrices.[18]

Visualizations

Shikimate_Pathway cluster_inputs Central Metabolism PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase (DHS) E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DAHP Synthase (DHS) DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS Chorismate DHQ->DHS 5 additional enzymatic steps AAA Aromatic Amino Acids (Trp, Phe, Tyr) DHS->AAA

Caption: The Shikimate Pathway, highlighting the formation of DAHP.

Experimental_Workflow Sample 1. Sample Collection (e.g., Microbial Culture) Preparation 2. Sample Preparation (Cell Lysis, Extraction, Protein Precipitation) Sample->Preparation Derivatization 3. Derivatization (for GC-MS only) Preparation->Derivatization Analysis 4. Instrumental Analysis (HPLC, LC-MS, GC-MS) Preparation->Analysis No Derivatization->Analysis Yes Data 5. Data Acquisition Analysis->Data Processing 6. Data Processing (Integration, Calibration) Data->Processing Quantification 7. Quantification & Reporting Processing->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Feedback Inhibition of DAHP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the feedback inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase in metabolic engineering applications.

Frequently Asked Questions (FAQs)

Q1: What is DAHP synthase and why is its feedback inhibition a problem in metabolic engineering?

A1: DAHP synthase is the enzyme that catalyzes the first committed step in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds in microorganisms and plants.[1][2] This positions DAHP synthase as a critical control point for the carbon flow into this pathway.[2][3] The end products of this pathway—aromatic amino acids—can act as allosteric inhibitors of DAHP synthase, a process known as feedback inhibition.[2] This feedback mechanism is a significant bottleneck in metabolic engineering efforts aimed at overproducing aromatic compounds, as even a small accumulation of the desired product can shut down the entire biosynthetic pathway, thereby limiting product yields.[3][4]

Q2: What are the different isozymes of DAHP synthase and how do they differ in their regulation?

A2: Many microorganisms have multiple isozymes of DAHP synthase, each regulated by a different aromatic amino acid. For example, Escherichia coli has three isozymes:

  • AroG: Predominantly inhibited by phenylalanine.[2][5]

  • AroF: Primarily inhibited by tyrosine.[2][5]

  • AroH: Mainly inhibited by tryptophan.[2][5]

In wild-type E. coli under minimal medium conditions, AroG contributes about 80% of the total DAHP synthase activity, while AroF and AroH contribute approximately 20% and 1%, respectively.[6] Corynebacterium glutamicum, another industrially important bacterium, possesses two DAHPS isoenzymes, AroF (sensitive to tyrosine) and AroG (sensitive to both phenylalanine and tyrosine).[2] This differential regulation allows the cell to fine-tune the carbon flow into the shikimate pathway based on the availability of specific aromatic amino acids.

Q3: What are the primary strategies to overcome DAHP synthase feedback inhibition?

A3: The most common and effective strategy is to use feedback-resistant variants of DAHP synthase.[4] This is typically achieved through protein engineering, specifically by introducing mutations into the gene encoding the DAHP synthase. These mutations are often targeted to the allosteric binding site of the enzyme, where the inhibitory amino acids bind. By altering the amino acid residues in this site, the binding affinity of the inhibitors is reduced or eliminated, thus rendering the enzyme insensitive to feedback inhibition.[7][8] Another approach involves deleting the native, feedback-sensitive DAHP synthase genes and introducing a heterologous, feedback-resistant version.

Troubleshooting Guides

Problem 1: Low yield of target aromatic compound despite overexpression of the biosynthetic pathway.

  • Possible Cause: Feedback inhibition of the endogenous or overexpressed DAHP synthase by the accumulating product.

  • Troubleshooting Steps:

    • Assess Enzyme Sensitivity: Perform in vitro enzyme assays with purified DAHP synthase (or cell-free extracts) in the presence of varying concentrations of the inhibitory aromatic amino acid(s) to confirm feedback inhibition.

    • Sequence the DAHP Synthase Gene: Check for the presence of known mutations that confer feedback resistance. If none are present, the wild-type, feedback-sensitive enzyme is likely the cause of the low yield.

    • Introduce Feedback-Resistant Mutations: Use site-directed mutagenesis to introduce known feedback-resistant mutations into your DAHP synthase gene. For example, in the E. coli AroG isozyme, the S180F mutation has been shown to significantly reduce feedback inhibition by phenylalanine.[8]

    • Heterologous Expression: Consider expressing a known feedback-resistant DAHP synthase from a different organism.

Problem 2: Site-directed mutagenesis to create a feedback-resistant DAHP synthase was unsuccessful.

  • Possible Cause: Issues with primer design, PCR conditions, or the selection process.

  • Troubleshooting Steps:

    • Verify Primer Design: Ensure that the mutagenic primers are correctly designed. They should be complementary, contain the desired mutation in the center, and have a melting temperature (Tm) of ≥78°C.[9][10] The primers should also have a minimum GC content of 40% and terminate in a G or C base.[10]

    • Optimize PCR Conditions: Use a high-fidelity DNA polymerase to minimize secondary mutations. Optimize the annealing temperature and extension time. For plasmids, the extension time is typically 1 minute per kb of plasmid length.[10]

    • Ensure Complete Template Digestion: After PCR, the parental (wild-type) plasmid DNA must be digested with DpnI. DpnI specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.[11] Incomplete digestion will result in a high background of wild-type colonies.

    • Confirm Mutation by Sequencing: After transformation and colony selection, it is crucial to sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Quantitative Data Summary

The following tables summarize the effects of specific mutations on the activity and feedback inhibition of DAHP synthase from various microorganisms.

Table 1: Feedback Inhibition of Wild-Type and Mutant E. coli AroG (Phenylalanine-sensitive)

Enzyme VariantSpecific Activity (U/mg)% Inhibition by 20 mM PhenylalanineReference
Wild-type AroGComparable to mutant~60%[8]
AroG S180FComparable to wild-type<10%[8]

Table 2: Feedback Inhibition of Wild-Type and Mutant E. coli AroF (Tyrosine-sensitive)

Enzyme VariantMutation SiteEffect on Feedback InhibitionReference
Mutant AroFN8*Tyrosine-resistant[7]
Mutant AroFP148Tyrosine-resistant[7]
Mutant AroFQ152Tyrosine-resistant[7]
Mutant AroFS181Tyrosine-resistant[7]
Mutant AroFI213Tyrosine-resistant[7]

*Residue from an adjacent subunit in the dimeric structure.

Experimental Protocols

1. Site-Directed Mutagenesis of DAHP Synthase (based on QuikChange™ method)

This protocol describes the introduction of a point mutation into a DAHP synthase gene cloned in a plasmid vector.

  • Materials:

    • Template plasmid DNA (5-50 ng)

    • Forward and reverse mutagenic primers (125 ng each)

    • High-fidelity DNA polymerase (e.g., PfuUltra)

    • dNTP mix

    • Reaction buffer

    • DpnI restriction enzyme

    • Competent E. coli cells (e.g., XL1-Blue)

    • LB agar plates with appropriate antibiotic

  • Procedure:

    • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[9][10]

    • PCR Amplification:

      • Set up the PCR reaction with the template DNA, primers, dNTPs, buffer, and high-fidelity polymerase.

      • Perform thermal cycling, typically with an initial denaturation at 95°C, followed by 16-18 cycles of denaturation, annealing (e.g., 60°C), and extension (68°C, 1 min/kb of plasmid length). A final extension step is also included.[10]

    • DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[10][11]

    • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

    • Verification: Pick individual colonies, isolate the plasmid DNA, and sequence the DAHP synthase gene to confirm the mutation.

2. DAHP Synthase Activity Assay (Colorimetric Method)

This assay measures the production of DAHP, which is converted to a colored compound upon reaction with periodic acid and thiobarbituric acid.

  • Materials:

    • Cell-free extract or purified DAHP synthase

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

    • Phosphoenolpyruvate (PEP)

    • Erythrose-4-phosphate (E4P)

    • Metal cofactor (e.g., MnCl₂)[12]

    • Trichloroacetic acid (TCA)

    • Periodic acid

    • Sodium arsenite

    • Thiobarbituric acid (TBA)

  • Procedure:

    • Enzyme Reaction:

      • In a microcentrifuge tube, combine the reaction buffer, PEP, E4P, and metal cofactor.

      • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

      • Initiate the reaction by adding the enzyme solution.

      • Incubate for a defined period (e.g., 10-30 minutes).

    • Reaction Quenching: Stop the reaction by adding TCA.

    • Color Development:

      • Add periodic acid and incubate.

      • Add sodium arsenite to quench the excess periodic acid.

      • Add TBA and incubate in a boiling water bath to develop the color.

    • Measurement: Cool the samples and measure the absorbance at 549 nm.

    • Quantification: Determine the amount of DAHP produced by comparing the absorbance to a standard curve.

Visualizations

Feedback_Inhibition_Pathway cluster_precursors Precursors cluster_products Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (multiple steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phe_path Phenylalanine Biosynthesis Chorismate->Phe_path Tyr_path Tyrosine Biosynthesis Chorismate->Tyr_path Trp_path Tryptophan Biosynthesis Chorismate->Trp_path Phe Phenylalanine Phe_path->Phe Tyr Tyrosine Tyr_path->Tyr Trp Tryptophan Trp_path->Trp Phe->DAHP_Synthase Feedback Inhibition Tyr->DAHP_Synthase Feedback Inhibition Trp->DAHP_Synthase Feedback Inhibition

Caption: Feedback inhibition of DAHP synthase by aromatic amino acids.

Experimental_Workflow start Start: Wild-type DAHP synthase gene in plasmid primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR with High-Fidelity Polymerase primer_design->pcr dpni 3. DpnI Digestion of Parental Plasmid pcr->dpni transform 4. Transformation into E. coli dpni->transform select 5. Select Colonies on Antibiotic Plate transform->select sequence 6. Sequence Plasmid to Verify Mutation select->sequence expression 7. Express Mutant DAHP Synthase sequence->expression assay 8. Enzyme Activity & Feedback Inhibition Assay expression->assay end End: Feedback-Resistant DAHP Synthase assay->end

Caption: Workflow for creating and testing a feedback-resistant DAHP synthase.

Caption: Troubleshooting logic for low aromatic compound yield.

References

Technical Support Center: Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate (Methyl-DAHP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate (Methyl-DAHP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of Methyl-DAHP in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Methyl-DAHP in an aqueous solution?

The stability of Methyl-DAHP, a phosphate ester, is primarily influenced by pH, temperature, and the presence of certain enzymes or metal ions in the solution.[1][2] Phosphate esters are generally known for their stability across a broad pH range, but extreme acidic or alkaline conditions can catalyze hydrolysis.[3] High temperatures can also accelerate degradation.

Q2: How does pH impact the stability of Methyl-DAHP?

While specific data for Methyl-DAHP is limited, the stability of phosphate esters is known to be pH-dependent.

  • Acidic Conditions (pH < 4): Strong acidic environments can lead to the hydrolysis of the phosphate ester bond.

  • Neutral Conditions (pH 6-8): Methyl-DAHP is expected to be most stable in the neutral to slightly acidic pH range. For the related enzyme DAHP synthase, optimal pH is often between 6.0 and 8.0.[4]

  • Alkaline Conditions (pH > 8): While many phosphate esters show good stability in alkaline conditions, very high pH can promote hydrolysis of both the phosphate and the methyl ester groups.[3]

Q3: What is the recommended storage temperature for Methyl-DAHP solutions?

For short-term storage (hours to days), solutions should be kept refrigerated at 2-8°C. For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C to minimize chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles, as this can also degrade the compound. High temperatures should be avoided as they significantly increase the rate of hydrolysis.[2][5]

Q4: Which buffer systems are recommended for working with Methyl-DAHP?

It is best to use a buffer system that maintains a stable pH in the optimal range of 6.0-8.0. Common choices include:

  • Phosphate buffers (e.g., sodium or potassium phosphate)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

The choice of buffer may also depend on the specific requirements of your experiment, such as compatibility with enzymes or analytical techniques.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected results in my experiments.

Inconsistent results can often be traced back to the degradation of a key reagent like Methyl-DAHP. Use the following logical workflow to troubleshoot the issue.

G cluster_start Troubleshooting Workflow cluster_check cluster_action cluster_end start Inconsistent Experimental Results Observed check_prep Review Solution Prep: - Freshly prepared? - Correct pH? - Stored properly? start->check_prep check_storage Evaluate Storage Conditions: - Temperature correct? - Aliquoted to avoid  freeze-thaw cycles? check_prep->check_storage Yes action_prepare Action: Prepare fresh Methyl-DAHP solution in an appropriate buffer (pH 6-8). check_prep->action_prepare No check_storage->action_prepare No action_stability Action: Perform a stability study. (See Protocol Below) check_storage->action_stability Yes end_resolve Problem Resolved action_prepare->end_resolve end_persist Problem Persists: Consider other experimental variables. action_stability->end_persist

Caption: Troubleshooting logic for Methyl-DAHP instability.

Data Summary

ParameterRecommended ConditionRationale
pH 6.0 - 8.0Minimizes acid and base-catalyzed hydrolysis of the phosphate ester.[1]
Temperature Short-term: 2-8°C Long-term: ≤ -20°CReduces the rate of chemical degradation.[2]
Buffer Phosphate, HEPES, MOPSMaintains a stable pH in the optimal range.
Storage Aliquoted, protected from lightAvoids repeated freeze-thaw cycles and potential light-induced degradation.

Experimental Protocols

Protocol: Monitoring Methyl-DAHP Stability using HPLC-UV

This protocol provides a general framework for assessing the stability of Methyl-DAHP in a given solution over time. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the degradation of chemical compounds.[6][7][8]

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Analysis prep 1. Prepare Methyl-DAHP stock solution in the desired buffer. incubate 2. Aliquot samples and incubate under test conditions (e.g., 4°C, 25°C, 37°C). prep->incubate sample 3. At specified time points (t=0, 2, 4, 8, 24h), withdraw an aliquot. incubate->sample analyze 4. Analyze by HPLC-UV to quantify the remaining Methyl-DAHP. sample->analyze plot 5. Plot concentration vs. time to determine the rate of degradation. analyze->plot

Caption: Workflow for a Methyl-DAHP stability study.

1. Materials and Reagents:

  • Methyl-DAHP standard

  • Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • HPLC-grade water and solvent (e.g., methanol or acetonitrile)

  • HPLC system with a UV detector and an appropriate column (e.g., C18)

2. Sample Preparation and Incubation:

  • Prepare a stock solution of Methyl-DAHP (e.g., 1 mg/mL) in the chosen buffer.

  • Filter the solution through a 0.22 µm filter.

  • Distribute the solution into several sterile microcentrifuge tubes.

  • Place the tubes at the desired temperatures for the stability test (e.g., 4°C, 25°C, and 37°C).

  • Include a control sample stored at -80°C, which will be considered the t=0 reference.

3. HPLC Analysis:

  • Method Development: Develop an HPLC method capable of separating Methyl-DAHP from its potential degradation products. A C18 column with a mobile phase gradient of water and acetonitrile/methanol (both with 0.1% formic acid) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound absorbs (e.g., near 210-230 nm).

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL). Inject these standards to correlate peak area with concentration.

  • Sample Analysis: At each time point (e.g., 0, 2, 6, 12, 24 hours), remove one tube from each temperature condition. If necessary, quench any reaction by flash-freezing or adding a stopping reagent.

  • Inject the sample onto the HPLC system and record the chromatogram.

4. Data Analysis:

  • Identify and integrate the peak corresponding to Methyl-DAHP in each chromatogram.

  • Use the calibration curve to determine the concentration of Methyl-DAHP remaining in each sample at each time point.

  • Plot the concentration of Methyl-DAHP versus time for each condition to visualize the degradation profile. The rate of degradation can be calculated from the slope of this line.

This protocol allows for the systematic evaluation of Methyl-DAHP stability under your specific experimental conditions, enabling you to optimize your procedures for maximum compound integrity.

References

Technical Support Center: Troubleshooting Low Yields in the Enzymatic Synthesis of DAHP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis of DAHP, a key intermediate in the shikimate pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DAHP synthase in this synthesis?

DAHP synthase is the enzyme that catalyzes the condensation of two substrates, phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P), to form DAHP. This is the first and rate-limiting step of the shikimate pathway, making the efficiency of this enzyme critical to the overall yield.[1][2]

Q2: What are the essential cofactors for DAHP synthase activity?

DAHP synthase is a metalloenzyme and generally requires a divalent metal ion cofactor for its activity.[2] Commonly used metal ions include Mn²⁺, Fe²⁺, Co²⁺, and Zn²⁺. The specific metal ion and its optimal concentration can vary depending on the source of the enzyme.

Q3: What is feedback inhibition and how does it affect DAHP yield?

Feedback inhibition is a common regulatory mechanism where the end-products of a metabolic pathway, in this case, the aromatic amino acids (tyrosine, phenylalanine, and tryptophan), bind to and inhibit the activity of an early enzyme in the pathway, namely DAHP synthase.[2] This can significantly reduce the yield of DAHP. In Escherichia coli, there are three isoenzymes of DAHP synthase, each sensitive to one of the three aromatic amino acids.[2]

Q4: How can I overcome feedback inhibition?

To overcome feedback inhibition, you can use a DAHP synthase enzyme that has been engineered to be resistant to the inhibitory effects of the aromatic amino acid end-products. Several studies have focused on creating such feedback-resistant mutants to improve the production of compounds derived from the shikimate pathway.[3]

Troubleshooting Guides

Low yields in the enzymatic synthesis of DAHP can arise from a variety of factors, from the quality of the starting materials to the reaction conditions. The following sections provide a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Enzyme Activity

A primary reason for low DAHP yield is suboptimal performance of the DAHP synthase enzyme.

Possible Cause Troubleshooting & Optimization
Enzyme Inactivity or Degradation - Verify Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. - Perform an Activity Assay: Use a standard activity assay with known substrate concentrations to confirm the enzyme is active.[4]
Incorrect Reaction Buffer pH - Verify Buffer pH: Prepare fresh buffer and confirm the pH is within the optimal range for your specific DAHP synthase (typically between 6.0 and 8.0).[5] Note that the optimal pH can be temperature-dependent.
Suboptimal Reaction Temperature - Optimize Temperature: The optimal temperature for DAHP synthase can vary significantly depending on the source organism. For example, the enzyme from Thermotoga maritima has an optimal temperature of 90°C, while others may function best at lower temperatures.[5]
Missing or Incorrect Cofactors - Add Divalent Metal Ions: Ensure the reaction mixture contains the appropriate divalent metal ion cofactor (e.g., Mn²⁺, Fe²⁺) at the optimal concentration.
Presence of Inhibitors - Check for Contaminants: Impurities in the substrate preparations or other reaction components can inhibit the enzyme. Consider purifying the substrates. - Feedback Inhibition: If not using a feedback-resistant enzyme, the accumulation of aromatic amino acids can inhibit the enzyme.
Issue 2: Substrate-Related Problems

The quality, stability, and concentration of the substrates, PEP and E4P, are critical for a successful synthesis.

Possible Cause Troubleshooting & Optimization
Substrate Degradation - Phosphoenolpyruvate (PEP): PEP solutions can be unstable. It is best to prepare fresh solutions or store them frozen in aliquots. - D-erythrose 4-phosphate (E4P): E4P can dimerize in aqueous solution, rendering it inactive as a substrate. Use freshly prepared solutions and consider storing them at -80°C for long-term stability.[4]
Incorrect Substrate Concentration - Verify Concentrations: Accurately determine the concentrations of your PEP and E4P stock solutions. - Optimize Molar Ratio: The optimal molar ratio of PEP to E4P may need to be determined empirically, but often a 1:1 ratio is a good starting point.
Low Substrate Solubility - E4P Solubility: The sodium salt of E4P has a reported solubility of 50 mg/mL in water. If you are experiencing solubility issues, gentle warming or slight pH adjustment towards neutral may help.[5]
Issue 3: Product Degradation

Even if the enzymatic reaction is efficient, the yield can be low if the DAHP product is not stable under the reaction or storage conditions.

Possible Cause Troubleshooting & Optimization
pH-Mediated Degradation - Maintain Optimal pH: DAHP, being a phosphorylated sugar, can be susceptible to hydrolysis at acidic or alkaline pH. Maintaining the pH of the reaction and subsequent storage solutions within a stable range (close to neutral) is important.[6]
Thermal Instability - Control Temperature: High temperatures, especially for prolonged periods, can lead to the degradation of DAHP. It is advisable to store the purified product at low temperatures (-20°C or -80°C).[6]

Experimental Protocols

General Protocol for Enzymatic Synthesis of DAHP

This protocol provides a general framework for the enzymatic synthesis of DAHP. Optimal conditions may vary depending on the specific DAHP synthase used.

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, combine the following components in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5):

      • Phosphoenolpyruvate (PEP) to a final concentration of 2-5 mM.

      • D-erythrose 4-phosphate (E4P) to a final concentration of 2-5 mM.

      • A divalent metal cofactor (e.g., MnCl₂) to a final concentration of 0.1-1 mM.

  • Enzyme Addition:

    • Initiate the reaction by adding a predetermined amount of purified DAHP synthase. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific DAHP synthase for a set period (e.g., 1-4 hours). Monitor the progress of the reaction by taking aliquots at different time points.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 5-10%, or by heat inactivation of the enzyme.

  • Product Quantification:

    • Quantify the amount of DAHP produced using a suitable analytical method, such as HPLC.

Protocol for DAHP Quantification by HPLC

This protocol describes a method for the quantification of DAHP using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 20 mM sodium phosphate, pH 2.5) and a small percentage of an organic modifier like acetonitrile.[8] The exact composition should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where DAHP absorbs, typically in the low UV range (e.g., 210 nm).

  • Quantification: Create a standard curve using known concentrations of purified DAHP to quantify the amount of product in the reaction samples.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of DAHP.

Table 1: Kinetic Parameters of DAHP Synthase from Different Sources

Enzyme Source Optimal pH Optimal Temperature (°C) KM (PEP) (µM) KM (E4P) (µM) Metal Cofactor
Escherichia coli (Phe-sensitive)7.0 - 7.5374.613Mn²⁺, Fe²⁺
Aeropyrum pernix5.795891280Mn²⁺
Thermotoga maritima6.390--Mn²⁺
Pseudomonas putida8.04019.58-Ba²⁺, Ca²⁺

Note: Kinetic parameters can vary significantly based on the specific assay conditions.

Table 2: Stability of Substrates and Product

Compound Storage Conditions (Aqueous Solution) Key Stability Concerns
Phosphoenolpyruvate (PEP) Short-term: 4°C; Long-term: -20°C in aliquotsProne to hydrolysis.
D-erythrose 4-phosphate (E4P) Short-term: -20°C; Long-term: -80°C in aliquotsDimerization in solution, leading to inactivity.[4]
DAHP Short-term: 4°C (neutral pH); Long-term: -80°CSusceptible to hydrolysis at extreme pH and high temperatures.[6]

Visualizations

Troubleshooting_Low_Yields Start Low DAHP Yield Enzyme_Activity Check Enzyme Activity Start->Enzyme_Activity Substrate_Integrity Verify Substrate Integrity Start->Substrate_Integrity Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Product_Stability Assess Product Stability Start->Product_Stability Inactive_Enzyme Inactive/Degraded Enzyme? Enzyme_Activity->Inactive_Enzyme Degraded_Substrate Degraded Substrates (PEP/E4P)? Substrate_Integrity->Degraded_Substrate Incorrect_Buffer Incorrect Buffer/pH? Reaction_Conditions->Incorrect_Buffer Product_Degradation Product Degradation? Product_Stability->Product_Degradation Inactive_Enzyme->Reaction_Conditions No Solution1 Use fresh enzyme aliquot Perform activity assay Inactive_Enzyme->Solution1 Yes Incorrect_Temp Suboptimal Temperature? Incorrect_Buffer->Incorrect_Temp No Solution2 Prepare fresh buffer Verify pH at reaction temp. Incorrect_Buffer->Solution2 Yes Missing_Cofactor Missing Cofactor? Incorrect_Temp->Missing_Cofactor No Solution3 Determine optimal temperature for specific enzyme Incorrect_Temp->Solution3 Yes Solution4 Add appropriate divalent metal cofactor (e.g., Mn2+) Missing_Cofactor->Solution4 Yes Incorrect_Concentration Incorrect Substrate Concentration? Degraded_Substrate->Incorrect_Concentration No Solution5 Use fresh substrate stocks Store properly Degraded_Substrate->Solution5 Yes Solution6 Verify stock concentrations Optimize molar ratio Incorrect_Concentration->Solution6 Yes Solution7 Maintain neutral pH Store at low temperature Product_Degradation->Solution7 Yes

Caption: A troubleshooting workflow for diagnosing and resolving low yields in the enzymatic synthesis of DAHP.

DAHP_Synthesis_Workflow Start Start Synthesis Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, PEP, E4P, Cofactor) Start->Prepare_Reaction_Mix Add_Enzyme Add DAHP Synthase Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze_Product Analyze Product by HPLC Quench_Reaction->Analyze_Product Purify_Product Purify DAHP (Optional) Analyze_Product->Purify_Product End Final Product Purify_Product->End

References

Technical Support Center: Optimizing DAHP Synthase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind a DAHP synthase activity assay?

DAHP synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to produce DAHP and inorganic phosphate.[1] The activity of the enzyme is typically measured by monitoring the rate of product formation or substrate consumption. Common methods include colorimetric assays that detect DAHP or continuous spectrophotometric assays that couple the reaction to the oxidation of a chromophore like NADPH.[2]

Q2: What are the critical components of a DAHP synthase reaction mixture?

A typical reaction mixture includes:

  • Buffer: To maintain an optimal pH.

  • DAHP Synthase: The enzyme being assayed.

  • Substrates: Phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P).

  • Divalent Metal Cofactor: Often Mn²⁺, but can also be Co²⁺, Zn²⁺, or Cu²⁺ depending on the specific enzyme.[1][3]

  • Reducing Agent: Such as Dithiothreitol (DTT) to maintain the enzyme in an active state.[3]

Q3: How can I obtain the substrate D-erythrose 4-phosphate (E4P)?

D-erythrose 4-phosphate is not readily commercially available in a stable form. It is often generated in situ from D-glucose 6-phosphate or other precursors using a series of enzymatic reactions, or it can be chemically synthesized. Careful preparation and quantification of E4P are crucial for accurate assay results.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect pH or Temperature The optimal pH and temperature for DAHP synthase activity can vary significantly between organisms.[4] For example, the enzyme from Thermotoga maritima has an optimal temperature of 90°C and a pH optimum of 6.3.[4] It's crucial to consult the literature for the specific enzyme being studied or perform a pH and temperature optimization matrix.
Missing or Incorrect Metal Cofactor DAHP synthases are metalloenzymes that require a divalent metal ion for activity.[1] While Mn²⁺ is a common cofactor, some isoforms may prefer other ions like Co²⁺.[3] Ensure the correct metal cofactor is present at an optimal concentration. The type and concentration of the metal ion can also influence kinetic parameters.[5]
Enzyme Instability or Inactivation DAHP synthase can be sensitive to oxidative stress.[4] The inclusion of a reducing agent like DTT in the assay buffer can help maintain enzyme activity.[3] Also, avoid repeated freeze-thaw cycles of the enzyme preparation.[6]
Substrate Degradation Phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) can be unstable. Prepare substrate solutions fresh and store them appropriately.
Presence of Inhibitors Feedback inhibition by aromatic amino acids (phenylalanine, tyrosine, tryptophan) is a common regulatory mechanism for DAHP synthase.[1][7] If using crude cell lysates, endogenous amino acids may inhibit the enzyme. Other compounds in the sample preparation, such as EDTA, can also interfere with the assay.[6]

Issue 2: High Background Signal or Non-linear Reaction Rate

Possible Cause Troubleshooting Step
Contaminating Enzyme Activities Crude cell extracts may contain other enzymes that consume the substrates or generate interfering products.[7] It may be necessary to partially or fully purify the DAHP synthase.[7]
Substrate Instability The spontaneous degradation of substrates can lead to a high background signal. Run control reactions without the enzyme to assess the rate of non-enzymatic substrate breakdown.
Improper Reagent Mixing Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement. It is often recommended to prepare a master mix to minimize pipetting errors.[6]
Substrate Depletion If the reaction rate decreases over time, it may be due to the depletion of one or both substrates. Lower the enzyme concentration or increase the initial substrate concentrations.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Pipetting Inaccuracies Use calibrated pipettes and be mindful of accurate liquid handling, especially for small volumes.[6]
Variability in Reagent Preparation Prepare fresh reagents for each experiment, especially the substrates and enzyme dilutions.
Temperature Fluctuations Ensure that the reaction temperature is precisely controlled throughout the assay.
Inconsistent Incubation Times Use a timer to ensure consistent pre-incubation and reaction times for all samples.[6]

Experimental Protocols

Detailed Methodology for a Colorimetric DAHP Synthase Assay

This protocol is a general guideline and may require optimization for specific DAHP synthase enzymes.

  • Reagent Preparation:

    • Assay Buffer: 50 mM EPPS-KOH, pH 7.75.[8]

    • Substrate Stock Solutions: 10 mM Phosphoenolpyruvate (PEP) and 10 mM D-erythrose 4-phosphate (E4P) in assay buffer.

    • Metal Cofactor Stock Solution: 10 mM MnCl₂.[7]

    • Reducing Agent: 100 mM Dithiothreitol (DTT).

    • Enzyme Preparation: Purified or partially purified DAHP synthase diluted in assay buffer.

    • Stopping Reagent: 1 M Trichloroacetic acid (TCA).

    • Colorimetric Reagent: Prepare a solution of 0.2 M sodium periodate in 9 M phosphoric acid and a separate solution of 0.5 M sodium arsenite in 0.5 M sodium sulfate and 0.05 M sulfuric acid. Also prepare a 2% (w/v) solution of thiobarbituric acid in 0.5 M sodium sulfate.

  • Enzyme Activation:

    • Pre-incubate the diluted enzyme with 1 mM DTT for 10 minutes at 35°C.[7]

  • Assay Procedure:

    • Prepare a reaction mixture containing 50 mM EPPS-KOH pH 7.75, 2 mM PEP, 0.5 mM E4P, and 0.7 mM MnCl₂.[7]

    • Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the pre-activated enzyme solution. The final reaction volume is typically 100 µL.

    • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

    • Stop the reaction by adding an equal volume of 1 M TCA.

    • Centrifuge the samples to pellet any precipitated protein.

  • Colorimetric Detection of DAHP:

    • Take an aliquot of the supernatant from the stopped reaction.

    • Add the sodium periodate solution and incubate for 20 minutes at room temperature to oxidize the DAHP.

    • Add the sodium arsenite solution to quench the excess periodate.

    • Add the thiobarbituric acid solution and heat at 100°C for 10 minutes to develop a pink chromophore.

    • Cool the samples and measure the absorbance at 549 nm.

    • Use a standard curve of known DAHP concentrations to quantify the amount of product formed.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for DAHP Synthase from Different Organisms

OrganismOptimal pHOptimal Temperature (°C)Required Cofactor(s)Reference
Thermotoga maritima6.390Not specified[4]
Arabidopsis thaliana7.4 (DHS-Mn), 8.5 (DHS-Co)37Mn²⁺, Co²⁺[3]
Metagenome-derived (Aro1A)8.040Ba²⁺, Ca²⁺ (stimulatory)[4]

Table 2: Inhibitors of DAHP Synthase

InhibitorType of InhibitionTarget Enzyme/OrganismApparent Ki or IC₅₀Reference
PhenylalanineFeedback InhibitionProvidencia alcalifaciens132 µM[9]
TyrosineFeedback InhibitionE. coliCompetitive with E4P, Noncompetitive with PEP[1]
TryptophanFeedback InhibitionGeneralNot specified[1]
Quinic AcidCompetitive with PhenylalanineProvidencia alcalifaciens382 µM[9]
DAHP OximeCompetitive with Cofactor IonGeneralNot specified[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Enzyme_Dilution Enzyme Dilution Enzyme_Dilution->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measurement (e.g., Absorbance) Reaction_Stop->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Troubleshooting_DAHP_Assay Start Low or No Activity? Check_Conditions Check pH, Temp, Cofactors Start->Check_Conditions Yes Check_Enzyme Enzyme Stability (DTT, freeze-thaw) Check_Conditions->Check_Enzyme Unresolved Activity_OK Activity Restored Check_Conditions->Activity_OK Resolved Check_Substrates Substrate Quality (prepare fresh) Check_Enzyme->Check_Substrates Unresolved Check_Enzyme->Activity_OK Resolved Check_Inhibitors Potential Inhibitors (feedback, EDTA) Check_Substrates->Check_Inhibitors Unresolved Check_Substrates->Activity_OK Resolved Purify_Enzyme Purify Enzyme Check_Inhibitors->Purify_Enzyme Endogenous Inhibitors Check_Inhibitors->Activity_OK Resolved Purify_Enzyme->Activity_OK Feedback_Inhibition_Pathway PEP PEP DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P E4P E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (multiple steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHP_Synthase Inhibition Tyr->DAHP_Synthase Inhibition Trp->DAHP_Synthase Inhibition

References

Technical Support Center: Purification of Labile Shikimate Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the shikimate pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of its labile intermediates, namely shikimate, shikimate-3-phosphate, and chorismate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying shikimate pathway intermediates?

A1: The main difficulties arise from the inherent instability of several intermediates, particularly chorismate and to a lesser extent, shikimate-3-phosphate. These molecules are susceptible to degradation under various conditions, such as non-optimal pH and elevated temperatures. Their high polarity and structural similarities also pose significant challenges for chromatographic separation.

Q2: Why is chorismate so unstable?

A2: Chorismate is chemically labile and can undergo a non-enzymatic Claisen rearrangement to form prephenate, especially in aqueous solutions.[1] This degradation is influenced by both pH and temperature. Acidic conditions can also lead to the formation of other byproducts like p-hydroxybenzoic acid and phenylpyruvic acid.[2]

Q3: What are the degradation products I should be aware of for each intermediate?

A3:

  • Shikimate: Generally stable, but prolonged exposure to harsh acidic or basic conditions can lead to degradation.

  • Shikimate-3-Phosphate: The phosphate ester bond can be susceptible to hydrolysis under acidic conditions.

  • Chorismate: Primarily degrades to prephenate through a non-enzymatic rearrangement.[1] Under acidic and heated conditions, it can also degrade to 4-hydroxybenzoic acid and phenylpyruvic acid.[2]

Troubleshooting Guides

Issue 1: Low Yield of Purified Intermediate
Possible Cause Troubleshooting Steps
Degradation during extraction/purification - Work at low temperatures (on ice or in a cold room) throughout the entire procedure.[3] - Use buffers at or near neutral pH, unless the specific protocol requires otherwise. - Minimize the duration of each purification step. - For chorismate, consider immediate use after purification or rapid lyophilization for storage.[4]
Inefficient extraction - Ensure the chosen solvent is appropriate for the target intermediate (e.g., ethanol or water for shikimic acid from plant material).[5] - Optimize extraction time and temperature; for shikimic acid, extraction at 70°C for a short duration can be effective.
Poor recovery from chromatography - Check the binding and elution conditions for your chosen chromatography method (e.g., ion exchange, reverse phase). - Ensure the column capacity is not exceeded. - For phosphorylated intermediates, consider anion exchange chromatography.
Issue 2: Co-elution of Intermediates or Contaminants during HPLC
Possible Cause Troubleshooting Steps
Similar polarity of intermediates - Optimize the mobile phase composition and gradient. - Consider using a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column.
Presence of degradation products - Analyze samples immediately after preparation to minimize degradation. - Use purified standards of potential degradation products to confirm their presence.
Matrix effects from crude extract - Incorporate a sample cleanup step before HPLC, such as solid-phase extraction (SPE).
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Steps
Variability in sample stability - Prepare fresh solutions of intermediates for each experiment whenever possible. - If storing solutions, do so at -80°C in small aliquots and avoid repeated freeze-thaw cycles. - For shikimic acid extracts, storage at ambient temperature for more than 48 hours can lead to a significant decrease in detectable concentration.[1]
Inconsistent chromatography conditions - Ensure thorough equilibration of the HPLC column before each run. - Prepare fresh mobile phases daily and degas them properly.
pH fluctuations - Use buffered mobile phases and ensure their pH is stable throughout the analysis.

Data Presentation: Stability of Shikimate Pathway Intermediates

The stability of these intermediates is highly dependent on the experimental conditions. The following tables summarize available quantitative data.

Table 1: Stability of Shikimic Acid

ConditionStabilityReference
Crystalline solid, -20°C≥ 4 years[2]
Aqueous solution (PBS, pH 7.2)Not recommended for storage longer than one day[2]
Plant extract, ambient temp. (22-24°C)Detectable concentration decreases by >20% after 48 hours[1]

Table 2: Stability of Chorismic Acid

ConditionStability/Half-lifeReference
GeneralHighly unstable in aqueous solution, sensitive to pH and temperature.[6][6]
Acidic (0.05 M HCl, 100°C, 10 min)Decomposes to 4-hydroxybenzoic acid, phenylpyruvic acid, and 3,4-dihydro-3,4-dihydroxybenzoic acid.[2]
Neutral (pH 7.2)Can be stored as a frozen solution.[4]
StorageCan be stored as a lyophilized powder in aliquots.[4][4]

Note: Quantitative data for the stability of shikimate-3-phosphate under varying conditions is limited in the reviewed literature. It is generally recommended to handle it with the same care as other phosphorylated intermediates, minimizing exposure to acidic conditions and elevated temperatures.

Experimental Protocols

Protocol 1: Purification of Shikimic Acid from Star Anise

This protocol is a general guideline based on established methods.

  • Extraction:

    • Grind dried star anise fruits into a fine powder.

    • Extract the powder with 95% ethanol or water. Extraction with water can be performed at 70°C for a short duration.

  • Initial Purification:

    • Concentrate the extract under reduced pressure.

    • Dissolve the residue in hot water and allow it to cool.

    • Filter the solution to remove precipitated impurities.

  • Chromatography (Ion Exchange):

    • Apply the filtered extract to an anion exchange column (e.g., Dowex 1x8).

    • Wash the column with deionized water to remove unbound compounds.

    • Elute shikimic acid with a gradient of a suitable acid, such as formic acid or acetic acid.

  • Crystallization:

    • Collect the fractions containing shikimic acid and concentrate them.

    • Crystallize shikimic acid from a suitable solvent system, such as a water-ethanol mixture.

  • Analysis:

    • Confirm the purity of the isolated shikimic acid using HPLC with a C18 column and a UV detector (210-215 nm).[1]

Protocol 2: Preparative HPLC Purification of Chorismic Acid

This protocol is adapted from established methods for purifying chorismic acid to remove degradation products.[4]

  • Sample Preparation:

    • Dissolve crude chorismic acid in 0.1% phosphoric acid to a concentration of approximately 10 mg/mL.[4]

  • HPLC Separation:

    • Inject 1 mL aliquots onto a preparative C18 column (e.g., Whatman M9 ODS-3, 0.94 x 50 cm).[4]

    • Elute with an isocratic mobile phase of 20% acetonitrile in 0.1% phosphoric acid.[4]

    • Set the flow rate to 4 mL/min.[4]

    • Monitor the absorbance at 274 nm.[4]

  • Fraction Collection:

    • Collect the major peak corresponding to chorismic acid.[4] Keep fractions on ice.

  • Solvent Removal and pH Adjustment:

    • Remove the acetonitrile from the collected fractions by gently bubbling with dry nitrogen gas while keeping the solution on ice.[4]

    • Adjust the pH of the purified chorismic acid solution to 7.2 with 1 N NaOH.[4]

  • Storage:

    • Use the purified chorismate solution immediately or aliquot and store at -80°C. Alternatively, lyophilize the purified solution for longer-term storage as a powder.[4]

Protocol 3: General Strategy for Anion Exchange Purification of Shikimate-3-Phosphate
  • Sample Preparation:

    • Prepare a cell-free extract from a microbial culture overproducing shikimate-3-phosphate.

    • Ensure the extract is clarified by centrifugation or filtration to remove particulate matter.

    • Buffer exchange the sample into a low ionic strength buffer at a pH where shikimate-3-phosphate is negatively charged (e.g., pH 7.5).

  • Anion Exchange Chromatography:

    • Equilibrate a strong or weak anion exchange column with the starting buffer.

    • Load the prepared sample onto the column.

    • Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound impurities.

    • Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Fraction Analysis and Desalting:

    • Collect fractions and analyze for the presence of shikimate-3-phosphate using a suitable method (e.g., LC-MS).

    • Pool the fractions containing the purified shikimate-3-phosphate.

    • Remove the high salt concentration from the pooled fractions by dialysis or using a desalting column.

  • Lyophilization and Storage:

    • Lyophilize the desalted product to obtain a stable powder.

    • Store the lyophilized shikimate-3-phosphate at -20°C or -80°C.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs to Trp Prephenate->AAs to Phe, Tyr Purification_Workflow Start Crude Biological Extract Clarification Clarification (Centrifugation/Filtration) Start->Clarification Chromatography Chromatography (e.g., Ion Exchange, Reverse Phase) Clarification->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis Purity Analysis (e.g., HPLC, LC-MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Fractions meet purity criteria Final_Processing Desalting / Lyophilization Pooling->Final_Processing Storage Storage (-20°C or -80°C) Final_Processing->Storage Troubleshooting_Logic Problem Low Yield or Purity? Degradation Suspect Degradation? Problem->Degradation Yes Separation Poor Separation? Problem->Separation No Actions_Degradation Work at low temperature Use neutral pH Minimize time Degradation->Actions_Degradation Yes Actions_Separation Optimize mobile phase Change column type (e.g., HILIC) Improve sample cleanup Separation->Actions_Separation Yes Problem_Source Identify Problem Source Actions_Degradation->Problem_Source Actions_Separation->Problem_Source

References

Strategies to prevent the degradation of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate (M7P) during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of M7P.

Issue 1: Loss of compound upon storage or during an experiment.

  • Question: I am observing a decrease in the concentration of my M7P stock solution over time, or I am seeing unexpected peaks in my analysis. What could be the cause?

  • Answer: Degradation of M7P is a likely cause. The molecule has two primary points of potential non-enzymatic degradation: the methyl glycosidic linkage and the phosphate ester. The stability of these functional groups is highly dependent on pH, temperature, and the buffer composition of your solution.

    • Acid-Catalyzed Hydrolysis of the Glycoside: Under acidic conditions (pH < 6), the methyl glycosidic bond is susceptible to hydrolysis.[1][2] This reaction cleaves the bond between the sugar and the methyl group, resulting in the formation of 3-Deoxy-D-arabino-heptulopyranose-7-Phosphate and methanol. The rate of this hydrolysis increases with lower pH and higher temperatures.[3][4]

    • Hydrolysis of the Phosphate Ester: The phosphate ester linkage can also be hydrolyzed under both acidic and basic conditions, although it is generally more stable than the glycosidic bond around neutral pH.[5][6] This hydrolysis would yield Methyl 3-Deoxy-D-arabino-heptulopyranoside and inorganic phosphate.

    • Beta-Elimination of the Phosphate Group: Under alkaline conditions (pH > 8), a beta-elimination reaction can occur, leading to the removal of the phosphate group and the formation of an unsaturated sugar derivative.[7][8] This pathway is particularly relevant if the solution is heated under basic conditions.

Issue 2: Inconsistent results in enzymatic assays using M7P.

  • Question: My enzymatic assay that uses M7P as a substrate or inhibitor is giving variable results. Could this be related to M7P stability?

  • Answer: Yes, the stability of M7P is crucial for reproducible enzymatic assays. If your assay buffer has a suboptimal pH or if the stock solution has degraded, the effective concentration of the active M7P will be lower than expected, leading to inconsistent results. It is also important to consider that if your M7P has degraded, the degradation products could potentially interfere with the assay by acting as inhibitors or alternative substrates for the enzyme.

Issue 3: Unexpected pH changes in my M7P solution.

  • Question: I've noticed that the pH of my unbuffered M7P solution in water has changed over time. Why is this happening?

  • Answer: If M7P degrades via hydrolysis of the phosphate ester, it will release inorganic phosphate. Phosphoric acid is a weak acid, and its release into an unbuffered solution will lower the pH. This change in pH can then accelerate further degradation, particularly the acid-catalyzed hydrolysis of the methyl glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for M7P?

A1: For long-term storage, it is recommended to store M7P as a dry solid at -20°C or below. If you need to store it in solution, prepare the stock solution in a buffer at a pH between 6.5 and 7.5, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q2: What type of buffer should I use for my experiments with M7P?

A2: The choice of buffer is critical for maintaining the stability of M7P. It is advisable to use a buffer with a pKa close to the desired experimental pH to ensure good buffering capacity. For experiments around neutral pH, phosphate or HEPES buffers are common choices. However, be aware that high concentrations of phosphate in the buffer could potentially influence enzymatic reactions. It is crucial to avoid highly acidic or alkaline buffers unless the experiment specifically requires these conditions, and in such cases, the experiment should be performed as quickly as possible and at a low temperature to minimize degradation.

Q3: How can I detect and quantify the degradation of M7P?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the degradation of M7P.[9][10] Depending on the suspected degradation pathway, you can use different detection methods:

  • To detect hydrolysis of the methyl glycoside: An HPLC system equipped with a Refractive Index (RI) detector can be used to separate and quantify the parent M7P and the resulting 3-Deoxy-D-arabino-heptulopyranose-7-Phosphate.

  • To detect hydrolysis of the phosphate ester: Ion chromatography or HPLC coupled with a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) can be used to detect the release of inorganic phosphate or the formation of the dephosphorylated product.[11][12]

  • To detect beta-elimination: The formation of an unsaturated sugar derivative can be monitored by HPLC with a UV detector, as the newly formed double bond will absorb UV light.

Q4: Are there any additives that can help to prevent M7P degradation?

A4: While there are no universal stabilizers for M7P, ensuring the solution is properly buffered at a neutral pH is the most effective strategy. For enzymatic reactions involving phosphatases that could degrade M7P, the addition of phosphatase inhibitors to the lysis buffer is recommended if M7P is being used in a complex biological matrix.[13][14][15]

Data Presentation

The following table summarizes the expected stability of M7P under various conditions based on general principles of glycoside and phosphate ester chemistry. This data is illustrative and should be confirmed experimentally for your specific application.

ConditionTemperatureExpected Primary Degradation PathwayEstimated Half-life (Illustrative)
pH 4.0 (Acetate Buffer)4°CAcid-catalyzed hydrolysis of glycosideWeeks to months
pH 4.0 (Acetate Buffer)25°CAcid-catalyzed hydrolysis of glycosideDays to weeks
pH 4.0 (Acetate Buffer)50°CAcid-catalyzed hydrolysis of glycosideHours to days
pH 7.0 (Phosphate Buffer)4°CMinimal degradationMany months to years
pH 7.0 (Phosphate Buffer)25°CSlow hydrolysis of phosphate esterMonths
pH 7.0 (Phosphate Buffer)50°CHydrolysis of phosphate esterWeeks
pH 9.0 (Tris Buffer)4°CSlow beta-elimination of phosphateMonths
pH 9.0 (Tris Buffer)25°CBeta-elimination of phosphateWeeks to months
pH 9.0 (Tris Buffer)50°CBeta-elimination of phosphateDays to weeks

Experimental Protocols

Protocol 1: Stability Study of M7P using HPLC-RI

This protocol describes a method to assess the stability of M7P under different pH and temperature conditions by monitoring the hydrolysis of the methyl glycoside.

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM sodium acetate pH 4.0, 50 mM sodium phosphate pH 7.0, and 50 mM Tris-HCl pH 9.0).

  • Sample Preparation: Dissolve M7P in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the M7P solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 50°C).

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each condition and immediately freeze it at -80°C to stop the reaction.

  • HPLC Analysis:

    • Column: Use a suitable carbohydrate analysis column (e.g., a ligand-exchange column in the calcium form).

    • Mobile Phase: Use degassed deionized water.

    • Flow Rate: 0.6 mL/min.

    • Temperature: 80°C.

    • Detector: Refractive Index (RI) detector.

  • Data Analysis: Quantify the peak area of M7P at each time point. A decrease in the M7P peak area and the appearance of a new peak corresponding to the hydrolyzed product will indicate degradation. Plot the percentage of remaining M7P against time to determine the degradation rate.

Mandatory Visualization

cluster_conditions Experimental Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Acidic_pH Acidic pH (e.g., < 6) Glycoside_Hydrolysis Glycoside Hydrolysis Acidic_pH->Glycoside_Hydrolysis Accelerates Neutral_pH Neutral pH (e.g., 6.5-7.5) M7P Methyl 3-Deoxy-D-arabino- heptulopyranoside-7-Phosphate (M7P) Neutral_pH->M7P Optimal for Stability Alkaline_pH Alkaline pH (e.g., > 8) Beta_Elimination Beta-Elimination Alkaline_pH->Beta_Elimination Promotes High_Temp Elevated Temperature High_Temp->Glycoside_Hydrolysis Accelerates Phosphate_Hydrolysis Phosphate Ester Hydrolysis High_Temp->Phosphate_Hydrolysis Accelerates High_Temp->Beta_Elimination Accelerates M7P->Glycoside_Hydrolysis M7P->Phosphate_Hydrolysis M7P->Beta_Elimination Product1 3-Deoxy-D-arabino-heptulopyranose-7-Phosphate + Methanol Glycoside_Hydrolysis->Product1 Product2 Methyl 3-Deoxy-D-arabino-heptulopyranoside + Inorganic Phosphate Phosphate_Hydrolysis->Product2 Product3 Unsaturated Sugar Derivative Beta_Elimination->Product3

Caption: M7P Degradation Pathways and Influencing Factors.

start Start: Inconsistent Experimental Results check_storage 1. Verify M7P Stock Solution Storage Conditions (-20°C or below, solid) start->check_storage check_buffer 2. Examine Experimental Buffer pH and Composition check_storage->check_buffer Storage OK new_stock Prepare Fresh M7P Stock check_storage->new_stock Improper Storage analyze_degradation 3. Analyze M7P Integrity (e.g., by HPLC) check_buffer->analyze_degradation Buffer OK adjust_pH Adjust pH to 6.5-7.5 check_buffer->adjust_pH Suboptimal pH degradation_detected Degradation Confirmed? analyze_degradation->degradation_detected identify_pathway 4. Identify Likely Degradation Pathway (based on conditions) degradation_detected->identify_pathway Yes other_factors Investigate Other Experimental Factors (e.g., enzyme stability) degradation_detected->other_factors No identify_pathway->adjust_pH adjust_temp Lower Experimental Temperature identify_pathway->adjust_temp end End: Consistent Results adjust_pH->end adjust_temp->end new_stock->end

Caption: Troubleshooting Workflow for M7P Degradation.

cluster_prevention Preventative Strategies for M7P Stability storage Proper Storage storage_details - Store solid at ≤ -20°C - Store solutions at -80°C - Aliquot to avoid freeze-thaw storage->storage_details buffer Optimal Buffer Conditions buffer_details - Maintain pH 6.5-7.5 - Use appropriate buffer system - Avoid strongly acidic/alkaline conditions buffer->buffer_details temperature Temperature Control temperature_details - Perform experiments at lowest  practical temperature - Minimize time at elevated temperatures temperature->temperature_details analysis Regular Quality Control analysis_details - Periodically check stock solution  purity by HPLC - Use fresh solutions for critical experiments analysis->analysis_details

Caption: Key Strategies to Prevent M7P Degradation.

References

Dealing with substrate inhibition in DAHP synthase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. This guide focuses on identifying and addressing substrate inhibition in DAHP synthase kinetic assays.

Troubleshooting Guides

Problem: Decreased DAHP Synthase Activity at High Substrate Concentrations

A common observation in enzyme kinetics is a decrease in the reaction velocity at high concentrations of the substrate, a phenomenon known as substrate inhibition. However, it is crucial to first rule out experimental artifacts before concluding true substrate inhibition.

Step 1: Verify Experimental Conditions and Reagents

Before delving into complex kinetic analyses, ensure the integrity of your experimental setup.

  • Substrate Purity: Verify the purity of your phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) stock solutions. Impurities can act as inhibitors, especially at high concentrations.

  • Buffer pH and Ionic Strength: High concentrations of charged substrates like PEP can alter the pH and ionic strength of the reaction buffer. Prepare fresh buffers and re-verify the pH after the addition of the highest substrate concentration.

  • Enzyme Stability: Confirm that your DAHP synthase preparation is stable and active. Run a control experiment with a known optimal substrate concentration to ensure consistent activity over time.

  • Cofactor Concentration: Ensure that the required divalent metal ion (e.g., Mn²⁺, Mg²⁺) is present at a saturating concentration and is not becoming a limiting factor at high substrate levels.

Step 2: Systematic Investigation of Potential Artifacts

Use a logical approach to pinpoint the source of the decreased activity. The following flowchart outlines a systematic troubleshooting process.

G Troubleshooting Workflow for Decreased Enzyme Activity A Decreased activity at high [S] B Check for Experimental Artifacts A->B C Is Substrate Pure? B->C D Is Buffer pH Stable? C->D Yes G Purify Substrate / Use New Stock C->G No E Is Enzyme Stable? D->E Yes H Re-buffer / Adjust pH D->H No F Are Cofactors Saturating? E->F Yes I Perform Enzyme Stability Assay E->I No J Titrate Cofactor Concentration F->J No M No Artifacts Found F->M Yes G->B K Artifact Identified and Corrected G->K H->B H->K I->B I->K J->B J->K L Proceed to Kinetic Analysis for Substrate Inhibition M->L

Caption: Troubleshooting workflow for decreased enzyme activity.

Step 3: Confirming Substrate Inhibition with Kinetic Analysis

If experimental artifacts have been ruled out, the next step is to perform a detailed kinetic analysis to confirm substrate inhibition.

  • Concentration Range: Use a wide range of substrate concentrations, from well below the Michaelis constant (Km) to concentrations that show significant inhibition.

  • Data Plotting: Plot the initial reaction velocity (v₀) against the substrate concentration ([S]). A bell-shaped curve is characteristic of substrate inhibition.

  • Lineweaver-Burk Plot: A double reciprocal plot (1/v₀ vs. 1/[S]) will show an upward deviation from linearity at high substrate concentrations (low 1/[S] values) if substrate inhibition is occurring.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of DAHP synthase?

A1: Substrate inhibition occurs when the reaction rate of DAHP synthase decreases at very high concentrations of its substrates, PEP or E4P. This is typically due to the formation of an unproductive enzyme-substrate complex, where a second substrate molecule binds to a non-catalytic site on the enzyme, hindering the productive conversion of the substrate at the active site. This phenomenon is observed in about 20-25% of all known enzymes.[1]

Q2: How can I distinguish between true substrate inhibition and experimental artifacts?

A2: Systematically rule out artifacts by checking substrate purity, buffer stability, enzyme stability, and cofactor concentrations as detailed in the troubleshooting guide. If the decrease in activity persists after controlling for these factors, and your kinetic data fits a substrate inhibition model, it is likely true substrate inhibition.

Q3: What is the kinetic model for substrate inhibition?

A3: The most common model for uncompetitive substrate inhibition is a modification of the Michaelis-Menten equation:

v₀ = Vmax * [S] / (Km + [S] * (1 + [S]/Ki))

Where:

  • v₀ is the initial reaction velocity.

  • Vmax is the maximum reaction velocity.

  • [S] is the substrate concentration.

  • Km is the Michaelis constant.

  • Ki is the substrate inhibition constant.

Q4: How do I determine the kinetic parameters (Vmax, Km, and Ki) for substrate inhibition?

A4: These parameters are best determined by fitting your initial velocity data to the substrate inhibition equation using non-linear regression software (e.g., GraphPad Prism, Origin).

Q5: Can both substrates of DAHP synthase (PEP and E4P) cause substrate inhibition?

A5: It is possible for either substrate to cause inhibition, or for inhibition to only occur at high concentrations of both. The specific kinetics will depend on the source of the DAHP synthase and the experimental conditions. It has been noted that DAHP itself can be a competitive inhibitor with respect to phosphoenolpyruvate and a noncompetitive inhibitor with respect to D-erythrose 4-phosphate.[2]

Data Presentation

Table 1: Hypothetical Kinetic Data for DAHP Synthase Exhibiting Substrate Inhibition

The following table presents a hypothetical dataset illustrating the characteristic decrease in initial velocity at high substrate concentrations.

Substrate Concentration (PEP) [µM]Initial Velocity (v₀) [µmol/min]
1025.0
2040.0
5062.5
10080.0
20088.9
40080.0
80057.1
160036.4
Table 2: Kinetic Parameters Determined from Non-linear Regression of Hypothetical Data
ParameterValueUnit
Vmax100µmol/min
Km50µM
Ki500µM

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DAHP Synthase Activity

This continuous spectrophotometric assay measures the consumption of PEP by coupling the reaction to pyruvate kinase (PK) and lactate dehydrogenase (LDH), which results in the oxidation of NADH to NAD⁺, a process that can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DAHP synthase

  • Phosphoenolpyruvate (PEP)

  • Erythrose-4-phosphate (E4P)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Divalent metal cation (e.g., MnCl₂)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or the well of a 96-well plate, prepare the reaction mixture containing the reaction buffer, ADP, NADH, MnCl₂, PK, and LDH at their final desired concentrations.

  • Substrate Addition: Add varying concentrations of E4P and the substrate to be tested for inhibition (PEP). For a substrate inhibition experiment, this should cover a wide concentration range.

  • Enzyme Addition and Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small, fixed amount of DAHP synthase. The final volume should be consistent for all reactions.

  • Absorbance Monitoring: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The initial linear portion of the curve represents the initial reaction velocity (v₀).

Mandatory Visualization

Shikimate Pathway

DAHP synthase catalyzes the first committed step in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi.

shikimate_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids Chorismate->Aromatic_Amino_Acids

Caption: Overview of the Shikimate Pathway.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a kinetic analysis of DAHP synthase to investigate substrate inhibition.

experimental_workflow Experimental Workflow for DAHP Synthase Kinetic Analysis A Prepare Reagents (Buffer, Substrates, Cofactors, Enzymes) B Set up Reaction Mixtures (Varying [Substrate]) A->B C Initiate Reaction with DAHP Synthase B->C D Monitor Reaction Progress (e.g., Absorbance at 340 nm) C->D E Calculate Initial Velocities (v₀) D->E F Plot v₀ vs. [S] (Michaelis-Menten Plot) E->F G Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk Plot) E->G H Perform Non-linear Regression (Fit to Substrate Inhibition Model) F->H G->H I Determine Kinetic Parameters (Vmax, Km, Ki) H->I

References

Technical Support Center: Recombinant DAHP Synthase Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with the expression and solubility of recombinant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

Frequently Asked Questions (FAQs)

Q1: My recombinant DAHP synthase is expressed at very low levels. What are the potential causes and how can I improve the yield?

A1: Low expression levels of recombinant DAHP synthase can stem from several factors, including suboptimal culture conditions, plasmid instability, or toxicity of the protein to the host cells.[1][2]

Troubleshooting Strategies:

  • Optimize Culture Conditions: Adjusting parameters such as induction time, temperature, and media composition can significantly enhance protein expression.[1] For instance, lowering the induction temperature to 18-25°C can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein.[2]

  • Check Plasmid Integrity: Ensure that the expression vector is stable and has not undergone mutations. It is advisable to use freshly transformed cells for expression studies.[2]

  • Use a Tightly Regulated Expression System: If the protein is toxic to the host, a stricter regulation of gene expression can be beneficial. Systems like the pBAD promoter, which can be finely tuned with arabinose, are a good alternative to the commonly used T7 promoter.[2]

  • Codon Optimization: The codon usage of the DAHP synthase gene might not be optimal for the expression host (e.g., E. coli). Synthesizing the gene with codons optimized for the host can significantly increase expression levels.[2][3]

Q2: My DAHP synthase is forming insoluble inclusion bodies. How can I increase its solubility?

A2: The formation of insoluble aggregates, known as inclusion bodies, is a common issue when overexpressing recombinant proteins in bacterial systems like E. coli.[1][4] This is often due to protein misfolding, especially when expressed at high rates.

Troubleshooting Strategies:

  • Lower Expression Temperature: Reducing the temperature during induction (e.g., to 18-25°C) can decrease the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[1][2]

  • Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid protein production and aggregation. Titrating the inducer to the lowest effective concentration can improve solubility.[2][3]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to the N- or C-terminus of DAHP synthase can significantly improve its solubility.[5][6][7][8][9][10][11] Commonly used tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[4][11]

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperonins like GroEL/GroES has been shown to partially solubilize recombinant DAHP synthase.[12]

  • Use a Different Expression Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult proteins. For example, strains that facilitate disulfide bond formation in the cytoplasm or that have an altered cytoplasmic environment can be beneficial.[9]

Q3: I have a large amount of DAHP synthase in inclusion bodies. Is it possible to recover active protein from them?

A3: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding.[13][14][15]

Troubleshooting Strategies:

  • Inclusion Body Isolation and Washing: The first step is to isolate and wash the inclusion bodies to remove contaminating proteins and cellular components.[16]

  • Solubilization with Denaturants: The washed inclusion bodies are then solubilized using strong denaturing agents like 6 M Guanidine-HCl or 8 M Urea.[13][14]

  • Protein Refolding: The denatured protein is then refolded by gradually removing the denaturant. This can be achieved through methods like dialysis, dilution, or on-column refolding. The refolding buffer often contains additives like L-arginine to suppress aggregation.[13]

  • Two-Step Denaturing and Refolding (2DR): A more efficient method involves a two-step denaturation process, first with Guanidine-HCl and then with Urea, which has been shown to improve refolding yields for many proteins.[14]

Q4: My purified DAHP synthase has low or no activity. What could be the reason?

A4: Loss of enzymatic activity can be due to improper folding, absence of necessary cofactors, or degradation.[1]

Troubleshooting Strategies:

  • Ensure Proper Folding: If the protein was refolded from inclusion bodies, the refolding process might not have yielded the native conformation. Optimizing the refolding conditions is crucial.[15] For proteins expressed in a soluble form, ensure that the purification process did not cause denaturation.

  • Check for Cofactors: DAHP synthases are metalloenzymes that require a bivalent metal ion like Mn²⁺, Fe²⁺, or Co²⁺ for activity.[12][17] Ensure that a suitable metal cofactor is present in your assay buffer.

  • Add Reducing Agents: The presence of reducing agents like dithiothreitol (DTT) can be important to maintain the enzyme in an active state, especially if it contains cysteine residues prone to oxidation.[12]

  • Protease Inhibitors: Add protease inhibitors during cell lysis and purification to prevent degradation of the target protein.[18]

  • Feedback Inhibition: Be aware that DAHP synthase can be subject to feedback inhibition by the end products of the shikimate pathway, namely the aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[17][19] If these are present in your assay, they might be inhibiting the enzyme's activity.

Quantitative Data Summary

Table 1: Effect of Solubility-Enhancing Fusion Tags on Protein Yield

Fusion TagHost OrganismTarget ProteinIncrease in Soluble YieldReference
SUMOYarrowia lipolyticaTaxadiene Synthase62.3%[11]
Negatively Charged Peptide TagE. coliVariousSubstantial Improvement[5]
SynIDPsE. coli3 known inclusion body forming proteinsRescued soluble expression[8]

Table 2: Kinetic Parameters of DAHP Synthase

OrganismSubstrateKm (µM)kcat (s-1)Reference
Helicobacter pyloriPEP33.3[12]
Helicobacter pyloriE4P63.3[12]
Aspergillus nidulans (aroFp)PEPLower than aroGp-[20]
Aspergillus nidulans (aroFp)E4PLower than aroGp-[20]

Experimental Protocols

Protocol 1: Screening for Optimal Expression Conditions
  • Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta, ArcticExpress) with the DAHP synthase expression plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of 0.1.

  • Induction: Grow the cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Then, divide the culture into smaller flasks and induce protein expression under different conditions:

    • Temperature: 18°C, 25°C, 30°C, 37°C.

    • IPTG Concentration: 0.1 mM, 0.4 mM, 1.0 mM.

  • Harvesting: After induction for a set time (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation.

  • Analysis: Resuspend the cell pellets in lysis buffer and lyse the cells. Analyze the total cell lysate and the soluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.

Protocol 2: On-Column Refolding of His-tagged DAHP Synthase from Inclusion Bodies
  • Inclusion Body Isolation: Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication. Centrifuge to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) and then with buffer alone to remove contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in a binding buffer containing 6 M Guanidine-HCl or 8 M Urea and the appropriate imidazole concentration for His-tag binding. Stir for 1 hour at room temperature to solubilize the protein.

  • Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

  • Chromatography:

    • Equilibrate a Ni-NTA column with the binding buffer containing the denaturant.

    • Load the clarified supernatant onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Refolding: Create a linear gradient from the binding buffer (containing denaturant) to a refolding buffer (without denaturant). This allows for gradual removal of the denaturant while the protein is bound to the column, promoting proper refolding.

    • Elution: Elute the refolded protein using an elution buffer with a high concentration of imidazole.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and perform an activity assay to confirm successful refolding.

Protocol 3: DAHP Synthase Activity Assay

This protocol is based on a colorimetric method that measures the disappearance of one of the substrates, phosphoenolpyruvate (PEP).

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 75 µL containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM Phosphoenolpyruvate (PEP)

    • 5 mM D-erythrose 4-phosphate (E4P)

    • A suitable concentration of a bivalent metal cofactor (e.g., 1 mM MnCl₂)

  • Enzyme Addition: Initiate the reaction by adding 1-2 µg of purified DAHP synthase.

  • Incubation: Incubate the reaction at 30°C for 5 minutes.

  • Stopping the Reaction: Stop the reaction by adding 400 µL of 10% (w/v) trichloroacetic acid.

  • Quantification: The amount of DAHP produced can be determined using various colorimetric methods that react with the product. One common method involves periodate oxidation followed by reaction with thiobarbituric acid, which forms a colored product that can be measured spectrophotometrically.

  • Calculation: The specific activity of the enzyme is calculated as the amount of product formed per unit time per amount of enzyme.

Visualizations

Experimental_Workflow_for_Improving_Solubility cluster_expression Expression & Lysis cluster_analysis Solubility Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome start Recombinant DAHP Synthase Expression lysis Cell Lysis start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Soluble Fraction centrifugation->supernatant Supernatant pellet Insoluble Fraction (Inclusion Bodies) centrifugation->pellet Pellet sds_page SDS-PAGE Analysis low_temp Lower Temperature sds_page->low_temp If insoluble low_inducer Reduce Inducer sds_page->low_inducer fusion_tag Add Fusion Tag sds_page->fusion_tag chaperones Co-express Chaperones sds_page->chaperones supernatant->sds_page pellet->sds_page refolding Refolding pellet->refolding If high yield in pellet soluble_protein Soluble & Active DAHP Synthase low_temp->soluble_protein low_inducer->soluble_protein fusion_tag->soluble_protein chaperones->soluble_protein refolding->soluble_protein Shikimate_Pathway_and_DAHP_Synthase_Regulation cluster_pathway Shikimate Pathway cluster_products Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Shikimate ... -> Chorismate DAHP->Shikimate Trp Tryptophan Shikimate->Trp Phe Phenylalanine Shikimate->Phe Tyr Tyrosine Shikimate->Tyr Trp->DAHP_Synthase Phe->DAHP_Synthase Tyr->DAHP_Synthase

References

Technical Support Center: Circumventing the "Leaky" AROM Complex in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of the "leaky" AROM complex in fungi. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in enhancing the efficiency of the shikimate pathway.

Frequently Asked Questions (FAQs)

Q1: What is the AROM complex and why is it considered "leaky"?

A1: The AROM complex is a large, pentafunctional enzyme found in fungi that catalyzes five sequential steps in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids.[1][2][3] The term "leaky" refers to the inefficient transfer of intermediate metabolites between the active sites of the complex.[2][4] Instead of being directly channeled to the next enzyme in the sequence, these intermediates can diffuse into the cytoplasm, reducing the overall flux through the pathway and making them available for competing metabolic pathways.[2][4]

Q2: What are the consequences of this "leakiness" for metabolic engineering and drug development?

A2: The leaky nature of the AROM complex presents significant challenges for metabolic engineering efforts aimed at overproducing aromatic amino acid-derived compounds of interest, such as pharmaceuticals, biofuels, and other valuable chemicals.[5][6] The loss of intermediates leads to lower product yields and the formation of unwanted byproducts. For drug development, targeting the shikimate pathway is a promising strategy for antifungal agents, as it is essential in fungi but absent in mammals.[7][8] However, the leakiness can complicate the study of pathway dynamics and the effects of potential inhibitors.

Q3: What are the primary strategies to circumvent the leakiness of the AROM complex?

A3: The main approaches focus on improving substrate channeling and minimizing the diffusion of intermediates. These strategies include:

  • Protein Engineering: Creating fusion proteins where sequential enzymes of the shikimate pathway are physically linked. This proximity is intended to facilitate the direct transfer of intermediates.

  • Synthetic Enzyme Scaffolds: Assembling the pathway enzymes onto a synthetic protein or nucleic acid scaffold to bring them into close proximity and control their spatial organization.

  • Metabolic Engineering: Modifying the fungal genome to optimize the expression of AROM complex components, eliminate competing metabolic pathways that consume intermediates, and enhance the overall metabolic flux towards the desired product.[5][6][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to engineer the AROM complex.

Problem 1: Low or no expression of the engineered AROM fusion protein in Aspergillus niger.

  • Possible Cause 1: Codon usage. The codons in your engineered gene may not be optimal for Aspergillus niger.

    • Solution: Synthesize your gene with codons optimized for A. niger. Several online tools and commercial services are available for this purpose.

  • Possible Cause 2: Promoter strength. The promoter used to drive the expression of your fusion protein may be too weak.

    • Solution: Use a strong, well-characterized promoter for high-level constitutive or inducible expression in A. niger. The glyceraldehyde-3-phosphate dehydrogenase promoter (gpdA) is a commonly used strong constitutive promoter.[10]

  • Possible Cause 3: mRNA instability. The mRNA transcript of your fusion protein might be unstable.

    • Solution: Include appropriate 5' and 3' untranslated regions (UTRs) in your expression cassette to enhance mRNA stability.

  • Possible Cause 4: Protein toxicity. The overexpression of a large fusion protein might be toxic to the fungal cells.

    • Solution: Use an inducible expression system, such as the Tet-on system, to control the timing and level of protein expression.[11] This allows for initial biomass accumulation before inducing the expression of the potentially toxic protein.

Problem 2: The engineered AROM fusion protein is expressed but shows low or no enzymatic activity.

  • Possible Cause 1: Improper folding. The fusion of two or more enzyme domains can lead to misfolding and loss of activity.

    • Solution 1: Experiment with different flexible linkers (e.g., (GGGGS)n repeats) of varying lengths between the fused domains. This can provide the necessary flexibility for each domain to fold correctly.

    • Solution 2: Alter the orientation of the fused domains (e.g., Enzyme A - Linker - Enzyme B vs. Enzyme B - Linker - Enzyme A). The N- and C-terminal positioning can significantly impact folding and activity.

  • Possible Cause 2: Steric hindrance. The active site of one or both enzymes in the fusion protein may be sterically hindered.

    • Solution: In addition to optimizing the linker, consider introducing mutations to amino acids near the fusion junction to create more space around the active sites. This requires careful structural analysis of the individual enzymes.

Problem 3: Metabolic flux analysis does not show a significant increase in pathway throughput or a decrease in intermediate leakage after engineering the AROM complex.

  • Possible Cause 1: The engineered construct is not effective. The specific fusion or scaffolding strategy may not be sufficient to promote efficient substrate channeling.

    • Solution: Try alternative strategies. If a simple fusion protein doesn't work, consider a more complex scaffold that can accommodate multiple enzymes of the pathway.

  • Possible Cause 2: Rate-limiting steps elsewhere in the pathway. The engineered AROM complex may no longer be the bottleneck. Other enzymes in the shikimate pathway or precursor-supplying pathways may now be rate-limiting.[12]

    • Solution: Perform a more comprehensive metabolic flux analysis to identify the new bottleneck.[13] Overexpress the enzymes identified as the new rate-limiting steps.

  • Possible Cause 3: Inaccurate measurement of metabolic flux. The methods used to quantify intermediates and final products may not be sensitive or accurate enough to detect subtle changes.

    • Solution: Optimize your analytical methods. Use highly sensitive techniques like LC-MS/MS for accurate quantification of metabolites.[14] Employ 13C-labeling experiments for more precise flux analysis.

Quantitative Data Summary

Experimental ConditionIntermediate Leakage (%)Final Product Titer (g/L)Reference
Wild-Type A. niger25%1.2Hypothetical
A. niger with AROM Fusion Protein (AroB-AroE)15%2.5Hypothetical
A. niger with Shikimate Pathway Scaffold8%4.1Hypothetical

Experimental Protocols

1. Protocol for CRISPR/Cas9-Mediated Fusion of Two AROM Complex Genes in Aspergillus niger

This protocol describes the fusion of two sequential enzymes from the shikimate pathway, for example, 3-dehydroquinate dehydratase (AroD) and shikimate dehydrogenase (AroE), in Aspergillus niger using CRISPR/Cas9.

Materials:

  • A. niger strain (e.g., ATCC 1015)

  • CRISPR/Cas9 plasmid for A. niger (containing Cas9 expression cassette and a selection marker)[11][15][16][17]

  • Plasmid for expressing the guide RNA (gRNA)

  • Donor DNA template containing the fused gene sequence with a linker and homology arms

  • Protoplast preparation reagents (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-CaCl2 solution for transformation

  • Selective growth media

Methodology:

  • gRNA Design: Design two gRNAs targeting the genomic region where the fusion is desired. One gRNA should target the stop codon region of the first gene (e.g., aroD), and the second should target the start codon region of the second gene (e.g., aroE).

  • Donor DNA Construction: Synthesize a donor DNA fragment that contains:

    • A 5' homology arm (~1 kb) corresponding to the sequence upstream of the aroD stop codon.

    • The coding sequence of aroD (without the stop codon).

    • A flexible linker sequence (e.g., encoding (GGGGS)3).

    • The coding sequence of aroE (without the start codon).

    • A 3' homology arm (~1 kb) corresponding to the sequence downstream of the aroE start codon.

  • Vector Construction: Clone the designed gRNAs into the gRNA expression plasmid.

  • Protoplast Preparation: Grow A. niger mycelia and harvest them. Generate protoplasts by enzymatic digestion of the cell walls.

  • Transformation: Co-transform the A. niger protoplasts with the Cas9 plasmid, the gRNA plasmid, and the donor DNA fragment using the PEG-CaCl2 method.[11]

  • Selection and Screening: Plate the transformed protoplasts on selective media. Screen the resulting colonies by PCR using primers that flank the integration site to identify clones with the correct gene fusion.

  • Sequence Verification: Sequence the PCR product from positive clones to confirm the correct in-frame fusion of the two genes.

2. Protocol for Quantifying Intermediate Leakage using Isotope Dilution Mass Spectrometry

This protocol allows for the quantification of the leakage of a specific intermediate from the AROM complex.

Materials:

  • Wild-type and engineered fungal strains

  • Growth medium containing a 13C-labeled precursor (e.g., [U-13C]-glucose)

  • Unlabeled (12C) standard of the intermediate of interest

  • LC-MS/MS system

Methodology:

  • Cultivation: Grow the fungal strains in a medium containing the 13C-labeled precursor to a steady-state labeling of the intracellular metabolites.

  • Quenching and Extraction: Rapidly quench the metabolism and extract the intracellular metabolites.

  • Isotope Dilution: To a known volume of the cell extract, add a known amount of the unlabeled (12C) standard of the intermediate you want to quantify.

  • LC-MS/MS Analysis: Analyze the mixture by LC-MS/MS. Monitor the mass transitions for both the 13C-labeled (from the cells) and 12C-unlabeled (the standard) versions of the intermediate.

  • Quantification: Calculate the concentration of the 13C-labeled intermediate in the extract based on the ratio of the peak areas of the 13C-labeled and 12C-unlabeled forms and the known amount of the added standard.[18]

  • Leakage Calculation: The amount of the 13C-labeled intermediate detected represents the pool that has "leaked" from the AROM complex and is present in the cytoplasm. This can be expressed as a percentage of the total flux through that step of the pathway, which can be determined through metabolic flux analysis.

Visualizations

AROM_Pathway cluster_AROM Leaky AROM Complex cluster_leakage Cytoplasm E1 DHQ Synthase E2 3-Dehydroquinase E1->E2 Intermediate 1 leak1 E1->leak1 Leakage E3 Shikimate Dehydrogenase E2->E3 Intermediate 2 leak2 E2->leak2 Leakage E4 Shikimate Kinase E3->E4 Intermediate 3 leak3 E3->leak3 Leakage E5 EPSP Synthase E4->E5 Intermediate 4 leak4 E4->leak4 Leakage End Chorismate E5->End Start Precursors Start->E1

Figure 1: The "leaky" nature of the native fungal AROM complex.

Engineered_AROM cluster_fused Engineered Fusion Protein cluster_scaffold Enzyme Scaffold E1_E2 DHQ Synthase - 3-Dehydroquinase E3_scaff Shikimate Dehydrogenase E1_E2->E3_scaff Enhanced Channeling Scaffold Scaffold Protein E3_scaff->Scaffold E4_scaff Shikimate Kinase E3_scaff->E4_scaff Enhanced Channeling E4_scaff->Scaffold End Chorismate E4_scaff->End Start Precursors Start->E1_E2

Figure 2: Strategies to circumvent AROM complex leakiness.

Experimental_Workflow cluster_design Design & Construction cluster_analysis Analysis A Design gRNAs & Donor DNA B CRISPR/Cas9-mediated Gene Fusion in A. niger A->B C Screening & Verification B->C D Cultivation of Engineered Strain C->D Validated Strain E Metabolite Extraction & Isotope Dilution D->E F LC-MS/MS Analysis E->F G Metabolic Flux Analysis F->G G->A Iterative Optimization

Figure 3: Experimental workflow for engineering and analyzing the AROM complex.

References

Validation & Comparative

A Comparative Analysis of the Kinetic Properties of DAHP Synthase Isoenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase marks the committed step in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, and plants, but absent in mammals. This pathway's initial enzyme is a critical control point, regulating the carbon flow into this vital metabolic cascade. The diverse kinetic properties and regulatory mechanisms of DAHP synthase isoenzymes across different organisms present a compelling area of study for the development of novel antimicrobial agents and herbicides. This guide provides a comparative overview of the kinetic characteristics of various DAHP synthase isoenzymes, supported by experimental data and detailed methodologies.

Kinetic Parameters of DAHP Synthase Isoenzymes

The catalytic efficiency and substrate affinity of DAHP synthase isoenzymes are delineated by their kinetic parameters, primarily the Michaelis constant (Km) for its substrates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the turnover number (kcat), and the inhibition constant (Ki) for allosteric inhibitors. These parameters vary significantly among different isoenzymes, reflecting their adaptation to the specific metabolic needs of the organism.

OrganismIsoenzymeKm (PEP) [µM]Km (E4P) [µM]kcat [s⁻¹]InhibitorKi [µM]
Escherichia coliDAHPS (Trp-sensitive)5.33521Tryptophan1 (Kd)
Aspergillus nidulansAroFp40110-Tyrosine25
Aspergillus nidulansAroGp80250-Phenylalanine50
Saccharomyces cerevisiaeAro3p---Phenylalanine-
Saccharomyces cerevisiaeAro4p1255006Tyrosine0.9
Arabidopsis thalianaDAHPS1---Tyrosine-
Arabidopsis thalianaDAHPS2---Tyrosine-
Arabidopsis thalianaDAHPS3---Tyrosine-

Allosteric Regulation of the Shikimate Pathway

The activity of DAHP synthase is primarily regulated through feedback inhibition by the end products of the shikimate pathway: phenylalanine, tyrosine, and tryptophan.[1][2] This allosteric regulation allows the cell to maintain homeostasis of these essential amino acids. In many bacteria, distinct isoenzymes are feedback-inhibited by different aromatic amino acids.[3][4]

Shikimate_Pathway_Regulation PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose-4-Phosphate (E4P) E4P->DAHPS DAHP DAHP DAHPS->DAHP Shikimate_Pathway Shikimate Pathway (multiple steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phe_Tyr_Pathway Phenylalanine & Tyrosine Biosynthesis Chorismate->Phe_Tyr_Pathway Trp_Pathway Tryptophan Biosynthesis Chorismate->Trp_Pathway Phe Phenylalanine Phe_Tyr_Pathway->Phe Tyr Tyrosine Phe_Tyr_Pathway->Tyr Trp Tryptophan Trp_Pathway->Trp Phe->DAHPS Tyr->DAHPS Trp->DAHPS

Caption: Feedback inhibition of DAHP synthase by aromatic amino acids.

Experimental Protocols

The kinetic characterization of DAHP synthase isoenzymes is typically performed using spectrophotometric or colorimetric assays.

Continuous Spectrophotometric Assay

This method continuously monitors the consumption of PEP, which has a characteristic absorbance at 232 nm.[5]

Experimental Workflow:

Spectrophotometric_Assay_Workflow Prepare_Reaction_Mixture 1. Prepare Reaction Mixture (Buffer, MnCl2, E4P, PEP) Pre_incubate 2. Pre-incubate at Assay Temperature Prepare_Reaction_Mixture->Pre_incubate Initiate_Reaction 3. Initiate Reaction with DAHP Synthase Pre_incubate->Initiate_Reaction Monitor_Absorbance 4. Monitor Decrease in Absorbance at 232 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity 5. Calculate Initial Velocity and Kinetic Parameters Monitor_Absorbance->Calculate_Activity

Caption: Workflow for the continuous spectrophotometric DAHP synthase assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 1 mL total volume) contains 50 mM buffer (e.g., Bis-Tris, pH 7.5), 0.1 mM MnCl₂, 0.3 mM E4P, and 0.1 mM PEP.[6] For inhibitor studies, varying concentrations of the aromatic amino acid are included.

  • Pre-incubation: The reaction mixture, without the enzyme, is pre-incubated at the desired temperature (e.g., 37°C) for several minutes to ensure temperature equilibrium.

  • Reaction Initiation: The reaction is initiated by the addition of a known amount of purified DAHP synthase.

  • Data Acquisition: The decrease in absorbance at 232 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation. Ki values are determined by measuring the enzyme activity at different inhibitor concentrations.

Discontinuous Colorimetric Assay

This assay measures the amount of DAHP produced over a specific time period. The reaction is stopped, and the DAHP is then quantified colorimetrically.[7][8]

Detailed Methodology:

  • Reaction Setup: The reaction mixture is prepared similarly to the spectrophotometric assay, containing buffer, metal cofactor, PEP, and E4P.

  • Enzyme Reaction: The reaction is initiated by adding the enzyme and incubated for a fixed time (e.g., 10-30 minutes) at the optimal temperature.

  • Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid (TCA).[7]

  • Color Development: The amount of DAHP in the quenched reaction mixture is determined by a periodate-thiobarbituric acid assay. This involves oxidation of DAHP with periodate, followed by reaction with thiobarbituric acid to produce a colored adduct.

  • Measurement and Quantification: The absorbance of the colored product is measured at a specific wavelength (e.g., 549 nm), and the concentration of DAHP is determined from a standard curve.[8]

Conclusion

The kinetic properties of DAHP synthase isoenzymes are finely tuned to meet the metabolic demands of different organisms. The variations in substrate affinity, catalytic speed, and allosteric regulation highlight the evolutionary adaptations of this crucial enzyme. A thorough understanding of these kinetic differences is paramount for the rational design of targeted inhibitors for therapeutic and agricultural applications. The experimental protocols detailed herein provide a foundation for the consistent and reproducible characterization of DAHP synthase kinetics, facilitating further research in this important area.

References

A Comparative Guide to the Whole-Cell Validation of DAHP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various inhibitors targeting 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, a key enzyme in the shikimate pathway. The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making it an attractive target for the development of novel antimicrobial agents.[1][2][3] This document summarizes quantitative data from whole-cell assays, details relevant experimental protocols, and presents key biological pathways and workflows through structured diagrams.

Introduction to DAHP Synthase and the Shikimate Pathway

DAHP synthase catalyzes the first committed step in the shikimate pathway: the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[4] This seven-step metabolic route is responsible for the de novo synthesis of chorismate, the common precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine, as well as other essential aromatic compounds.[1][3] Due to its critical role, inhibiting DAHP synthase effectively blocks the entire pathway, leading to bacterial growth inhibition.

Performance of DAHP Synthase Inhibitors in Whole-Cell Assays

The validation of enzyme inhibitors in a whole-cell context is crucial to assess their potential as effective antimicrobial agents. This requires the compounds to penetrate the bacterial cell wall and membrane to reach their intracellular target. The following table summarizes the whole-cell activity of several DAHP synthase inhibitors from various studies. It is important to note that the experimental conditions, such as the bacterial strains and specific assays (Minimum Inhibitory Concentration vs. IC50), vary between studies, which should be considered when comparing the data.

InhibitorOrganism(s)Assay TypeActivityReference
TFP Oxime Ethyl Ester Escherichia coliGrowth Inhibition (IC50)0.21 ± 0.01 mg/mL[5]
TFP Semicarbazone Ethyl Ester Escherichia coliGrowth Inhibition (IC50)0.77 ± 0.08 mg/mL[5]
Quinic Acid Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)2.5 - 5 mg/mL[6]
Moraxella catarrhalisMinimum Inhibitory Concentration (MIC)2.5 - 5 mg/mL[6]
Providencia alcalifaciensMinimum Inhibitory Concentration (MIC)2.5 - 5 mg/mL[6]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)2.5 - 5 mg/mL[6]
Escherichia coliMinimum Inhibitory Concentration (MIC)2.5 - 5 mg/mL[6]
DAHP Oxime Not explicitly reported in a comparative whole-cell assay in the provided search results, but noted as a potent inhibitor.[4][7]--
DAHP Hydrazone Noted as a highly potent inhibitor (Ki = 10 ± 1 nM), with whole-cell data not detailed in the provided search results.[5]--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of DAHP synthase inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated overnight at 37°C with shaking (e.g., 200 rpm).

  • The overnight culture is diluted in fresh broth to a standardized cell density, typically corresponding to a 0.5 McFarland standard.[8]

b. Assay Procedure:

  • Two-fold serial dilutions of the inhibitor are prepared in a 96-well microtiter plate containing the appropriate broth medium.[9]

  • The standardized bacterial inoculum is added to each well.

  • Control wells are included: a positive control with bacteria and no inhibitor, and a negative control with broth only.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[9]

IC50 (Half-maximal Inhibitory Concentration) Growth Inhibition Assay

This assay measures the concentration of an inhibitor that is required for 50% inhibition of a biological process, in this case, bacterial growth.

a. Preparation of Bacterial Culture:

  • An overnight culture of the test bacterium (e.g., E. coli) is grown in a suitable medium (e.g., Luria-Bertani broth).

  • The culture is diluted to a starting optical density at 600 nm (OD600) of approximately 0.1 in fresh medium.

b. Assay Procedure:

  • The diluted bacterial culture is dispensed into the wells of a 96-well plate.

  • Various concentrations of the test inhibitor are added to the wells.

  • The plate is incubated at 37°C with continuous shaking in a microplate reader.

  • The OD600 is measured at regular intervals (e.g., every 15-30 minutes) over several hours to monitor bacterial growth.

  • The growth rates are calculated, and the IC50 value is determined by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Target Validation by Overexpression

To confirm that the observed whole-cell activity is due to the inhibition of DAHP synthase, a target validation experiment can be performed.

a. Strain Construction:

  • An expression vector containing the gene for DAHP synthase is transformed into the test bacterium.

  • A control strain is created with an empty vector.

b. Assay Procedure:

  • The growth inhibition assay (either MIC or IC50) is repeated with both the overexpressing strain and the control strain.

  • If the inhibitor specifically targets DAHP synthase, the strain overexpressing the enzyme should exhibit increased resistance to the compound (a higher MIC or IC50 value) compared to the control strain.[5] This is because the higher concentration of the target enzyme requires a higher concentration of the inhibitor to achieve the same level of growth inhibition.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the shikimate pathway and a typical experimental workflow for inhibitor validation.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase (Target of Inhibition) PEP->DAHPS E4P Erythrose-4-phosphate (E4P) E4P->DAHPS DAHP DAHP DAHPS->DAHP DHQ_Synthase 3-dehydroquinate synthase DAHP->DHQ_Synthase DHQ 3-Dehydroquinate DHQ_Synthase->DHQ Shikimate_Pathway ... DHQ->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Whole_Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions Serial_Dilution Perform Serial Dilutions of Inhibitor in 96-well plate Inhibitor_Prep->Serial_Dilution Culture_Prep Prepare Overnight Bacterial Culture Inoculation Inoculate with Standardized Bacterial Suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Measure Bacterial Growth (e.g., OD600) Incubation->Readout Determine_MIC_IC50 Determine MIC or IC50 Readout->Determine_MIC_IC50

References

A Comparative Analysis of the Shikimate Pathway in Diverse Microorganisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the shikimate pathway in various microorganisms. The pathway's absence in animals makes it a prime target for the development of novel antimicrobial agents. This document details the key differences in enzyme organization, kinetics, and regulation across bacteria and fungi, supported by experimental data and detailed protocols.

The shikimate pathway is a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1] Its final product, chorismate, serves as a crucial precursor for a wide array of secondary metabolites.[2]

I. Organizational and Kinetic Diversity of Shikimate Pathway Enzymes

A striking difference in the shikimate pathway across microorganisms lies in the organization of its enzymes. In bacteria, such as Escherichia coli, the seven enzymes of the pathway are monofunctional, encoded by separate genes.[3] In contrast, fungi, like Saccharomyces cerevisiae, possess a pentafunctional enzyme complex known as the AROM complex.[3] This large, single polypeptide catalyzes five consecutive steps in the pathway, from the second to the sixth reaction.[4] This fusion of enzymatic activities is believed to enhance metabolic efficiency by channeling substrates between active sites.[5]

The kinetic parameters of these enzymes also exhibit notable differences, reflecting distinct regulatory strategies and metabolic fluxes in these organisms. Below is a comparative summary of the kinetic data for key enzymes in E. coli and the fungal AROM complex.

Quantitative Data Summary
EnzymeMicroorganismGene/ProteinSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Specific Activity (U/mg)
3-Dehydroquinate Synthase Escherichia coliAroB3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)~4--
Aspergillus nidulans (AROM complex)AroADAHP1.419-
Shikimate Dehydrogenase Escherichia coliAroEShikimate650.24-
NADP⁺56
Aspergillus nidulans (AROM complex)AroAShikimate1700--
NAD⁺150
Chorismate Synthase Escherichia coliAroC5-enolpyruvylshikimate-3-phosphate (EPSP)---
Saccharomyces cerevisiaeARO2EPSP---

II. Regulatory Mechanisms: A Tale of Two Systems

The regulation of the shikimate pathway also diverges significantly between bacteria and fungi. In E. coli, the primary control point is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which exists as three isozymes (AroG, AroF, and AroH).[6] Each isozyme is subject to feedback inhibition by one of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan, respectively.[6] This allows for fine-tuned regulation of the carbon flow into the pathway based on the cellular demand for each specific amino acid.

In Saccharomyces cerevisiae, the regulation also occurs at the level of DAHP synthase, with two isozymes encoded by the ARO3 and ARO4 genes.[4] These isoenzymes are feedback-inhibited by phenylalanine and tyrosine.[4] Furthermore, the expression of the ARO genes in yeast is subject to a general amino acid control mechanism, providing a broader regulatory response to amino acid starvation.[4]

III. Visualizing the Pathways and Workflows

To better illustrate the differences and processes discussed, the following diagrams were generated using Graphviz.

Shikimate Pathway Overview

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs

Caption: The seven-step shikimate pathway from precursors to chorismate.

Enzyme Organization: Bacteria vs. Fungi

Enzyme_Organization cluster_bacteria Bacteria (e.g., E. coli) cluster_fungi Fungi (e.g., S. cerevisiae) AroG AroG AroB AroB AroG->AroB AroD AroD AroB->AroD AroE AroE AroD->AroE AroK AroK/L AroE->AroK AroA AroA AroK->AroA AroC AroC AroA->AroC ARO3_4 ARO3/4 AROM AROM Complex (DHQS, DHQD, SDH, SK, EPSPS) ARO3_4->AROM ARO2 ARO2 AROM->ARO2 Experimental_Workflow Start Start: Purified Enzyme Prepare Prepare Reaction Mixture (Buffer, Substrate) Start->Prepare Incubate Incubate at Optimal Temperature Prepare->Incubate Measure Measure Product Formation/Substrate Depletion (e.g., Spectrophotometry) Incubate->Measure Analyze Analyze Data: Calculate Kinetic Parameters (Km, kcat) Measure->Analyze End End: Kinetic Data Analyze->End

References

The Untapped Potential of DAHP Synthase Inhibition in Herbicide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of herbicide resistance in weeds presents a critical challenge to global food security, demanding the urgent discovery of novel herbicidal modes of action. While the shikimate pathway has been a successful target for herbicides, the focus has largely been on the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the target of glyphosate.[1][2] This guide delves into the largely unexplored potential of targeting the first committed step of this pathway: 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[3][4] By inhibiting DAHP synthase, the gateway to aromatic amino acid biosynthesis, it is theoretically possible to develop a new generation of potent and selective herbicides.

This publication provides a comparative analysis of the current, albeit limited, landscape of DAHP synthase inhibitors with established herbicides targeting amino acid biosynthesis. We present available experimental data, detailed methodologies for key evaluation experiments, and visualizations to guide future research in this promising area.

The Shikimate Pathway: A Vital Target

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and microorganisms, but is absent in animals.[5] This metabolic route is responsible for the production of numerous vital compounds, including proteins, secondary metabolites, and hormones.[6] Its absence in animals makes it an attractive target for the development of selective herbicides with low mammalian toxicity.

DAHP synthase catalyzes the initial reaction of the shikimate pathway, the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[4] As the first enzyme, it plays a crucial role in regulating the flow of carbon into the pathway.[3][4]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase (Target for Novel Herbicides) PEP->DAHP_Synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate leads to EPSP_Synthase EPSP Synthase (Target for Glyphosate) Chorismate->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) EPSP_Synthase->Aromatic_Amino_Acids

Figure 1. The Shikimate Pathway and Herbicide Targets.

Comparative Efficacy of Amino Acid Biosynthesis Inhibitors

While data on novel DAHP synthase inhibitors with proven herbicidal activity is scarce, we can compare the inhibitory potential of known DAHP synthase inhibitors with commercially successful herbicides that target other enzymes in amino acid synthesis pathways. This comparison highlights the need for further research and development in targeting DAHP synthase for weed management.

Herbicide/InhibitorTarget EnzymeTarget Organism(s)In Vitro Efficacy (IC50/Ki)Whole-Plant Efficacy (GR50)Reference(s)
Novel DAHP Synthase Inhibitors (Hypothetical) DAHP Synthase Plants Data Needed Data Needed
DAHP OximeDAHP SynthaseE. coliKi = 1.5 µMNot reported for plants[4][7]
Quinic AcidDAHP SynthaseProvidencia alcalifaciensappKi = 382 µMNot reported for plants[5]
Alternative Herbicides
GlyphosateEPSP SynthaseBroad-spectrumCompetitive inhibitor of PEPVaries by species[1][2][8]
ImazapicAcetolactate Synthase (ALS)Broad-spectrumID50 ≈ 2 - 11.6 µMVaries by species
ChlorsulfuronAcetolactate Synthase (ALS)Broadleaf weedsNanomolar range KiVaries by species[9]

Note: The efficacy values for alternative herbicides can vary significantly depending on the specific weed species, environmental conditions, and formulation. The data for DAHP synthase inhibitors are primarily from studies on microbial enzymes and may not directly translate to plant enzymes.

Experimental Protocols for Evaluating Novel Herbicides

The following are detailed methodologies for key experiments required to evaluate the efficacy of novel herbicides targeting DAHP synthase.

In Vitro DAHP Synthase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of DAHP synthase.

a. Enzyme Extraction and Purification:

  • Isolate DAHP synthase from the target plant species (e.g., Arabidopsis thaliana, crop, or weed species).

  • Recombinantly express and purify the enzyme for higher purity and consistency.[10]

b. Assay Principle:

  • The assay measures the rate of DAHP formation from the substrates PEP and E4P.

  • The consumption of PEP can be monitored spectrophotometrically at 232 nm.[10]

  • Alternatively, the release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay, with absorbance measured around 620 nm.[10]

c. Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., MOPS or Tris-HCl), a divalent metal cofactor (e.g., Mn2+), and the substrates PEP and E4P.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the reaction by adding the purified DAHP synthase.

  • Monitor the reaction progress over time by measuring the change in absorbance at the appropriate wavelength.

  • Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole-Plant Bioassay

This assay evaluates the herbicidal effect of a compound on living plants under controlled conditions.[6][11][12]

a. Plant Material and Growth Conditions:

  • Select target weed species and, if applicable, crop species for selectivity testing.

  • Germinate seeds and grow seedlings to a specific growth stage (e.g., 2-4 leaf stage) in a greenhouse or growth chamber with controlled temperature, light, and humidity.[12]

b. Herbicide Application:

  • Prepare a range of concentrations of the test compound in a suitable formulation (e.g., with adjuvants to improve uptake).

  • Apply the herbicide solution to the plants using a precision sprayer to ensure uniform coverage.[12]

c. Data Collection and Analysis:

  • Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Visual injury ratings (on a scale of 0% to 100%) and plant biomass (fresh or dry weight) are common metrics.

  • Determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Whole-Plant Evaluation Compound_Synthesis Novel Compound Synthesis Enzyme_Assay DAHP Synthase Inhibition Assay Compound_Synthesis->Enzyme_Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Herbicide_Application Apply Test Compound IC50_Determination->Herbicide_Application Promising Compounds Plant_Growth Grow Target Weed Species Plant_Growth->Herbicide_Application Data_Collection Assess Plant Injury & Biomass Herbicide_Application->Data_Collection GR50_Determination Determine GR50 Data_Collection->GR50_Determination Lead_Optimization Lead Optimization & Field Trials GR50_Determination->Lead_Optimization Lead Compound Identification

References

A Comparative Guide to 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase Structure and Function Across Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DAHPS) is a critical enzyme that serves as the gatekeeper for the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, and plants, but is notably absent in animals.[1][2][3] This makes DAHPS a promising target for the development of novel antimicrobial agents and herbicides.[1] The enzyme catalyzes the first committed step: an aldol-like condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate (E4P) to form DAHP.[2][4][5] This guide provides a structural and functional comparison of DAHPS from various organisms, supported by experimental data and detailed protocols.

Structural and Phylogenetic Diversity

DAHP synthases are broadly classified into three major subtypes (Iα, Iβ, and II) based on phylogenetic analysis.[6] These classifications correlate with significant differences in quaternary structure, allosteric regulation, and the protein domains present.[4][6]

  • Type Iα: Often found in bacteria like Escherichia coli and fungi such as Saccharomyces cerevisiae, these enzymes typically feature extra segments on their core (β/α)₈-barrel domain.[4] These additional segments are directly involved in forming the binding sites for allosteric inhibitors.[4]

  • Type Iβ: Exemplified by the DAHPS from Thermotoga maritima, these enzymes lack the extra barrel segments seen in Type Iα.[4] Instead, they possess an N-terminal ferredoxin-like (FL) domain, which is believed to mediate allosteric regulation.[4] The presence of this domain often leads to a homotetrameric quaternary structure, formed by the dimerization of dimers.[5]

  • Type II: These enzymes, found in organisms like Mycobacterium tuberculosis, are evolutionarily distinct from Type I synthases.[7] While they perform the same catalytic function, their structural architecture and regulatory mechanisms differ significantly.

Despite these high-level structural variations, the catalytic active site, located within the (β/α)₈-barrel, is remarkably conserved across different organisms.[4] All DAHPS enzymes require a divalent metal cofactor, such as Mn²⁺, Fe²⁺, or Co²⁺, for catalytic activity, which is coordinated by conserved histidine and cysteine residues.[2][8]

Comparative Analysis of Kinetic Parameters

The catalytic efficiency of DAHP synthase varies between organisms and is often dependent on the specific metal cofactor present. The following table summarizes key kinetic parameters for DAHPS from representative organisms.

OrganismIsozyme/TypeMetal CofactorSubstrateKₘ / S₀.₅ (µM)kcat (s⁻¹)Reference
Escherichia coli DAHPS(Phe)Mn²⁺PEP-70[9]
E4P--
Escherichia coli DAHPS(Trp)Mn²⁺PEP5.321[10]
E4P35[10]
Saccharomyces cerevisiae DAHPS(Tyr)-PEP---
E4P--
Thermotoga maritima Type Iβ-PEP---
E4P--
Providencia alcalifaciens DAHPS(Phe)-PEP--[1]

Note: Kinetic data for some organisms is incomplete in the available search results. Kₘ is the Michaelis constant for enzymes following Michaelis-Menten kinetics, while S₀.₅ is the substrate concentration at half-maximal velocity for allosteric enzymes.

Allosteric Regulation: A Diverse Set of Mechanisms

Situated at the entry point of a vital metabolic pathway, DAHPS is a critical checkpoint for regulating carbon flux.[2][6][11] This regulation is primarily achieved through allosteric feedback inhibition by the pathway's end products: phenylalanine, tyrosine, and tryptophan.[5][6] The specific regulatory schemes are highly diverse.

  • In Bacteria: Organisms like E. coli employ a system of multiple isoenzymes, each sensitive to inhibition by a different aromatic amino acid.[2][3] For example, the AroG, AroF, and AroH isoenzymes are inhibited by phenylalanine, tyrosine, and tryptophan, respectively. This allows for fine-tuned control of the pathway in response to the specific needs for each amino acid.

  • In Fungi: In S. cerevisiae, two main isoenzymes exist, which are differentially regulated by tyrosine and phenylalanine.[3][12]

  • In Plants: Plant DAHPS regulation is primarily managed at the level of gene expression (transcriptional control) rather than through feedback inhibition of the enzyme itself.[2]

The structural basis for this allosteric control is as varied as the regulatory patterns themselves. In Type Iα enzymes, inhibitors bind to sites formed by auxiliary domains or extensions of the catalytic barrel, inducing conformational changes that inhibit catalysis.[4] In Type Iβ enzymes like that from T. maritima, the N-terminal ferredoxin-like domain is the likely mediator of allosteric signals.[4][5] In Mycobacterium tuberculosis, the allosteric sites are located near the interfaces of the homotetrameric assembly.[11]

The following table summarizes the allosteric inhibitors for DAHPS from several organisms.

OrganismIsozyme/TypeAllosteric Inhibitor(s)Kᵢ / Kᴅ (µM)Reference
Escherichia coli DAHPS(Trp)Tryptophan1 (Kᴅ)[10]
Providencia alcalifaciens DAHPS(Phe)Phenylalanine132 (appKᵢ)[1]
Quinic Acid (inhibitor)382 (appKᵢ)[1]
Thermotoga maritima Type IβTyrosine, Phenylalanine-[5]
Saccharomyces cerevisiae DAHPS(Tyr)Tyrosine-[12]
DAHPS(Phe)Phenylalanine-[12]

Visualizations

Shikimate Pathway Overview

The following diagram illustrates the position of DAHP synthase as the first of seven enzymes in the shikimate pathway, which converts central metabolites into chorismate, the precursor for aromatic amino acids.

Shikimate_Pathway Shikimate Pathway Overview cluster_inputs Inputs PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase (Step 1) PEP->DAHPS E4P Erythrose-4-Phosphate (E4P) E4P->DAHPS DAHP DAHP DAHPS->DAHP DHQ_Synthase DHQ Synthase (Step 2) DAHP->DHQ_Synthase DHQ 3-Dehydroquinate (DHQ) DHQ_Synthase->DHQ DHQ_Dehydratase DHQ Dehydratase (Step 3) DHQ->DHQ_Dehydratase DHS 3-Dehydroshikimate (DHS) DHQ_Dehydratase->DHS Shikimate_DH Shikimate Dehydrogenase (Step 4) DHS->Shikimate_DH Shikimate Shikimate Shikimate_DH->Shikimate Shikimate_Kinase Shikimate Kinase (Step 5) Shikimate->Shikimate_Kinase S3P Shikimate-3-Phosphate (S3P) Shikimate_Kinase->S3P EPSP_Synthase EPSP Synthase (Step 6) S3P->EPSP_Synthase EPSP EPSP EPSP_Synthase->EPSP Chorismate_Synthase Chorismate Synthase (Step 7) EPSP->Chorismate_Synthase Chorismate Chorismate Chorismate_Synthase->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Caption: Overview of the shikimate pathway for aromatic amino acid biosynthesis.

Allosteric Regulation Comparison

This diagram illustrates the differing feedback inhibition strategies for DAHP synthase in E. coli and S. cerevisiae.

Allosteric_Regulation Feedback Inhibition Models cluster_ecoli Escherichia coli cluster_scerevisiae Saccharomyces cerevisiae AroF DAHPS (AroF) AroG DAHPS (AroG) AroH DAHPS (AroH) Aro3 DAHPS (Aro3) Aro4 DAHPS (Aro4) Phe Phenylalanine Phe->AroG Phe->Aro3 Tyr Tyrosine Tyr->AroF Tyr->Aro4 Trp Tryptophan Trp->AroH

Caption: Comparison of allosteric feedback inhibition in E. coli and S. cerevisiae.

Experimental Protocols

Discontinuous Colorimetric Assay for DAHP Synthase Activity

This protocol is a standard method for measuring DAHPS activity by quantifying the amount of DAHP produced. The product is oxidized by periodate, and the resulting β-formylpyruvate reacts with thiobarbituric acid (TBA) to form a distinct pink chromophore measurable at 549 nm.[13]

Materials:

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, or EPPS, pH 8.5)[8]

  • Phosphoenolpyruvate (PEP) solution (e.g., 10 mM)

  • D-Erythrose-4-phosphate (E4P) solution (e.g., 10 mM)

  • Divalent metal cofactor solution (e.g., 20 mM MnCl₂ or CoCl₂)[8]

  • Purified DAHP synthase enzyme, diluted in reaction buffer

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)[13]

  • Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄[13]

  • Sodium Arsenite Solution: 2% (w/v) sodium arsenite in 0.5 M HCl[13]

  • Thiobarbituric Acid (TBA) Solution: 0.3% (w/v) TBA, pH 2.0[13]

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing reaction buffer, PEP, E4P, and the metal cofactor.[8]

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.[13]

    • Initiate the reaction by adding a specific volume of the enzyme sample.[13]

    • Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding an equal volume of 10% TCA.[13]

    • Run a parallel negative control using a boiled, inactive enzyme.[8]

  • Colorimetric Detection:

    • To the stopped reaction, add the Periodate Solution and incubate for 30 minutes at 37°C to oxidize the DAHP.

    • Add the Sodium Arsenite Solution to quench the excess periodate.

    • Add the TBA Solution and incubate at 100°C for 15 minutes to develop the pink color.

    • Cool the samples to room temperature and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 549 nm.

  • Calculation:

    • Calculate the concentration of DAHP produced using its molar extinction coefficient (ε₅₄₉ = 4.5 x 10⁴ M⁻¹cm⁻¹).[8]

    • Determine the specific activity of the enzyme (µmol of product per minute per mg of protein).

Workflow for Protein Expression, Purification, and Crystallization

Obtaining high-resolution structural data for DAHP synthase typically involves X-ray crystallography.

Crystallography_Workflow Protein Crystallography Workflow Gene DAHPS Gene Amplification Cloning Cloning into Expression Vector Gene->Cloning Expression Overexpression in Host (e.g., E. coli) Cloning->Expression Lysis Cell Lysis & Clarification Expression->Lysis Purification Protein Purification (e.g., Affinity, IEX, SEC) Lysis->Purification QC Purity & Homogeneity Check (SDS-PAGE, DLS) Purification->QC Crystallization Crystallization Screening (Vapor Diffusion) QC->Crystallization Optimization Crystal Optimization Crystallization->Optimization Diffraction X-ray Diffraction Data Collection Optimization->Diffraction Phasing Phase Determination (e.g., MAD, MR) Diffraction->Phasing Modeling Model Building & Refinement Phasing->Modeling Structure Final 3D Structure Modeling->Structure

Caption: General workflow for determining the crystal structure of DAHP synthase.

Methodology Outline:

  • Protein Expression and Purification: The gene encoding the target DAHPS is cloned into an expression vector and overexpressed in a suitable host, such as E. coli.[7] For phasing purposes, selenomethionine-substituted protein may be produced.[7] The enzyme is then purified to homogeneity using a series of chromatography steps.

  • Crystallization: The purified protein is subjected to high-throughput screening of various crystallization conditions (precipitants, pH, salts, additives).[7][14] Initial crystal hits are then optimized to produce diffraction-quality crystals.[7]

  • Data Collection and Structure Solution: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam.[14] The resulting diffraction pattern is recorded. The phase problem is solved using methods like Multiwavelength Anomalous Diffraction (MAD) or Molecular Replacement (MR) if a homologous structure is available.[7][14] Finally, an atomic model of the protein is built into the electron density map and refined to yield the final three-dimensional structure.[4]

References

A Comparative Guide to the In Vitro and In Vivo Activity of Engineered DAHP Synthase Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of engineered 3-deoxy-D-arabinose-heptulosonate-7-phosphate (DAHP) synthase variants, examining their activity in controlled laboratory settings (in vitro) versus within living cells (in vivo). The data and methodologies presented are collated from key studies in the field to support researchers in metabolic engineering and drug development.

Introduction

DAHP synthase (DHS) is a critical enzyme that catalyzes the first committed step in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms and plants.[1][2][3] Due to its role as a gateway for carbon flux into this pathway, DAHP synthase is a primary target for metabolic engineering. A key limitation of wild-type DAHP synthase is its susceptibility to feedback inhibition by the aromatic amino acid end products.[1][4] This regulation, while beneficial for the cell's economy, hinders the overproduction of valuable aromatic compounds in industrial biotechnology.[4]

To overcome this bottleneck, researchers have engineered DAHP synthase variants with reduced sensitivity to feedback inhibition. Evaluating the success of these engineered variants requires a dual approach: characterizing the purified enzyme's kinetic properties in vitro and assessing its performance within a production host in vivo. This guide compares these two aspects, providing insights into how well in vitro characteristics translate to desired in vivo outcomes.

Data Presentation: In Vitro vs. In Vivo Performance

The performance of engineered DAHP synthase variants is typically assessed by measuring their kinetic parameters in isolation and their impact on product titers when expressed in a microbial host. Below is a summary of data from studies on DAHP synthase variants from various microorganisms.

In Vitro Activity of Engineered DAHP Synthase Variants

The primary goal of engineering DAHP synthase for industrial applications is to abolish the feedback inhibition by aromatic amino acids. The in vitro analysis, therefore, focuses on measuring the enzyme's activity in the presence of high concentrations of these inhibitors.

Table 1: Comparison of Specific Activity and Feedback Resistance of Wild-Type and Engineered DAHP Synthase Variants from Corynebacterium glutamicum (AroFcg)

VariantSpecific Activity (U/mg)Residual Activity at 5 mM Tyrosine
Wild-Type1.3 ± 0.1< 5%
E154N0.8 ± 0.1> 80%
P155L0.7 ± 0.1> 50%
E154SNot reported~100%
P155INot reported> 50%

(Data sourced from a study on engineering feedback resistance in C. glutamicum DAHP synthase)[4]

Table 2: Comparison of Specific Activity of Wild-Type and Engineered DAHP Synthase Variants from Pseudomonas putida (AroF-I) in the presence of Tyrosine

VariantSpecific Activity (U/mg) without TyrosineSpecific Activity (U/mg) with 5 mM Tyrosine
Wild-Type1.20.1
E154V0.80.7
P155L0.90.8
Q159L1.10.5

(Data derived from studies on protein engineering for feedback resistance in DAHP synthase)

In Vivo Performance of Engineered DAHP Synthase Variants

The ultimate test of an engineered DAHP synthase variant is its ability to increase the production of a target aromatic compound in a living organism. This is often achieved by expressing the gene encoding the feedback-resistant variant in a microbial host like E. coli or P. putida.

Table 3: Impact of Expressing Feedback-Resistant DAHP Synthase on the Production of Aromatic Compounds

Host OrganismEngineered DAHP SynthaseProductTiter/Yield Improvement
Escherichia coliaroFfbrMuconic AcidNot specified, but a key component in achieving high titer
Pseudomonas putidaEngineered variants (E154, P155, Q159)p-Coumaric AcidSignificantly increased production

(Information compiled from reviews on metabolic engineering of the shikimate pathway)[1]

Discussion of In Vitro vs. In Vivo Correlation

While there is a general positive correlation between reduced feedback inhibition in vitro and increased product titers in vivo, predicting the exact in vivo performance from in vitro kinetic data is challenging.[4][5][6] Several factors contribute to potential discrepancies:

  • Cellular Environment: The complex intracellular environment, with its high concentration of macromolecules ("macromolecular crowding"), can influence enzyme structure and function in ways not replicated in a dilute in vitro assay buffer.[6]

  • Substrate and Cofactor Availability: The in vivo activity of DAHP synthase is dependent on the intracellular pools of its substrates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which can be limiting.

  • Metabolic Flux and Regulation: The overall metabolic state of the cell, including the activity of downstream enzymes in the shikimate pathway and competing metabolic pathways, will influence the final product yield.

  • Enzyme Expression and Stability: The level of expression and the stability of the engineered enzyme within the host cell can also affect its overall in vivo activity.

Therefore, while in vitro characterization is an essential first step for screening and identifying promising enzyme variants, in vivo testing is crucial for validating their efficacy in a whole-cell system.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the literature.

In Vitro DAHP Synthase Activity Assay (Discontinuous Colorimetric Method)

This method measures the amount of DAHP produced over time.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), substrates (e.g., 2 mM PEP and 2 mM E4P), and a divalent metal cofactor (e.g., 1 mM MnCl₂).

  • Enzyme Preparation: Purify the wild-type and engineered DAHP synthase variants using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Reaction Initiation: Add a known amount of the purified enzyme to the pre-warmed reaction mixture to start the reaction. For inhibition assays, include the desired concentration of the inhibitor (e.g., 5 mM tyrosine).

  • Reaction Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).

  • Color Development: Add a periodate solution to oxidize the DAHP, followed by a thiobarbituric acid (TBA) solution. Heat the mixture to develop a colored product.

  • Quantification: Measure the absorbance of the colored product at a specific wavelength (e.g., 549 nm) using a spectrophotometer.

  • Calculation: Determine the amount of DAHP produced by comparing the absorbance to a standard curve. Specific activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) corresponds to the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

In Vivo Performance Evaluation (Shake Flask Fermentation)

This method assesses the ability of an engineered microbial strain to produce a target aromatic compound.

  • Strain Construction: Transform a suitable host strain (e.g., E. coli) with a plasmid expressing the engineered DAHP synthase variant. A control strain with the wild-type enzyme or an empty vector should also be prepared.

  • Inoculum Preparation: Grow a starter culture of the engineered and control strains in a suitable liquid medium overnight.

  • Fermentation: Inoculate a larger volume of production medium in shake flasks with the starter culture. The production medium should contain a defined carbon source (e.g., glucose) and other necessary nutrients.

  • Induction: If the expression of the DAHP synthase is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at a suitable point during cell growth.

  • Sampling: Withdraw samples from the culture at regular intervals.

  • Sample Processing: Separate the cells from the culture broth by centrifugation. The supernatant is used for quantifying the extracellular product, while the cell pellet can be used for other analyses (e.g., measuring intracellular metabolites).

  • Product Quantification: Analyze the concentration of the target aromatic compound in the supernatant using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the product concentration over time to determine the titer (g/L), yield (g product/g substrate), and productivity (g/L/h).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the engineering and analysis of DAHP synthase.

Shikimate_Pathway Glycolysis Glycolysis PEP PEP Glycolysis->PEP PPP Pentose Phosphate Pathway E4P E4P PPP->E4P DAHPS DAHP Synthase (aroF, aroG, aroH) PEP->DAHPS E4P->DAHPS DAHP DAHP Downstream Downstream Shikimate Pathway Enzymes DAHP->Downstream Chorismate Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHPS Feedback Inhibition Tyr->DAHPS Feedback Inhibition Trp->DAHPS Feedback Inhibition DAHPS->DAHP Downstream->Chorismate

Caption: The Shikimate Pathway and DAHP Synthase Regulation.

InVitro_InVivo_Workflow Gene_Selection Select Wild-Type DAHP Synthase Gene Mutagenesis Site-Directed Mutagenesis Gene_Selection->Mutagenesis Expression_Purification Gene Expression & Protein Purification Mutagenesis->Expression_Purification Strain_Construction Construct Expression Strain (e.g., E. coli) Mutagenesis->Strain_Construction In_Vitro_Assay In Vitro Enzyme Kinetics Assay Expression_Purification->In_Vitro_Assay Kinetic_Parameters Determine: - Specific Activity - Km, kcat - Ki (Feedback Resistance) In_Vitro_Assay->Kinetic_Parameters Comparison Compare In Vitro Data with In Vivo Performance Kinetic_Parameters->Comparison In_Vivo_Fermentation In Vivo Fermentation Strain_Construction->In_Vivo_Fermentation Product_Analysis Analyze Product Titer (e.g., HPLC) In_Vivo_Fermentation->Product_Analysis Product_Analysis->Comparison

Caption: Experimental Workflow for Comparing Enzyme Variants.

References

A Comparative Guide to the Analytical Determination of Shikimate Pathway Intermediates: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds. As this pathway is absent in mammals, it represents a significant target for the development of herbicides and antimicrobial agents. Accurate quantification of its intermediates is paramount for understanding the pathway's regulation, metabolic flux, and the efficacy of potential inhibitors.

This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of shikimate pathway intermediates. We will delve into their respective performances, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable technique for your research needs.

At a Glance: HPLC vs. GC-MS for Shikimate Pathway Analysis

The choice between HPLC and GC-MS for analyzing shikimate pathway intermediates hinges on several factors, including the specific intermediates of interest, required sensitivity, sample throughput, and available instrumentation. HPLC, particularly when coupled with mass spectrometry (LC-MS), is often favored for its ability to analyze these polar and thermally labile compounds in their native form. In contrast, GC-MS necessitates a derivatization step to increase the volatility of these analytes, adding to the complexity of sample preparation.

FeatureHPLC (especially LC-MS)GC-MS
Sample Preparation Simpler; often involves extraction and filtration.More complex; requires derivatization (e.g., silylation).
Direct Analysis Yes, for most intermediates.No, derivatization is mandatory.
Thermal Stability Suitable for thermally labile compounds (e.g., chorismate, prephenate).Risk of degradation for some intermediates even after derivatization.
Sensitivity High, especially with MS detection.High, but can be influenced by derivatization efficiency.
Selectivity High with MS detection.High, with characteristic fragmentation patterns.
Throughput Can be high with modern UPLC systems.Can be lower due to the derivatization step.
Cost Can be higher, especially for advanced MS detectors.Generally lower instrumentation cost.

Quantitative Performance Comparison

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for selected shikimate pathway intermediates using HPLC-MS. Obtaining a directly comparable and comprehensive set of validated LOD and LOQ values for a wide range of these specific intermediates by GC-MS from a single study is challenging due to the necessity of derivatization and the focus on LC-based methods in recent literature. However, typical LODs for derivatized organic acids by GC-MS are in the low ng/mL to µg/mL range.

IntermediateAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
3-DehydroquinateHPLC-MS~1-10 nM-[1]
3-DehydroshikimateHPLC-MS--
ShikimateHPLC-MS~0.1-1 µM0.73 nmol/mL of extract[1][2]
Shikimate-3-phosphateHPLC-MS2.4 pmol/injection-[2]
ChorismateHPLC-MS8 pmol/injection-[2]
PrephenateHPLC-MS22 pmol/injection2.75 nmol/mL of extract[2]
ArogenateHPLC-MS2.5 pmol/injection-[2]

Note: The LOD and LOQ values can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.

Visualizing the Shikimate Pathway and Analytical Workflows

To better understand the biochemical context and the analytical processes, the following diagrams were generated using Graphviz.

G Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Arogenate Arogenate Prephenate->Arogenate Phenylalanine Phenylalanine Arogenate->Phenylalanine Tyrosine Tyrosine Arogenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway leading to aromatic amino acids.

G HPLC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plant/Microbial Tissue Quenching Metabolism Quenching (e.g., liquid nitrogen) Sample->Quenching Extraction Extraction with Solvent (e.g., cold methanol/water) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Autosampler Injection Vial->Injection Separation Chromatographic Separation (e.g., HILIC column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification

Caption: General workflow for HPLC-MS analysis of shikimate intermediates.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant/Microbial Tissue Extraction Extraction & Lyophilization Sample->Extraction Derivatization Derivatization: 1. Methoximation (MeOx) 2. Silylation (e.g., MSTFA) Extraction->Derivatization Injection Autosampler Injection Derivatization->Injection Separation Gas Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification

Caption: General workflow for GC-MS analysis including derivatization.

Detailed Experimental Protocols

HPLC-MS Protocol for Simultaneous Quantification of Shikimate Pathway Intermediates

This protocol is adapted from El-Azaz & Maeda (2024) and is suitable for the analysis of multiple shikimate pathway intermediates in plant tissues.[2]

1. Sample Extraction: a. Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. To approximately 20 mg of frozen powder, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water). For prephenate and arogenate, a buffered extraction at a slightly alkaline pH may improve stability.[2] d. Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial. Analyze immediately.

2. HPLC-MS/MS Analysis:

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: Linear gradient from 90% to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 90% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each intermediate.

GC-MS Protocol for the Analysis of Shikimate Pathway Intermediates

This protocol is a general guideline for the analysis of organic acids and requires optimization for specific shikimate pathway intermediates.

1. Sample Preparation and Derivatization: a. Extract metabolites from the sample as described in the HPLC protocol (steps 1a-1e). b. Transfer a known volume of the extract to a new microcentrifuge tube and evaporate to complete dryness using a vacuum concentrator. This step is critical as water interferes with the silylation reaction. c. Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives. d. Silylation: Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility. e. Transfer the derivatized sample to a GC vial with an insert.

2. GC-MS Analysis:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 170°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 30°C/min, hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600. For targeted analysis, Selected Ion Monitoring (SIM) can be used to increase sensitivity.

Conclusion

Both HPLC-MS and GC-MS are powerful techniques for the analysis of shikimate pathway intermediates. For comprehensive, simultaneous analysis of the often polar and thermally unstable intermediates, HPLC-MS, particularly with HILIC chromatography, is generally the superior method . It offers high sensitivity and specificity with simpler sample preparation, avoiding the potential for incomplete derivatization or degradation of analytes.

GC-MS remains a viable and valuable alternative, especially for more stable intermediates like shikimic acid . It can provide excellent separation and confident identification through its extensive mass spectral libraries. However, the mandatory and often complex derivatization step is a significant drawback, potentially introducing variability and increasing analysis time.

The ultimate choice of method will depend on the specific research question, the target analytes, and the available resources. For researchers aiming to quantify a broad range of shikimate pathway intermediates, including the more labile ones, investing in an LC-MS based workflow is highly recommended. For studies focused on a limited number of more stable intermediates, a well-optimized GC-MS method can provide reliable and accurate results.

References

Validation of metabolic models of the shikimate pathway using experimental data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of metabolic pathways is a cornerstone of modern biotechnology and pharmaceutical development. The shikimate pathway, a crucial route for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria, but absent in animals, presents a prime target for the development of herbicides and antimicrobial agents. Consequently, the validation of in silico metabolic models of this pathway against robust experimental data is of paramount importance. This guide provides a comparative overview of common modeling approaches, their validation using experimental data, and detailed protocols for key experimental techniques.

The development of effective metabolic models is an iterative process of prediction and experimental validation. Various modeling frameworks, from stoichiometric models like Flux Balance Analysis (FBA) to more complex kinetic models, are employed to simulate the intricate network of biochemical reactions within the shikimate pathway. The predictive power of these models, however, is only as strong as their validation against real-world experimental data.

Comparative Analysis of Metabolic Models

Metabolic models of the shikimate pathway are primarily validated by comparing their predictions of metabolite concentrations and metabolic fluxes with experimentally determined values. Two predominant modeling approaches are Flux Balance Analysis (FBA) and kinetic modeling.

Flux Balance Analysis (FBA) is a constraint-based modeling approach that predicts the steady-state flux distribution in a metabolic network. Dynamic FBA (dFBA) extends this to predict time-course changes in metabolite concentrations.

Kinetic models , on the other hand, incorporate enzyme kinetics and aim to provide a more detailed and dynamic representation of the metabolic system.

Model TypeOrganismKey Validation MetricExperimental ValueModel PredictionReference
Dynamic Flux Balance Analysis (dFBA)Escherichia coliFinal Shikimic Acid TiterNot explicitly stated, but model reached 84% of the experimental value.~84% of experimental[1][2]
Genome-Scale Kinetic Model (k-ecoli457)Escherichia coliPearson Correlation (Product Yields)N/A0.84[3]
Flux Balance Analysis (FBA)Escherichia coliShikimate ProductionNot explicitly stated, but model predictions were used to guide strain engineering for increased production.Qualitative agreement[4]

Table 1: Comparison of Metabolic Model Predictions with Experimental Data. This table summarizes key validation metrics for different metabolic models of the shikimate pathway in E. coli. Direct comparison is challenging due to variations in experimental setups and reported metrics across studies.

Experimental Protocols for Model Validation

Accurate experimental data is the bedrock of metabolic model validation. The following are detailed protocols for key experiments used to generate this data.

Quantification of Intracellular Shikimate Pathway Intermediates using LC-MS/MS

This protocol outlines the general steps for quantifying the concentration of intracellular metabolites in the shikimate pathway from bacterial cultures, such as E. coli.

a) Sample Quenching and Metabolite Extraction:

  • Rapid Quenching: To halt metabolic activity instantly, rapidly transfer a known volume of cell culture into a quenching solution (e.g., 60% methanol) kept at a very low temperature (-40°C to -50°C).

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The extraction process is often enhanced by methods like sonication or bead beating to ensure complete cell lysis.

  • Centrifugation and Supernatant Collection: Centrifuge the cell lysate to remove cell debris and collect the supernatant containing the intracellular metabolites.

b) LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography (LC) system. A reversed-phase C18 column or a HILIC column can be used for the separation of the polar shikimate pathway intermediates. A gradient elution with solvents like acetonitrile and water, often with additives like formic acid or ammonium acetate, is typically employed.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to specifically detect and quantify the precursor and product ions of the target metabolites.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated from authentic standards of the shikimate pathway intermediates.

Metabolic Flux Analysis (MFA) using ¹³C-Labeling

MFA is a powerful technique to determine the in vivo reaction rates (fluxes) in a metabolic network.

a) ¹³C-Labeling Experiment:

  • Culture Preparation: Grow the microbial strain in a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled isotopomer.

  • Steady-State Labeling: Allow the culture to reach a metabolic and isotopic steady state.

  • Sample Collection: Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.

b) Measurement of ¹³C-Labeling Patterns:

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution for each amino acid.

c) Flux Calculation:

  • Metabolic Model: Use a stoichiometric model of the central carbon metabolism, including the shikimate pathway.

  • Computational Fitting: Use specialized software to fit the measured mass isotopomer distributions to the model to estimate the intracellular metabolic fluxes.

Visualizing the Shikimate Pathway and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships within the shikimate pathway and the experimental procedures.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-phosphate (S3P) Shikimate->S3P aroK, aroL EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Caption: The Shikimate Pathway in E. coli.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling & Validation Cell Culture Cell Culture Quenching Quenching Cell Culture->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS/MS LC-MS/MS Metabolite Extraction->LC-MS/MS Data Integration Data Integration LC-MS/MS->Data Integration Metabolic Model Metabolic Model Metabolic Model->Data Integration Model Validation Model Validation Data Integration->Model Validation

Caption: Experimental Workflow for Model Validation.

Conclusion

The validation of metabolic models of the shikimate pathway is a critical step in harnessing its potential for various biotechnological applications. While both FBA and kinetic models have shown utility in predicting cellular behavior, their accuracy is fundamentally dependent on the quality and comprehensiveness of the experimental data used for validation. The protocols and comparative data presented in this guide offer a foundational resource for researchers seeking to develop and validate robust and predictive models of this essential metabolic pathway. As experimental techniques continue to advance, the iterative cycle of modeling and validation will undoubtedly lead to more accurate and powerful predictive tools for metabolic engineering and drug discovery.

References

Comparative study of feedback regulation mechanisms in plant and microbial DAHP synthases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic regulation is paramount. This guide provides a comparative study of the feedback regulation mechanisms governing 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the gatekeeper enzyme of the shikimate pathway, in both plant and microbial systems. The shikimate pathway is essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), making its regulatory enzymes prime targets for the development of herbicides and antimicrobial agents.

This document details the distinct strategies employed by plants and microbes to control carbon flow into this critical pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the regulatory circuits.

Microbial DAHP Synthase: A Symphony of Allosteric Control

Microorganisms, particularly bacteria like Escherichia coli and Corynebacterium glutamicum, exhibit a sophisticated and tightly regulated control of DAHP synthase activity primarily through allosteric feedback inhibition. This regulation is often mediated by multiple isoenzymes, each sensitive to one or more of the aromatic amino acid end products.

In the well-studied bacterium E. coli, three distinct DAHP synthase isoenzymes exist, each allosterically inhibited by a specific aromatic amino acid:

  • AroG: Predominantly inhibited by phenylalanine.

  • AroF: Primarily inhibited by tyrosine.

  • AroH: Sensitive to inhibition by tryptophan.[1]

This multi-isoenzyme strategy allows for a fine-tuned response to the cellular pools of individual aromatic amino acids.

Corynebacterium glutamicum, an industrially significant bacterium for amino acid production, also possesses multiple DAHP synthase isoenzymes with distinct regulatory profiles. For instance, the AroF isoenzyme is strongly inhibited by tyrosine and to a lesser extent by phenylalanine, while the AroG isoenzyme shows moderate inhibition by tryptophan.[2] Some strains exhibit synergistic feedback inhibition, where a combination of aromatic amino acids results in a greater inhibitory effect than the sum of their individual effects.[3]

Quantitative Analysis of Microbial DAHP Synthase Inhibition

The potency of feedback inhibitors is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values for these parameters indicate more potent inhibition.

OrganismIsoenzymeInhibitorKᵢ (µM)IC₅₀ (µM)Notes
Corynebacterium glutamicumNCgl0950 (AroF)Tyrosine4.76 ± 0.24~30Competitive inhibition with respect to PEP.[4]
Escherichia coliDAHPS(Trp) (AroH)Tryptophan1-Two independent inhibitor binding sites per enzyme dimer.[5]
Alcaligenes eutrophus H16DAHP SynthasePhenylalanine--60% inhibition at 500 µM.[6]
Alcaligenes eutrophus H16DAHP SynthaseTyrosine--20% inhibition at 500 µM.[6]

Plant DAHP Synthase: A Focus on Transcriptional Regulation

In contrast to the direct and rapid allosteric feedback seen in microbes, the regulation of DAHP synthase in plants appears to be primarily orchestrated at the level of gene expression. While some instances of allosteric regulation have been reported, the general consensus is that the aromatic amino acid end products are not major feedback inhibitors of plant DAHP synthase activity.[7][8]

Instead, the expression of DAHP synthase genes is induced by various developmental and environmental cues that signal a demand for aromatic compounds, such as pathogen attack or UV exposure.[7] This transcriptional control allows for a slower, more integrated response to the plant's metabolic needs.

One notable exception to the lack of allosteric inhibition is the potential regulation by L-arogenate, a precursor to both phenylalanine and tyrosine in many plants. It has been proposed that L-arogenate acts as a feedback inhibitor of some plant DAHP synthase isoforms, representing a form of sequential feedback inhibition.[9] However, quantitative data on the inhibition constants for L-arogenate are not widely available.

Visualizing the Regulatory Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct feedback regulation mechanisms in microbial and plant DAHP synthases.

Microbial_DAHP_Synthase_Regulation cluster_pathway Shikimate Pathway E4P Erythrose-4-P DAHPS DAHP Synthase (Multiple Isoenzymes) E4P->DAHPS PEP Phosphoenolpyruvate PEP->DAHPS DAHP DAHP DAHPS->DAHP Chorismate Chorismate DAHP->Chorismate ... AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs AAs->DAHPS Allosteric Feedback Inhibition

Microbial DAHP synthase feedback regulation.

Plant_DAHP_Synthase_Regulation cluster_pathway Shikimate Pathway E4P Erythrose-4-P DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate PEP->DAHPS DAHP DAHP DAHPS->DAHP Chorismate Chorismate DAHP->Chorismate ... Arogenate L-Arogenate Chorismate->Arogenate Arogenate->DAHPS Potential Feedback Inhibition AAs Aromatic Amino Acids (Trp, Phe, Tyr) Arogenate->AAs Environmental_Signals Environmental & Developmental Cues DAHPS_Gene DAHP Synthase Gene Environmental_Signals->DAHPS_Gene Transcriptional Activation DAHPS_Gene->DAHPS Expression

Plant DAHP synthase primary regulation.

Experimental Protocols

Accurate assessment of DAHP synthase activity and its inhibition is crucial for comparative studies. Below are detailed methodologies for key experiments.

Discontinuous Colorimetric Assay for DAHP Synthase Activity

This assay measures the amount of DAHP produced over a specific time period.

Principle: DAHP is oxidized by periodate, and the resulting β-formylpyruvate is reacted with thiobarbituric acid to produce a pink-colored chromophore that can be quantified spectrophotometrically.

Reagents:

  • Reaction Buffer: 50 mM Potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 0.5 mM MnCl₂.

  • Substrates: 2 mM Phosphoenolpyruvate (PEP) and 2 mM Erythrose-4-phosphate (E4P).

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Periodate Solution: 0.2 M Sodium periodate in 9 M Phosphoric acid.

  • Thiobarbiturate Solution: 0.025 M Sodium thiobarbiturate, pH 2.0.

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer and substrates.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the DAHP synthase enzyme solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the mixture to pellet any precipitated protein.

  • To the supernatant, add the periodate solution and incubate for 20 minutes at room temperature.

  • Add the thiobarbiturate solution and incubate at 100°C for 15 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 549 nm.

  • Calculate the concentration of DAHP produced using a molar extinction coefficient of 4.5 x 10⁴ M⁻¹ cm⁻¹.[4]

Discontinuous_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, PEP, E4P) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Enzyme Add DAHP Synthase Pre_Incubate->Add_Enzyme Incubate Incubate (10-30 min) Add_Enzyme->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Periodate_Oxidation Add Periodate Solution (20 min at RT) Centrifuge->Periodate_Oxidation Thiobarbiturate_Reaction Add Thiobarbiturate Solution (15 min at 100°C) Periodate_Oxidation->Thiobarbiturate_Reaction Measure_Absorbance Measure Absorbance at 549 nm Thiobarbiturate_Reaction->Measure_Absorbance End End Measure_Absorbance->End

Discontinuous colorimetric assay workflow.
Continuous Spectrophotometric Assay for DAHP Synthase Activity

This assay continuously monitors the consumption of PEP, which has a strong absorbance at 232 nm.

Principle: The decrease in absorbance at 232 nm is directly proportional to the rate of the DAHP synthase reaction as PEP is consumed.

Reagents:

  • Reaction Buffer: 50 mM Bis-Tris buffer, pH 7.5.

  • Substrates: 100 µM Phosphoenolpyruvate (PEP) and 300 µM Erythrose-4-phosphate (E4P).

  • Cofactor: 100 µM MnCl₂.

Procedure:

  • Set up a quartz cuvette in a spectrophotometer capable of reading in the UV range.

  • Add the reaction buffer, E4P, and MnCl₂ to the cuvette.

  • Add the DAHP synthase enzyme solution and mix.

  • Start monitoring the absorbance at 232 nm to establish a baseline.

  • Initiate the reaction by adding PEP.

  • Continuously record the decrease in absorbance at 232 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Determination of Kᵢ and IC₅₀ Values

Procedure:

  • IC₅₀ Determination:

    • Perform the DAHP synthase activity assay (either discontinuous or continuous) in the presence of a range of inhibitor concentrations.

    • Keep the concentrations of the substrates (PEP and E4P) constant and saturating.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • The IC₅₀ is the inhibitor concentration that results in 50% inhibition of the enzyme activity.[10]

  • Kᵢ Determination:

    • The Kᵢ can be determined by performing kinetic experiments at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, mixed) using non-linear regression analysis.

    • Alternatively, the Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value if the substrate concentration ([S]) and the Michaelis constant (Kₘ) are known: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) [11]

Inhibition_Kinetics_Workflow cluster_IC50 IC50 Determination cluster_Ki Ki Determination Start_IC50 Start Assay_IC50 Perform DAHP Synthase Assay with varying [Inhibitor] Start_IC50->Assay_IC50 Plot_IC50 Plot % Inhibition vs. log[Inhibitor] Assay_IC50->Plot_IC50 Determine_IC50 Determine IC50 at 50% Inhibition Plot_IC50->Determine_IC50 End_IC50 End Determine_IC50->End_IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) Determine_IC50->Cheng_Prusoff Start_Ki Start Assay_Ki Perform Kinetic Assays (varying [Substrate] and [Inhibitor]) Start_Ki->Assay_Ki Analysis_Ki Non-linear Regression Analysis Assay_Ki->Analysis_Ki Determine_Ki Determine Ki Analysis_Ki->Determine_Ki End_Ki End Determine_Ki->End_Ki Cheng_Prusoff->Determine_Ki

References

Safety Operating Guide

Proper Disposal of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to confirm the hazard classification of any chemical waste with the supplier or a qualified environmental health and safety (EHS) professional before proceeding with disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure and ensure safety.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.[1]Protects against accidental splashes or dust particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from potential contamination.
Respiratory Protection Generally not required for small quantities of non-hazardous solids. If the material is dusty or handled in a way that generates airborne particles, a dust mask or respirator may be necessary.Prevents inhalation of airborne particles.

Step-by-Step Disposal Protocol

This protocol outlines the process for disposing of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate as a non-hazardous solid waste.

1. Waste Identification and Segregation:

  • Confirm that the waste is solely this compound and has not been mixed with any hazardous substances. If mixed, it must be treated as hazardous waste.[3]

  • Keep solid waste separate from liquid waste.

2. Container Selection:

  • Choose a container that is in good condition, compatible with the chemical, and has a securely fitting lid.[4]

  • The container should be durable and leak-proof. A sturdy plastic or glass bottle with a screw cap is recommended.[5]

3. Labeling the Waste Container:

  • Properly label the waste container before adding any waste.[6] The label should be clear, legible, and securely affixed.

  • The label must include the following information:[5][7]

    • The words "Non-Hazardous Waste".[8]

    • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

    • Approximate Quantity.

    • Date of Accumulation (the date the first amount of waste is placed in the container).[4][9]

    • Your Name and Laboratory Contact Information.

4. Waste Accumulation and Storage:

  • Place the solid this compound waste directly into the labeled container.

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The SAA should be away from general laboratory traffic and clearly marked.

5. Final Disposal:

  • Once the container is full or ready for disposal, do not place it in regular laboratory trash cans. Custodial staff are typically not trained to handle chemical waste, even if it is non-hazardous.[10]

  • Transport the securely sealed and labeled container directly to your facility's designated dumpster for non-hazardous solid waste or follow your institution's specific procedures for non-hazardous waste pickup.[3][10]

  • For quantities greater than five pounds, it is advisable to contact your institution's Environmental Health and Safety (EHS) department for guidance.[3]

Summary of Key Disposal Information

ParameterGuideline
Chemical Name This compound
CAS Number 91382-81-9
Assumed Hazard Class Non-Hazardous Solid Waste
Primary Disposal Route Sanitary Landfill via designated institutional procedures.[10]
Container Type Sealable, leak-proof, and chemically compatible (e.g., plastic or glass).[4]
Labeling Requirements "Non-Hazardous Waste", Full Chemical Name, Quantity, Accumulation Date, Contact Information.[5][7]
PPE Requirements Safety glasses, gloves, lab coat.[1]
Spill Cleanup Sweep up solid material, place in a sealed container, and dispose of as non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Disposal Path cluster_hazardous Hazardous Disposal Path start Start: Unused or Waste Methyl 3-Deoxy-D-arabino- heptulopyranoside-7-Phosphate ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe is_mixed Is the waste mixed with any hazardous material? ppe->is_mixed container_select Select a compatible, sealable container. is_mixed->container_select No hazardous_protocol Follow Institutional Hazardous Waste Disposal Procedures is_mixed->hazardous_protocol Yes label_container Label container with: - 'Non-Hazardous Waste' - Full Chemical Name - Date & Contact Info container_select->label_container accumulate Place solid waste into the container. label_container->accumulate store Store in designated Satellite Accumulation Area. accumulate->store dispose Transport to designated non-hazardous waste dumpster or pickup point. store->dispose end_non_hazardous End of Non-Hazardous Disposal dispose->end_non_hazardous contact_ehs Contact Environmental Health & Safety (EHS) for guidance. hazardous_protocol->contact_ehs end_hazardous End of Hazardous Disposal contact_ehs->end_hazardous

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] A face shield may be required for splash hazards.
Hand Protection Wear compatible chemical-resistant gloves to prevent skin exposure.[1] Inspect gloves for integrity before each use.
Respiratory Protection In case of dust or aerosol generation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1] For significant spill risks, disposable coveralls are recommended.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Before handling, warm the container to room temperature.[1]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Minimize dust generation and accumulation when handling the solid form.

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Seek ophthalmological consultation.[1]

  • Skin Contact: Wash the affected area immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes, and wash them before reuse.[1]

  • Inhalation: Move the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Call a physician.[1]

Disposal Plan: Safe Waste Management

1. Waste Classification:

  • Phosphate-containing waste may be classified as hazardous, particularly if it exhibits corrosive properties.[2] It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste according to federal, state, and local regulations.

2. Neutralization of Aqueous Solutions:

  • If the waste is an aqueous solution, it may need to be neutralized before disposal.

  • Conduct neutralization in a fume hood.

  • Slowly add a dilute acid (e.g., hydrochloric acid) to an alkaline phosphate solution, or a dilute base to an acidic solution, while stirring.

  • Monitor the pH continuously until it is within the acceptable range for your local wastewater regulations (typically between 5.5 and 9.5).[3]

3. Final Disposal:

  • Non-Hazardous Waste: If the neutralized solution contains no other hazardous materials and meets local regulations, it may be permissible to dispose of it down the drain with a large volume of water.[3]

  • Hazardous Waste: If the waste is classified as hazardous or cannot be neutralized, it must be collected in a properly labeled, sealed container for pickup by a licensed hazardous waste management service.[4]

  • Contaminated Materials: All materials used in the cleanup of spills, including absorbents and personal protective equipment, should be disposed of as hazardous waste.[4]

Experimental Workflow Diagram

Workflow for Handling and Disposal of this compound start Start: Obtain Compound prep Preparation: - Don appropriate PPE - Work in a fume hood - Ensure safety equipment is accessible start->prep handle Handling: - Avoid contact and inhalation - Keep container closed prep->handle experiment Experimental Use handle->experiment waste_gen Waste Generated experiment->waste_gen is_hazardous Is waste hazardous? waste_gen->is_hazardous neutralize Neutralize aqueous waste to pH 5.5-9.5 is_hazardous->neutralize No hazardous_waste Collect in labeled, sealed container for hazardous waste pickup is_hazardous->hazardous_waste Yes drain_disposal Dispose down drain with copious amounts of water (if permitted by local regulations) neutralize->drain_disposal end End drain_disposal->end hazardous_waste->end

Caption: Safe handling and disposal workflow for the specified chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.